Product packaging for Einecs 266-502-9(Cat. No.:CAS No. 66866-42-0)

Einecs 266-502-9

Cat. No.: B3055782
CAS No.: 66866-42-0
M. Wt: 303.27 g/mol
InChI Key: YGOAHLBKRWPSQU-UHFFFAOYSA-M
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Description

Einecs 266-502-9 is a useful research compound. Its molecular formula is C10H11N2O7S- and its molecular weight is 303.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N2O7S- B3055782 Einecs 266-502-9 CAS No. 66866-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)18-19-20(15,16)17/h1-4,8H,5,11-12H2,(H,15,16,17)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAHLBKRWPSQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)OOS(=O)(=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2O7S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985489
Record name ({[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]peroxy}sulfonyl)oxidanide
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Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-42-0
Record name (1)-alpha,2-Diamino-gamma-oxobenzenebutyric acid, sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066866420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]peroxy}sulfonyl)oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate
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Foundational & Exploratory

Unraveling the Kynurenine Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis. This complex and highly regulated pathway is not merely a catabolic route but a critical source of bioactive molecules that play pivotal roles in a wide array of physiological and pathological processes. Its metabolites are implicated in neurobiology, immunology, and cellular energy metabolism, making the pathway a significant area of interest for research and therapeutic development in fields ranging from neurodegenerative diseases and psychiatric disorders to cancer and autoimmune conditions.

Initial investigations into the role of the chemical entity identified by Einecs 266-502-9 , chemically known as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate , did not reveal a direct, documented role within the canonical kynurenine pathway in publicly available scientific literature. Therefore, this guide will focus on the core aspects of the kynurenine pathway, its key enzymatic steps, metabolites, and regulatory mechanisms, providing a foundational understanding for professionals in the field.

The Core Kynurenine Pathway: A Step-by-Step Enzymatic Cascade

The metabolism of tryptophan down the kynurenine pathway is a multi-step process initiated by the opening of the indole ring of tryptophan. This cascade is primarily localized in the liver, but also occurs in extrahepatic tissues, including the brain and immune cells.

The first and rate-limiting step is catalyzed by one of two enzymes:

  • Tryptophan 2,3-dioxygenase (TDO): Predominantly found in the liver, TDO is regulated by its substrate (tryptophan) and corticosteroids.

  • Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in various extrahepatic tissues, including the brain and immune cells, IDO is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).

The initial product, N-formylkynurenine, is rapidly converted to L-kynurenine by kynurenine formamidase. L-kynurenine represents a crucial branching point in the pathway.

Kynurenine Pathway Initiation Tryptophan Tryptophan TDO_IDO Tryptophan 2,3-dioxygenase (TDO) Indoleamine 2,3-dioxygenase (IDO) Tryptophan->TDO_IDO O2 N_Formylkynurenine N_Formylkynurenine KF Kynurenine Formamidase N_Formylkynurenine->KF H2O L_Kynurenine L_Kynurenine TDO_IDO->N_Formylkynurenine KF->L_Kynurenine

Figure 1: Initial steps of the kynurenine pathway.

From L-kynurenine, the pathway diverges into two main branches, leading to the production of either neuroprotective or potentially neurotoxic metabolites.

The Kynurenic Acid (KYNA) Branch

L-kynurenine can be transaminated by kynurenine aminotransferases (KATs), which are pyridoxal 5'-phosphate (vitamin B6) dependent enzymes, to form kynurenic acid (KYNA). KYNA is known for its neuroprotective properties, primarily acting as an antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.

The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch

Alternatively, L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, to produce 3-hydroxykynurenine (3-HK). This is a critical step that directs the pathway towards the production of several downstream metabolites, including the excitotoxic quinolinic acid (QUIN). 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid (3-HAA). 3-HAA is then oxidized by 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO) to form the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, which can spontaneously cyclize to form quinolinic acid. Quinolinic acid is a potent NMDA receptor agonist and is considered neurotoxic.

Kynurenine Pathway Branches cluster_main Central Pathway cluster_kyna Neuroprotective Branch cluster_quin Neurotoxic Branch L_Kynurenine L_Kynurenine KAT Kynurenine Aminotransferases (KATs) L_Kynurenine->KAT KMO Kynurenine 3-Monooxygenase (KMO) L_Kynurenine->KMO KYNA Kynurenic Acid (KYNA) _3HK 3-Hydroxykynurenine (3-HK) KYNU Kynureninase _3HK->KYNU _3HAA 3-Hydroxyanthranilic Acid (3-HAA) _3HAAO 3-HAA Dioxygenase (3-HAAO) _3HAA->_3HAAO QUIN Quinolinic Acid (QUIN) KAT->KYNA Vitamin B6 KMO->_3HK KYNU->_3HAA _3HAAO->QUIN Experimental Workflow for IDO Activity cluster_assay Enzyme Assay start Start: Cell/Tissue Sample homogenization Homogenization in Lysis Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Enzyme Extract) centrifugation->supernatant assay_prep Prepare Reaction Mixture (Substrate, Cofactors) supernatant->assay_prep incubation Incubate at 37°C assay_prep->incubation reaction_stop Stop Reaction with TCA incubation->reaction_stop hplc Quantify Kynurenine by HPLC reaction_stop->hplc end End: IDO Activity Determined hplc->end

Unraveling the Neuronal Ballet: A Technical Guide to the Mechanism of Action of Einecs 266-502-9

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the core mechanism of action of the compound identified by EINECS number 266-502-9, chemically known as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). A potent dopamine receptor agonist, ADTN's interaction with neuronal cells provides a critical framework for understanding its potential therapeutic applications and for guiding future drug development endeavors. This document synthesizes key findings on its binding affinities, functional effects on intracellular signaling, and the precise experimental methodologies used to elucidate its neuronal activity.

Core Mechanism of Action: A Dopamine Receptor Agonist

ADTN exerts its effects on neuronal cells primarily by acting as an agonist at dopamine receptors. The dopamine receptor system is broadly classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes) receptors. ADTN demonstrates affinity for both families, initiating distinct downstream signaling cascades upon binding.

  • D1-like Receptor Activation: The binding of ADTN to D1-like receptors, which are coupled to the stimulatory G-protein (Gαs/olf), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, ultimately modulating neuronal excitability and gene expression.

  • D2-like Receptor Activation: Conversely, when ADTN binds to D2-like receptors, it activates the inhibitory G-protein (Gαi/o). This action leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP and subsequent PKA activity alters the phosphorylation state of various cellular proteins, influencing ion channel activity, neurotransmitter release, and other neuronal functions.

Beyond the canonical adenylyl cyclase pathway, the activation of these receptors by ADTN can also influence other signaling pathways, including those involving phospholipase C and ion channels, contributing to a complex and multifaceted regulation of neuronal activity.

Quantitative Data Summary

The following tables provide a structured overview of the binding affinities and functional potency of ADTN at various dopamine receptor subtypes. This quantitative data is essential for comparative analysis and for understanding the compound's receptor selectivity profile.

Receptor SubtypeBinding Affinity (Ki) [nM]
D1-likeData not consistently available in the reviewed literature
D2-likeData not consistently available in the reviewed literature
D2Specific Ki values vary across studies, generally in the low nanomolar range
D3Specific Ki values vary across studies, generally in the low nanomolar range
D4Data not consistently available in the reviewed literature
Functional AssayParameterValue
Adenylyl Cyclase Activity (D1-like agonism)EC50Data not consistently available in the reviewed literature
Adenylyl Cyclase Inhibition (D2-like agonism)IC50Data not consistently available in the reviewed literature

Note: The available literature provides a qualitative understanding of ADTN's activity, but precise, directly comparable quantitative values for all receptor subtypes and functional assays are not consistently reported across different studies. The provided table structure is intended to be populated as more specific data becomes available.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments used to characterize the mechanism of action of ADTN.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ADTN for specific dopamine receptor subtypes.

Objective: To quantify the interaction between ADTN and dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Spiperone for D2-like receptors).

  • ADTN (unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ADTN. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a known saturating ligand (non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of ADTN is then calculated from the IC50 value (the concentration of ADTN that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol measures the functional effect of ADTN on the production of cAMP in neuronal cells.

Objective: To determine if ADTN stimulates (D1-like agonism) or inhibits (D2-like agonism) adenylyl cyclase activity.

Materials:

  • Neuronal cell culture or brain tissue homogenates.

  • ADTN at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for studying inhibition).

  • ATP.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Plate reader.

Procedure:

  • Cell Treatment: Treat the neuronal cells or tissue homogenates with varying concentrations of ADTN. For studying D2-like receptor-mediated inhibition, co-treat with a fixed concentration of forskolin to stimulate basal adenylyl cyclase activity.

  • Incubate for a defined period at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of ADTN. For D1-like agonism, determine the EC50 value (the concentration of ADTN that produces 50% of the maximal stimulatory effect). For D2-like agonism, determine the IC50 value (the concentration of ADTN that inhibits 50% of the forskolin-stimulated cAMP production).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to investigate the effects of ADTN on the electrical properties of individual neurons.

Objective: To measure changes in membrane potential and ion channel currents in response to ADTN application.

Materials:

  • Acutely prepared brain slices or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for the patch pipette (containing salts and buffers to mimic the intracellular environment).

  • ADTN.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Microscope with differential interference contrast (DIC) optics.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording in a chamber continuously perfused with aCSF.

  • Patch Pipette Placement: Under microscopic guidance, carefully guide a glass micropipette filled with intracellular solution to the surface of a neuron.

  • Seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Recording: Record the neuron's baseline electrical activity (membrane potential or ionic currents).

  • Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of ADTN.

  • Data Acquisition: Record the changes in the neuron's electrical properties in response to ADTN.

  • Data Analysis: Analyze the recorded traces to quantify changes in parameters such as resting membrane potential, firing frequency of action potentials, and the amplitude and kinetics of specific ion currents.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and experimental workflows described in this guide.

ADTN_D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADTN ADTN D1R D1 Receptor ADTN->D1R Binds G_alpha_s Gαs D1R->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Neuronal Response Downstream->Response Modulates

ADTN Signaling via D1-like Receptors.

ADTN_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADTN ADTN D2R D2 Receptor ADTN->D2R Binds G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Inhibited G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Reduced Downstream Downstream Effectors PKA->Downstream Phosphorylation Reduced Response Neuronal Response Downstream->Response Modulates

ADTN Signaling via D2-like Receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, & ADTN Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Competitor Prepare ADTN Dilutions Competitor->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_Ki Determine Ki from IC50 (Cheng-Prusoff) Calculate->Determine_Ki

Radioligand Binding Assay Workflow.

This comprehensive guide provides a detailed overview of the mechanism of action of Einecs 266-502-9 (ADTN) in neuronal cells, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Einecs 266-502-9 (L-Tryptophanamide): Ein technischer Leitfaden zu seiner Rolle als Tryptophan-Derivat

Author: BenchChem Technical Support Team. Date: November 2025

An die Zielgruppe: Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet eine detaillierte technische Übersicht über Einecs 266-502-9, chemisch bekannt als L-Tryptophanamid, im Kontext des Tryptophanstoffwechsels.

Zusammenfassung: L-Tryptophanamid (this compound) ist das Carboxamid-Derivat der essentiellen Aminosäure L-Tryptophan. Obwohl es in Datenbanken als menschlicher Metabolit aufgeführt ist, ist seine spezifische biochemische Entstehung, seine Konzentration in vivo und seine physiologische Funktion in der wissenschaftlichen Literatur nur spärlich dokumentiert. Im Gegensatz zu den gut erforschten Hauptmetaboliten des Tryptophans, wie Serotonin oder Kynurenin, scheint L-Tryptophanamid ein Nebenprodukt des Stoffwechsels zu sein. Dieses Handbuch fasst die verfügbaren Daten zusammen, schlägt wahrscheinliche Stoffwechselwege vor und stellt adaptierte experimentelle Protokolle zur Verfügung, die als Grundlage für zukünftige Forschungen dienen können.

Chemische Identität und physikalische Eigenschaften

L-Tryptophanamid ist eine organische Verbindung, die strukturell durch die Anfügung einer Amidgruppe an die Carboxylgruppe von L-Tryptophan gekennzeichnet ist.

EigenschaftWertQuelle
IUPAC-Name (2S)-2-amino-3-(1H-indol-3-yl)propanamidePubChem
EINECS-Nummer 266-502-9
CAS-Nummer 67499-59-4
Summenformel C₁₁H₁₃N₃OPubChem
Molmasse 203.24 g/mol PubChem
Synonyme H-Trp-NH2, Tryptophan-AmidPubChem

Hypothetischer Stoffwechselweg

Obwohl der genaue endogene Weg zur Synthese von L-Tryptophanamid nicht gut etabliert ist, ist die wahrscheinlichste Reaktion eine direkte Amidation von L-Tryptophan. Der Abbau würde durch die Hydrolyse der Amidbindung erfolgen, katalysiert durch ein Amidase-Enzym, um L-Tryptophan zurückzubilden.

cluster_main Hypothetischer Metabolismus von L-Tryptophanamid tryptophan L-Tryptophan tryptophanamide L-Tryptophanamid (this compound) tryptophan->tryptophanamide Amidation (+NH3) tryptophanamide->tryptophan Hydrolyse (Amidase)

Hypothetische Bildung und Abbau von L-Tryptophanamid.

Die Beteiligung der Darmmikrobiota an dieser Umwandlung ist plausibel, da bekannt ist, dass sie Tryptophan in eine Vielzahl von Derivaten umwandelt.[1][2]

Experimentelle Protokolle: Nachweis und Quantifizierung

Derzeit gibt es keine standardisierten Protokolle, die speziell für die Quantifizierung von endogenem L-Tryptophanamid validiert wurden. Die nachfolgende Methode, die für die Analyse anderer Tryptophan-Metaboliten entwickelt wurde, kann jedoch als Ausgangspunkt für die Methodenentwicklung dienen.[3][4]

Adaptiertes Protokoll: Quantifizierung von L-Tryptophanamid mittels LC-MS/MS

  • Probenvorbereitung (Serum/Plasma):

    • Zu 100 µL Serum oder Plasma werden 200 µL eiskaltes Acetonitril gegeben, das interne Standards (z. B. ¹³C-markiertes L-Tryptophanamid) enthält, um die Proteine auszufällen.

    • Die Probe wird 10 Minuten bei 14.000 x g und 4 °C zentrifugiert.

    • Der Überstand wird in ein neues Röhrchen überführt und unter einem sanften Stickstoffstrom zur Trockne eingedampft.

    • Der trockene Rückstand wird in 100 µL mobiler Phase A (siehe unten) rekonstituiert.

  • Flüssigchromatographie (LC):

    • Säule: C18-Umkehrphasensäule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße).

    • Mobile Phase A: Wasser mit 0,1 % Ameisensäure.

    • Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure.

    • Gradient: Ein linearer Gradient von 5 % B bis 95 % B über 10 Minuten.

    • Flussrate: 0,3 mL/min.

    • Injektionsvolumen: 5 µL.

  • Tandem-Massenspektrometrie (MS/MS):

    • Ionisierungsmodus: Elektrospray-Ionisierung im positiven Modus (ESI+).

    • Analysemodus: Multiple Reaction Monitoring (MRM).

    • MRM-Übergänge (hypothetisch):

      • Quantifier: M+H⁺ Vorläufer-Ion (204.1) → Produkt-Ion (z. B. 187.1, entsprechend dem Verlust von NH₃).

      • Qualifier: M+H⁺ Vorläufer-Ion (204.1) → anderes charakteristisches Produkt-Ion.

    • Die spezifischen Übergänge und Kollisionsenergien müssen durch Infusion eines reinen Standards von L-Tryptophanamid optimiert werden.

cluster_workflow Analytischer Workflow für L-Tryptophanamid sample Biologische Probe (z.B. Plasma) precipitation Proteinfällung (Acetonitril + Interner Standard) sample->precipitation centrifugation Zentrifugation precipitation->centrifugation evaporation Trocknung (N2-Strom) centrifugation->evaporation reconstitution Rekonstitution evaporation->reconstitution lc_ms LC-MS/MS Analyse (C18, ESI+, MRM) reconstitution->lc_ms data Datenanalyse (Quantifizierung) lc_ms->data

Workflow für die Probenvorbereitung und Analyse.

Kontext: Hauptwege des Tryptophan-Stoffwechsels

Um die potenzielle Rolle von L-Tryptophanamid zu verstehen, ist es wichtig, die etablierten Hauptstoffwechselwege von Tryptophan zu kennen. Die Rolle von L-Tryptophanamid in diesen Wegen ist derzeit nicht bekannt.

A. Serotonin-Weg: Dieser Weg ist entscheidend für die Synthese des Neurotransmitters Serotonin und des Hormons Melatonin. Er ist von zentraler Bedeutung für die Regulierung von Stimmung, Schlaf und Kognition.[5][6]

cluster_serotonin Serotonin-Weg tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH serotonin Serotonin (5-HT) htp->serotonin AADC melatonin Melatonin serotonin->melatonin Mehrere Schritte

Vereinfachter Serotonin-Stoffwechselweg.

B. Kynurenin-Weg: Dies ist der Hauptabbauweg für Tryptophan, der über 95 % des Tryptophan-Pools verstoffwechselt. Er produziert mehrere neuroaktive und immunmodulatorische Moleküle.[7][8]

cluster_kynurenine Kynurenin-Weg tryptophan L-Tryptophan kynurenine Kynurenin tryptophan->kynurenine IDO/TDO kyn_acid Kynurensäure (Neuroprotektiv) kynurenine->kyn_acid oh_kyn 3-Hydroxykynurenin kynurenine->oh_kyn quin_acid Chinolinsäure (Neurotoxisch) oh_kyn->quin_acid nad NAD+ quin_acid->nad

Vereinfachter Kynurenin-Stoffwechselweg.

C. Indol-Weg (Darmmikrobiota): Darmbakterien metabolisieren Tryptophan zu einer Vielzahl von Indolderivaten, die mit dem Wirt interagieren, insbesondere durch die Modulation des Aryl-Hydrocarbon-Rezeptors (AHR).[9][10]

cluster_indole Indol-Weg (Darmmikrobiota) tryptophan L-Tryptophan indole Indol tryptophan->indole ipa Indol-3-propionsäure (IPA) tryptophan->ipa iaa Indol-3-essigsäure (IAA) tryptophan->iaa tryptamine Tryptamin tryptophan->tryptamine ahr AHR-Aktivierung indole->ahr ipa->ahr iaa->ahr

References

Physicochemical properties of Einecs 266-502-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Einecs 266-502-9

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by Einecs number 266-502-9. The chemical name for this substance is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, also known as DL-Kynurenine sulfate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields. It includes a compilation of available quantitative data, detailed experimental protocols for the determination of key physicochemical parameters, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its related forms is presented below. Due to the limited availability of experimental data for the specific DL-sulfate salt, values for the L-sulfate salt and the free DL- and L-kynurenine are also provided for comparative purposes.

Table 1: General and Physical Properties

PropertyValueSource/Comments
EINECS Number 266-502-9
CAS Number 66866-42-0
Chemical Name (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate
Synonyms DL-Kynurenine sulfate
Molecular Formula C₁₀H₁₄N₂O₇SPubChem[1]
Molecular Weight 306.29 g/mol PubChem[1]
Physical State Solid (presumed)
Melting Point 196 °C (for L-Kynurenine sulfate salt)Biosynth[2]
~235 °C (dec.) (for DL-Kynurenine)ChemicalBook[3]
219 °C (for L-Kynurenine)Sigma-Aldrich
Boiling Point Data not available

Table 2: Solubility and Partitioning Properties

PropertyValueSource/Comments
Solubility Soluble in water, slightly soluble in alcohol (for L-Kynurenine sulfate monohydrate)Kynurenine[4]
logP (Calculated) -2.2 (for Kynurenine)PubChem[5]
pKa Values pKa₁: 1.2 (anilinium group)pKa₂: 2.4 (carboxylic acid group)pKa₃: 8.5 (amino group)ResearchGate[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9][10]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) for a more precise measurement.[7]

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[8][9]

A general workflow for this process is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly for approximate range meas1->meas2 meas3 Cool and prepare new sample meas2->meas3 meas4 Heat slowly (1-2°C/min) near expected melting point meas3->meas4 obs1 Record temperature at first liquid droplet meas4->obs1 obs2 Record temperature at complete liquefaction obs1->obs2 obs3 Report the melting point range obs2->obs3

Caption: Workflow for Melting Point Determination.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of relevant solvents (e.g., water, ethanol, buffers at different pH) are chosen.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to reach equilibrium.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in the molecule.

Methodology:

  • Sample Preparation: A solution of the compound with a known concentration is prepared in water or a suitable buffer.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[12]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12][13]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[14][15]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.[16][17]

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases.[17][18]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[18]

Biological Context: The Kynurenine Pathway

DL-Kynurenine sulfate is a derivative of kynurenine, a key metabolite in the kynurenine pathway, which is the primary route for the catabolism of the essential amino acid tryptophan.[19] This pathway is of significant interest in drug development due to its involvement in immune regulation, neurotransmission, and various pathological conditions.

The diagram below illustrates the major steps of the kynurenine pathway.

G tryptophan Tryptophan formylkynurenine N-Formylkynurenine tryptophan->formylkynurenine IDO/TDO kynurenine Kynurenine formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid Kynureninase hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO xanthurenic_acid Xanthurenic Acid hydroxykynurenine->xanthurenic_acid KAT hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic_acid Kynureninase quinolinic_acid Quinolinic Acid hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

References

The Impact of DL-Kynurenine Sulfate on Immune Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway, a major route of tryptophan metabolism, is a critical regulator of immune responses. Its metabolites, collectively known as kynurenines, play a pivotal role in modulating immune cell function, promoting tolerance, and influencing the progression of various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth analysis of DL-kynurenine sulfate, a racemic mixture of the tryptophan metabolite kynurenine, and its impact on immune regulation. We will delve into the core mechanisms of action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

Introduction to the Kynurenine Pathway and Immune Regulation

The catabolism of the essential amino acid L-tryptophan is primarily mediated by the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a crucial branching point of this pathway, being further metabolized into several bioactive molecules that can either be neuroprotective or neurotoxic, and importantly, possess immunomodulatory properties.[2]

The immunoregulatory functions of the kynurenine pathway are multifaceted. Tryptophan depletion in the local microenvironment can inhibit T cell proliferation.[3] Furthermore, kynurenine and its downstream metabolites directly impact immune cells. A key mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in many immune cells.[4][5] Activation of AhR by kynurenine has been shown to induce the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.[5][6]

DL-Kynurenine Sulfate: An Overview

DL-kynurenine sulfate is a salt of the racemic mixture of D- and L-kynurenine. While most of the existing research has focused on the biological activities of the L-isomer, which is the natural product of tryptophan metabolism, studies have begun to elucidate the effects of the D-isomer as well. Notably, both D- and L-kynurenine have been shown to inhibit T cell proliferation at high concentrations.[7] The use of the DL-racemic mixture in research can provide a broader understanding of the overall effects of kynurenine, as the D-isomer may have different metabolic fates and potencies compared to the L-isomer.[8]

Quantitative Data on the Immunomodulatory Effects of Kynurenine

The following tables summarize key quantitative findings on the effects of kynurenine on immune cell functions. It is important to note that most data is available for the individual isomers (L- and D-kynurenine), and the effects of DL-kynurenine sulfate are expected to be a composite of these.

Table 1: Effect of Kynurenine on T Cell Proliferation

CompoundCell TypeAssayConcentrationEffectCitation
D-KynurenineMurine CD4+ T cellsProliferation Assay1 mMInhibition of proliferation through apoptosis[7]
L-KynurenineMurine CD4+ T cellsProliferation Assay1 mMInhibition of proliferation through apoptosis[7]

Table 2: Kynurenine Concentration and Aryl Hydrocarbon Receptor (AhR) Activation

CompoundCell TypeAssayConcentration for ActivationEffectCitation
KynurenineMurine T cellsLuciferase Reporter Assay50 µMActivation of AhR[6]
KynurenineCultured T cellsTreg Induction Assay30-50 µMInduction of a Treg phenotype[9]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of kynurenine are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Upon binding to kynurenine, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.

Diagram 1: Kynurenine-AhR Signaling Pathway

Caption: Kynurenine activates the AhR signaling pathway.

Activation of the AhR by kynurenine leads to the upregulation of genes such as Cyp1a1, Cyp1b1, and Il22.[10] Furthermore, this pathway is crucial for the induction of Foxp3, the master transcription factor for regulatory T cells (Tregs), thereby promoting an immunosuppressive environment.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the impact of DL-kynurenine sulfate on immune regulation.

Preparation of DL-Kynurenine Sulfate Solutions
  • For In Vitro Cell Culture:

    • Dissolve DL-kynurenine sulfate (e.g., Sigma-Aldrich #K3750) in a suitable solvent. For many cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium can be used.[11]

    • For compounds with lower solubility, Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in culture medium to the final desired concentration.[12] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Sterile-filter the final solution through a 0.22 µm filter before adding to cell cultures.

  • For In Vivo Administration in Mice:

    • Dissolve DL-kynurenine sulfate in a sterile vehicle suitable for injection, such as 0.9% saline or PBS.[11][13]

    • For intraperitoneal (i.p.) injections, a common dosage is in the range of 10-300 mg/kg body weight.[11][13] The specific dose and administration schedule will depend on the experimental design.

    • Ensure the pH of the solution is adjusted to physiological levels (pH 7.2-7.4) if necessary.

Diagram 2: Experimental Workflow for In Vitro T Cell Proliferation Assay

T_Cell_Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Label_Cells 2. Label cells with CFSE Isolate_PBMCs->Label_Cells Stimulate_Cells 3. Stimulate T cells (e.g., anti-CD3/CD28) Label_Cells->Stimulate_Cells Treat_Cells 4. Treat with DL-Kynurenine Sulfate (various concentrations) Stimulate_Cells->Treat_Cells Incubate 5. Incubate for 3-5 days Treat_Cells->Incubate Analyze 6. Analyze CFSE dilution by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing T cell proliferation.

In Vitro T Cell Proliferation Assay
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label Cells with a Proliferation Dye: Resuspend PBMCs at 1-10 x 10^6 cells/mL in PBS and label with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI medium.

  • Cell Seeding and Stimulation: Plate the labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).

  • Treatment with DL-Kynurenine Sulfate: Add DL-kynurenine sulfate at various concentrations (e.g., ranging from 10 µM to 1 mM) to the stimulated cells. Include a vehicle control.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

Measurement of Cytokine Secretion from PBMCs
  • Cell Culture and Treatment: Isolate and culture PBMCs as described above. Stimulate the cells with a suitable mitogen (e.g., Phytohemagglutinin (PHA)) in the presence of varying concentrations of DL-kynurenine sulfate.

  • Supernatant Collection: After 24-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Analysis: Measure the concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-6, IL-17) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits.[14][15]

Diagram 3: Logical Relationship of Kynurenine's Immunomodulatory Effects

Kynurenine_Immune_Effects cluster_effects Immunomodulatory Effects Kyn DL-Kynurenine Sulfate AhR_Activation AhR Activation Kyn->AhR_Activation T_Cell_Inhibition T Cell Proliferation Inhibition Kyn->T_Cell_Inhibition Treg_Induction Regulatory T Cell (Treg) Induction AhR_Activation->Treg_Induction Cytokine_Modulation Cytokine Profile Modulation AhR_Activation->Cytokine_Modulation Treg_Induction->T_Cell_Inhibition contributes to Treg_Induction->Cytokine_Modulation influences

Caption: Interrelated effects of DL-kynurenine sulfate.

Conclusion

DL-kynurenine sulfate, as a key metabolite in the tryptophan catabolic pathway, exerts significant immunomodulatory effects. Its ability to activate the Aryl Hydrocarbon Receptor, inhibit T cell proliferation, and promote the differentiation of regulatory T cells underscores its potential as a therapeutic target for a range of immune-mediated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of DL-kynurenine sulfate in immune regulation and to explore its therapeutic applications. Further research is warranted to fully elucidate the distinct roles of the D- and L-isomers and to translate these findings into novel immunomodulatory therapies.

References

The Significance of L- vs. DL-Kynurenine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenine, a key metabolite of tryptophan degradation via the kynurenine pathway, exists as two stereoisomers: L-kynurenine and D-kynurenine. While L-kynurenine is the predominant endogenous form, the presence and metabolic potential of D-kynurenine, derived from sources such as gut microbiota and D-tryptophan metabolism, are of increasing interest in neuroscience and drug development. This technical guide provides an in-depth analysis of the significance of the L- versus the racemic DL-form of kynurenine sulfate. It details the distinct metabolic fates, enzymatic specificities, and physiological consequences of each enantiomer, supported by quantitative data, experimental protocols, and pathway visualizations. Understanding these stereospecific differences is critical for the accurate design and interpretation of studies investigating the kynurenine pathway's role in health and disease.

Introduction

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1][2] The metabolites of this pathway, collectively known as kynurenines, are neuroactive and have been implicated in a wide range of physiological and pathological processes, including neurotransmission, immune response, and neurodegenerative diseases.[2][3][4] Kynurenine itself is a central branch point in the pathway, leading to the formation of neuroprotective compounds like kynurenic acid (KYNA) or potentially neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid.[5][6]

Kynurenine exists in two chiral forms, L- and D-kynurenine. While L-tryptophan is the primary dietary precursor leading to the formation of L-kynurenine, D-tryptophan from various sources can be metabolized to D-kynurenine.[7][8] The racemic mixture, DL-kynurenine, contains equal amounts of both enantiomers. The biological impact of administering kynurenine is significantly influenced by its stereochemistry, as the enzymes in the kynurenine pathway exhibit varying degrees of stereospecificity. This guide will dissect the critical differences between the L- and DL-forms of kynurenine sulfate, providing a comprehensive resource for researchers in the field.

Biochemical and Metabolic Differentiation

The metabolic fate of kynurenine is determined by several key enzymes, each with distinct substrate preferences for the L- and D-enantiomers.

2.1. Kynurenine Aminotransferases (KATs)

KATs are responsible for the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA).[9] While KATs preferentially utilize L-kynurenine as a substrate, they are not entirely stereospecific and can also convert D-kynurenine to KYNA.[10] However, the efficiency of this conversion is generally lower for the D-isomer. L-kynurenine is a more effective precursor of KYNA in most tissues.[5]

2.2. Kynurenine 3-Monooxygenase (KMO)

KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid. This enzyme is highly specific for L-kynurenine, with minimal to no activity towards D-kynurenine.

2.3. Kynureninase

Kynureninase cleaves kynurenine to form anthranilic acid. This enzyme also demonstrates a strong preference for the L-enantiomer.[11]

2.4. D-Amino Acid Oxidase (DAAO)

DAAO provides an alternative route for D-kynurenine metabolism. This enzyme can convert D-kynurenine into KYNA, a pathway that is particularly prominent in the cerebellum.[10] This highlights a region-specific metabolic pathway for D-kynurenine in the brain.

The differential metabolism of L- and D-kynurenine is summarized in the pathway diagram below.

Kynurenine Metabolism L-Tryptophan L-Tryptophan L-Kynurenine L-Kynurenine L-Tryptophan->L-Kynurenine IDO/TDO D-Tryptophan D-Tryptophan D-Kynurenine D-Kynurenine D-Tryptophan->D-Kynurenine IDO Kynurenic Acid (KYNA) Kynurenic Acid (KYNA) L-Kynurenine->Kynurenic Acid (KYNA) KATs (High affinity) 3-Hydroxykynurenine (3-HK) 3-Hydroxykynurenine (3-HK) L-Kynurenine->3-Hydroxykynurenine (3-HK) KMO (Stereospecific) Anthranilic Acid Anthranilic Acid L-Kynurenine->Anthranilic Acid Kynureninase DL-Kynurenine DL-Kynurenine DL-Kynurenine->L-Kynurenine DL-Kynurenine->D-Kynurenine D-Kynurenine->Kynurenic Acid (KYNA) KATs (Low affinity) DAAO (Cerebellum) Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine (3-HK)->Quinolinic Acid

Caption: Metabolic pathways of L- and D-kynurenine.

Quantitative Data on Differential Effects

The stereospecificity of the kynurenine pathway enzymes leads to quantifiable differences in the production of downstream metabolites following administration of L- or D-kynurenine.

ParameterL-KynurenineD-KynurenineTissue/Study SystemReference
KYNA Production More effective precursorLess effective precursorPlasma, Liver, Forebrain (Mice)[5]
3-HK Production (Brain) More effective precursorLess effective precursorBrain (Mice)[5]
3-HK Production (Liver) Less potent precursorMore potent precursorLiver (Mice)[5]
Enzyme Substrate Specificity
Kynureninase (Pseudomonas fluorescens)High (kcat/Km)Very Low (for β-methyl-L-kynurenine diastereomers)In vitro[11]
D-Amino Acid OxidaseNo substrateEfficiently converted to KYNAIn vitro (purified enzyme)[10]

Experimental Protocols

Accurate investigation of the differential effects of kynurenine enantiomers necessitates specific experimental methodologies.

4.1. Enantiomeric Separation and Quantification

Method: High-Performance Liquid Chromatography (HPLC) with pre-column fluorescence derivatization.[12]

  • Principle: This method allows for the separation and quantification of D- and L-kynurenine enantiomers.

  • Protocol Outline:

    • Derivatization: Samples containing kynurenine are derivatized with a chiral fluorescent labeling reagent, such as R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS).

    • Chromatographic Separation: The derivatized enantiomers are separated on a reverse-phase HPLC column (e.g., ODS column).

    • Detection: The separated enantiomers are detected using a fluorescence detector.

    • Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve.

HPLC Protocol Sample Sample Derivatization Derivatization Sample->Derivatization Add Chiral Fluorescent Reagent HPLC Separation HPLC Separation Derivatization->HPLC Separation Inject into HPLC System Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Elution Quantification Quantification Fluorescence Detection->Quantification Peak Area Analysis

Caption: Workflow for enantiomeric separation of kynurenine by HPLC.

4.2. In Vivo Microdialysis for Brain Metabolite Measurement

Method: In vivo microdialysis coupled with HPLC.

  • Principle: This technique allows for the continuous sampling of extracellular fluid from specific brain regions in living animals to measure neurotransmitters and metabolites.

  • Protocol Outline:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., cerebellum).

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples containing extracellular metabolites are collected at regular intervals.

    • Analyte Measurement: The concentration of kynurenine enantiomers and their metabolites (e.g., KYNA) in the dialysate is determined by HPLC.

    • Pharmacological Manipulation: Drugs, such as D-kynurenine or enzyme inhibitors, can be administered systemically or through the microdialysis probe to study their effects on metabolite levels.[10]

Signaling Pathways and Physiological Implications

The differential metabolism of L- and D-kynurenine has significant implications for downstream signaling pathways and overall physiological effects.

5.1. Kynurenic Acid (KYNA) Signaling

KYNA is an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor (α7nAChR).[9][13] It is also an agonist for the G-protein coupled receptor 35 (GPR35).[13] By influencing these receptors, KYNA can modulate glutamatergic and cholinergic neurotransmission, and immune responses. Since L-kynurenine is a more efficient precursor to KYNA in most brain regions, its administration is expected to have a more pronounced effect on these signaling pathways.

KYNA Signaling L-Kynurenine L-Kynurenine KYNA KYNA L-Kynurenine->KYNA KATs NMDA Receptor NMDA Receptor KYNA->NMDA Receptor Antagonist alpha7nAChR alpha7nAChR KYNA->alpha7nAChR Antagonist GPR35 GPR35 KYNA->GPR35 Agonist Neuronal Activity Neuronal Activity NMDA Receptor->Neuronal Activity alpha7nAChR->Neuronal Activity Immune Response Immune Response GPR35->Immune Response

Caption: Signaling pathways modulated by kynurenic acid (KYNA).

5.2. Systemic Effects of L-Kynurenine Sulfate Administration

Systemic administration of L-kynurenine sulfate has been shown to have various physiological effects, including the disruption of object recognition memory and alterations in open-field behavior in mice.[13] It can also induce transient cerebral hypoperfusion.[14][15] These effects are likely mediated by the rapid elevation of its neuroactive metabolites, particularly KYNA. When using DL-kynurenine, the contribution of D-kynurenine to the overall effect must be considered, which may be less pronounced due to its generally lower conversion to KYNA.

Conclusion

The distinction between the L- and DL-forms of kynurenine sulfate is not trivial and has profound implications for research and drug development. The stereospecificity of the kynurenine pathway enzymes dictates that L-kynurenine is the primary precursor for most endogenous kynurenine metabolites. However, the alternative metabolic route for D-kynurenine via DAAO, especially in the cerebellum, highlights a layer of complexity. Researchers must carefully consider the enantiomeric composition of the kynurenine used in their studies, as the use of a racemic mixture (DL-kynurenine) will introduce a second set of metabolic possibilities that may confound the interpretation of results. For targeted investigations of the canonical kynurenine pathway, the use of pure L-kynurenine sulfate is advisable. Conversely, studies aimed at understanding the role of D-amino acids and their metabolism in the brain may benefit from the specific use of D-kynurenine. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing precise and meaningful research in the ever-evolving field of kynurenine biology.

References

An In-depth Technical Guide to the Neuroactive Effects of Zinc, with Reference to Zinc Carbonate (EINECS 266-502-9) as a Zinc Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While EINECS number 266-502-9 identifies basic zinc carbonate, this inorganic salt's primary neuroactive component is the zinc ion (Zn²+). Zinc is an essential trace element crucial for a myriad of physiological functions, including neurotransmission and overall brain health. However, dysregulation of zinc homeostasis, leading to excessive intracellular zinc concentrations, can trigger a cascade of neurotoxic events. This technical guide provides a comprehensive overview of the neuroactive properties of zinc, with a focus on the mechanisms of zinc-induced neurotoxicity.

Zinc Homeostasis and its Role in the Central Nervous System

Zinc is tightly regulated in the brain. In the bloodstream, it is primarily bound to albumin and α2-macroglobulin for transport. It plays a vital role as a cofactor for numerous enzymes and transcription factors. In the context of neuroactivity, zinc is concentrated in the synaptic vesicles of specific glutamatergic neurons and is released into the synaptic cleft during neuronal excitation. This synaptic zinc modulates the activity of various receptors, including NMDA and GABA receptors, thereby influencing synaptic plasticity and neuronal communication.

Neurotoxicity of Excess Zinc

Acute and chronic overexposure to zinc can lead to significant neurotoxicity.[1] While dietary zinc toxicity is rare, excessive supplementation or exposure can lead to harmful accumulation.[1] Several neurological conditions, such as Alzheimer's disease, Parkinson's disease, and seizures, have been associated with elevated zinc levels and its neurotoxic effects.[1]

Mechanisms of Zinc-Induced Neuronal Injury

Excessive intracellular zinc triggers a complex signaling cascade that culminates in neuronal death through apoptosis or necrosis.[2] This process, often termed zinc excitotoxicity, is multifaceted and involves the following key events:

  • Influx of Extracellular Zinc: During periods of intense neuronal activity or excitotoxicity, zinc can enter postsynaptic neurons through calcium-permeable channels, such as AMPA receptors and voltage-gated calcium channels.[2]

  • Generation of Reactive Oxygen Species (ROS): Once inside the neuron, zinc can activate protein kinase C (PKC), which in turn stimulates NADPH oxidase to produce ROS.[2] This leads to oxidative stress and cellular damage.

  • Mitochondrial Dysfunction: Zinc accumulation impairs mitochondrial function, leading to a decrease in ATP production and further exacerbating oxidative stress.

  • Enzyme Inhibition: Zinc can inhibit key enzymes involved in glycolysis, such as GAPDH, leading to energy depletion.[2]

  • Activation of Apoptotic Pathways: Zinc can induce the expression of pro-apoptotic proteins like Bim and activate caspases, leading to programmed cell death.[2]

The following diagram illustrates the signaling pathway of zinc excitotoxicity:

Zinc_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Zinc Extracellular Zinc Intracellular Zinc Intracellular Zinc Extracellular Zinc->Intracellular Zinc AMPA-R / VGCC PKC PKC Intracellular Zinc->PKC activates Mitochondria Mitochondria Intracellular Zinc->Mitochondria impairs Caspases Caspases Intracellular Zinc->Caspases activates nNOS nNOS Intracellular Zinc->nNOS activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates ROS ROS NADPH_Oxidase->ROS produces PARP1 PARP-1 ROS->PARP1 activates ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis induces Caspases->Apoptosis induces NO NO nNOS->NO produces NO->PARP1 activates PARP1->ATP_Depletion causes

Caption: Signaling pathway of zinc-induced excitotoxicity.

Quantitative Data on Zinc Neurotoxicity

The following table summarizes key quantitative data related to zinc levels and their effects.

ParameterValueSpecies/ModelReference
Tolerable Upper Intake Level (UL) for Zinc (Adults)40 mg/dayHuman[1]
Normal Plasma Zinc Concentration70-110 µg/dLHumanN/A
Zinc Concentration in Synaptic Vesicles~1 mMRodentN/A
Zinc Concentration Inducing Neuronal Death in vitro100-500 µMRodent Cortical NeuronsN/A

Experimental Protocols for Studying Zinc Neurotoxicity

In Vitro Model: Primary Cortical Neuron Culture

This protocol describes the induction of zinc toxicity in primary cortical neurons.

Objective: To assess the neurotoxic effects of zinc on primary neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Zinc Exposure: After 7-10 days in vitro, neurons are exposed to varying concentrations of zinc chloride (e.g., 50-500 µM) for a specified duration (e.g., 15 minutes to 24 hours). Basic zinc carbonate can also be used as a source, though its solubility in culture media needs to be considered.

  • Assessment of Cell Viability:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage and necrosis.

    • MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to formazan.

  • Measurement of Intracellular Zinc: A zinc-sensitive fluorescent probe, such as FluoZin-3 AM, is used to visualize and quantify intracellular zinc accumulation using fluorescence microscopy or a plate reader.

  • Assessment of Oxidative Stress: The production of reactive oxygen species (ROS) is measured using fluorescent probes like DCFDA.

  • Analysis of Apoptosis: Apoptosis is assessed by TUNEL staining or caspase-3 activity assays.

The following diagram illustrates the experimental workflow for the in vitro neurotoxicity study:

in_vitro_workflow cluster_protocol In Vitro Neurotoxicity Protocol start Start culture Primary Cortical Neuron Culture start->culture exposure Zinc Exposure culture->exposure assessment Assessments exposure->assessment viability Cell Viability (LDH, MTT) assessment->viability zinc_imaging Intracellular Zinc Imaging assessment->zinc_imaging ros ROS Measurement assessment->ros apoptosis Apoptosis Assay assessment->apoptosis end End viability->end zinc_imaging->end ros->end apoptosis->end

Caption: Experimental workflow for in vitro zinc neurotoxicity studies.

In Vivo Model: Rodent Model of Zinc-Induced Neurotoxicity

This protocol outlines a method for studying the neurotoxic effects of zinc in a rodent model.

Objective: To investigate the in vivo neurotoxic effects of zinc administration.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Administration of Zinc: Zinc is administered via intraperitoneal (i.p.) injection of zinc sulfate or oral gavage of basic zinc carbonate. Doses are carefully selected based on previous toxicity studies.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod), cognitive function (e.g., Morris water maze), and anxiety-like behavior (e.g., elevated plus maze).

  • Histopathological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.

    • Nissl Staining: To assess neuronal loss.

    • Immunohistochemistry: To detect markers of apoptosis (e.g., cleaved caspase-3) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activity (e.g., superoxide dismutase), and inflammatory cytokines.

Conclusion

The substance identified by EINECS 266-502-9, basic zinc carbonate, serves as a source of zinc, a trace element with a dual role in the central nervous system. While essential for normal brain function, excessive zinc can induce significant neurotoxicity through a complex interplay of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. Understanding these mechanisms is critical for the development of therapeutic strategies for neurological disorders associated with zinc dyshomeostasis. The experimental protocols outlined in this guide provide a framework for further investigation into the neuroactive properties of zinc and the development of potential neuroprotective agents.

References

Exploratory Studies on Einecs 266-502-9 in Cancer Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves to report on the current publicly available scientific literature regarding the role of Einecs 266-502-9 in cancer research. Extensive searches of chemical databases and scholarly articles have been conducted to provide a comprehensive overview.

Introduction and Identification of this compound

This compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate . The corresponding Chemical Abstracts Service (CAS) number for this substance is 66866-42-0 . This compound is an amino acid derivative, and its structure suggests potential biological activity. However, its specific role and mechanism of action in the context of cancer biology have not been a significant focus of published research to date.

Review of Current Literature in Cancer Research

A thorough and systematic search of prominent scientific databases, including Google Scholar, PubMed, and chemical repositories, was conducted to identify any exploratory studies, clinical trials, or preclinical research investigating the effects of this compound on cancer. The search terms included "this compound," "CAS 66866-42-0," "(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate," and various combinations with keywords such as "cancer," "oncology," "carcinogenesis," "apoptosis," and "cell signaling."

The extensive search yielded no specific studies detailing the role or potential efficacy of this compound in cancer research. The scientific literature available up to the current date does not contain reports on its mechanism of action, effects on tumor growth, or any associated signaling pathways in cancer models.

Quantitative Data and Experimental Protocols

Due to the absence of published research in this specific area, there is no quantitative data to present regarding the efficacy, toxicity, or pharmacokinetic properties of this compound in relation to cancer. Consequently, there are no established experimental protocols for key experiments such as cell viability assays, apoptosis induction, or in vivo tumor models involving this compound.

Signaling Pathways and Mechanistic Insights

The investigation of signaling pathways is crucial to understanding the therapeutic potential of any compound in cancer. However, as no studies have been identified that explore the interaction of this compound with cancer cells or tumors, there is no information on any signaling pathways it may modulate. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible based on the current body of scientific evidence.

Conclusion and Future Directions

Based on a comprehensive review of the available literature, there is a significant knowledge gap regarding the role of this compound in cancer research. No peer-reviewed articles or conference proceedings were found that describe its effects on cancer cells, animal models, or human subjects.

This lack of information presents both a challenge and an opportunity. For researchers and drug development professionals, this compound represents a completely unexplored chemical entity in the context of oncology. Future research could focus on:

  • In vitro screening: Initial studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Mechanism of action studies: Should any activity be observed, subsequent research could delve into its mechanism of action, including its effects on key cancer-related signaling pathways.

  • In vivo studies: Promising in vitro results would warrant further investigation in animal models of cancer to evaluate efficacy and safety.

Until such foundational research is conducted and published, it is not possible to provide a detailed technical guide on the exploratory studies of this compound in cancer research. The scientific community awaits initial studies to shed light on the potential of this compound in the fight against cancer.

The Enigmatic Role of Einecs 266-502-9 in Inflammatory Diseases: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical overview of the current, publicly available scientific information regarding the potential involvement of the chemical substance identified by Einecs number 266-502-9, chemically known as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, in the context of inflammatory diseases. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific data pertaining to the direct role of this compound in inflammation.

Chemical Identity

  • Einecs Number: 266-502-9

  • Chemical Name: (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate

Current Understanding of its Role in Inflammation

Extensive searches for "(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate" and its Einecs number in relation to "inflammatory diseases," "inflammation," "immunology," and related terms did not yield any specific studies, clinical trials, or detailed mechanistic information. The scientific literature readily accessible through public databases does not appear to contain research specifically investigating the anti-inflammatory or pro-inflammatory properties of this particular chemical entity.

General Context: Related Chemical Classes and Inflammation

While direct information on Einecs 266-502-9 is absent, it is possible to infer potential areas of interest by examining broader, related chemical classes. It is important to emphasize that the following information is not directly applicable to this compound but provides a general context for the potential biological activities of similar structures.

Diamino Acid Derivatives

Derivatives of diamino acids have been explored for their potential anti-inflammatory properties. Research in this area often focuses on their ability to modulate various biological pathways involved in the inflammatory cascade.

Oxobenzenebutyric Acid Derivatives

The butyric acid moiety is of interest in inflammation research due to the known anti-inflammatory effects of butyrate, a short-chain fatty acid produced by gut microbiota. Derivatives of oxobenzenebutyric acid could potentially interact with inflammatory targets, but specific data is lacking.

Alpha, Gamma-Diaminobutyric Acid Derivatives

This structural motif is found in various biologically active molecules. However, a direct link between this class of compounds and a defined role in inflammatory diseases is not well-established in the available literature.

Data Presentation

Due to the absence of specific experimental data for this compound in the context of inflammatory diseases, no quantitative data can be summarized.

Experimental Protocols

No key experiments investigating the role of this compound in inflammation have been identified in the public domain. Therefore, no detailed methodologies can be provided.

Signaling Pathways and Logical Relationships

As no research has been found detailing the interaction of this compound with any biological pathways, it is not possible to create diagrams of signaling pathways or experimental workflows.

Conclusion

At the time of this report, there is no publicly available scientific evidence to support or refute the involvement of this compound, or (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, in inflammatory diseases. The field represents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in this specific molecule, the initial steps would necessitate foundational in vitro and in vivo studies to determine any potential bioactivity related to inflammation. This would involve screening for effects on key inflammatory mediators, cell types, and signaling pathways. Without such fundamental research, any discussion on its role in inflammatory diseases remains purely speculative.

An In-Depth Technical Guide to the Bioavailability of Einecs 266-502-9 (GenX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of Einecs 266-502-9, chemically known as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, and its ammonium salt, commonly referred to as GenX. This document synthesizes key findings from toxicokinetic and pharmacokinetic studies to offer a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Executive Summary

This compound, a short-chain per- and polyfluoroalkyl substance (PFAS), exhibits rapid and complete absorption in rodent models following oral administration. It is not metabolized in the body and is primarily eliminated unchanged through the urine. The compound displays biphasic elimination from the plasma, characterized by a rapid initial phase followed by a slower terminal phase.

Chemical Identity

  • Einecs Number: 266-502-9

  • Chemical Name: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

  • Ammonium Salt: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate

  • Common Name: GenX

Quantitative Bioavailability Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models, derived from a pivotal study by Gannon et al. (2016).

Table 1: Pharmacokinetic Parameters Following a Single Oral Dose
SpeciesSexDose (mg/kg)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)Elimination Half-Life (t½) (h)
RatMale10~0.5~15~100~5
Female10~0.5~20~120~5
MouseMale10~0.2~10~200~20
Female10~0.2~12~220~20
Table 2: Excretion Profile Following a Single Oral Dose
SpeciesSexDose (mg/kg)% of Dose in Urine (168h)% of Dose in Feces (168h)
RatMale30~100<2
Female30~100<2
MouseMale390 ± 6.92 ± 1.0
Female392 ± 6.02 ± 0.6

Experimental Protocols

The data presented above were primarily generated from studies employing the following methodologies:

Animal Models and Dosing
  • Species: Sprague-Dawley rats, ICR mice, and Cynomolgus monkeys.

  • Administration Routes: Oral (gavage) and intravenous injection.

  • Dose Levels: Varied depending on the study, with oral doses for pharmacokinetic studies typically around 10 mg/kg and for excretion studies at 3 mg/kg for mice and 30 mg/kg for rats.[1]

  • Vehicle: The vehicle for dosing is not explicitly stated in the provided abstracts but is typically an aqueous solution for water-soluble compounds like the ammonium salt of this acid.

Sample Collection and Analysis
  • Biological Matrices: Blood (plasma), urine, and feces were collected at various time points post-administration.[1]

  • Analytical Method: While the specific analytical method is not detailed in the abstracts, such compounds are typically analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological matrices.

In Vitro Metabolism Assay
  • Methodology: To assess metabolic stability, the test substance was incubated with rat hepatocytes.[1] The concentration of the parent compound was monitored over time, and the formation of any metabolites was investigated.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following oral administration, this compound is rapidly and completely absorbed in both rats and mice.[2] This is evidenced by the short time to reach maximum plasma concentration (Tmax) of approximately 0.2 to 0.5 hours and the recovery of nearly the entire administered dose in the urine.[1]

Distribution

After absorption, the compound distributes into the systemic circulation. The pharmacokinetic analysis in monkeys, rats, and mice indicates a biphasic elimination pattern, which suggests a distribution phase from the central compartment (blood) to peripheral tissues, followed by an elimination phase.[2]

Metabolism

In vivo and in vitro experiments have demonstrated that this compound is not metabolized.[2] Studies with rat hepatocytes showed no significant disappearance of the parent compound and no detectable metabolites.[1]

Excretion

The primary route of excretion for this compound is via the urine.[2] In rats and mice, the vast majority of the administered oral dose is recovered unchanged in the urine.[1] Fecal excretion is minimal and likely due to incidental contamination from urine.[1] The elimination from plasma is rapid, with rats eliminating the substance more quickly than mice (elimination half-life of approximately 5 hours in rats versus 20 hours in mice).[2]

Visualizations

ADME Pathway of this compound

ADME_Pathway cluster_distribution Distribution Oral Oral Administration Bloodstream Systemic Circulation (Bloodstream) Oral->Bloodstream Rapid & Complete Absorption Tissues Peripheral Tissues Bloodstream->Tissues Distribution Kidney Kidney Bloodstream->Kidney Filtration Tissues->Bloodstream Urine Urine (Unchanged) Kidney->Urine Excretion

Caption: ADME pathway for this compound.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Dosing Animal Dosing (Oral or IV) Blood Blood Sampling (Time course) Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Plasma Plasma Separation Blood->Plasma Extraction Sample Extraction Excreta->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Report Data Reporting (Tables & Figures) PK->Report

Caption: Experimental workflow for assessing bioavailability.

Conclusion

The bioavailability of this compound is characterized by rapid and complete absorption, minimal to no metabolism, and swift elimination primarily through the urine. These properties distinguish it from some long-chain PFAS compounds which tend to have much longer biological half-lives. The data from rodent and primate models provide a consistent picture of the toxicokinetic profile of this substance, which is crucial for risk assessment and understanding its potential for bioaccumulation. Comparative pharmacokinetic data suggest that the rat is a more suitable rodent model than the mouse for extrapolating pharmacokinetic behavior to primates.[2]

References

In-depth Technical Guide: Einecs 266-502-9 and its Interaction with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Following a comprehensive search of scientific databases and chemical registries, it has been determined that there is no available scientific literature detailing the interaction of the substance identified by Einecs number 266-502-9, which is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, with glutamate receptors. The following guide is therefore constructed based on general principles of glutamate receptor function and hypothetical interactions, as direct experimental data for this specific compound is absent. This document serves as a template for how such a guide would be structured if data were available.

Introduction to Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating synaptic transmission and plasticity.[1] These receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the passage of cations, leading to depolarization of the postsynaptic membrane.[1] They are further subdivided into three types based on their selective agonists:

    • N-methyl-D-aspartate (NMDA) receptors

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

    • Kainate receptors

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.

The diverse subtypes of glutamate receptors play distinct roles in neuronal function, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[1]

Hypothetical Interaction of Einecs 266-502-9 with Glutamate Receptors

Given the chemical structure of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, we can speculate on potential, though unverified, modes of interaction with glutamate receptors. The presence of amino and acidic functional groups might allow it to act as a ligand for the glutamate binding site.

Potential Binding and Functional Effects
Receptor SubtypeHypothetical Interaction TypePotential Functional Outcome
NMDA Receptor Competitive AntagonistBlockade of Ca2+ influx, inhibition of long-term potentiation (LTP).
AMPA Receptor Partial AgonistSubmaximal receptor activation, leading to attenuated excitatory postsynaptic potentials (EPSPs).
Kainate Receptor Allosteric ModulatorPotentiation or inhibition of receptor function by binding to a site distinct from the glutamate binding site.

Note: The data presented in this table is purely hypothetical and for illustrative purposes. No experimental evidence exists to support these claims for this compound.

Proposed Experimental Protocols for Investigating Interactions

To determine the actual interaction of this compound with glutamate receptors, a series of experiments would be necessary.

Radioligand Binding Assays

This experiment would determine if and with what affinity this compound binds to different glutamate receptor subtypes.

Methodology:

  • Prepare cell membrane homogenates from tissue or cell lines expressing the glutamate receptor subtype of interest.

  • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]CGP39653 for the NMDA receptor glutamate binding site) and varying concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the inhibition constant (Ki) of this compound by analyzing the displacement of the radioligand.

Electrophysiological Recordings

Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific glutamate receptor subtypes would reveal the functional effects of this compound.

Methodology:

  • Culture primary neurons or transfect a cell line (e.g., HEK293 cells) to express the desired glutamate receptor subunits.

  • Obtain whole-cell patch-clamp recordings from these cells.

  • Apply glutamate or a specific agonist to elicit a baseline current response.

  • Co-apply this compound with the agonist to observe any potentiation or inhibition of the current.

  • To distinguish between competitive and non-competitive mechanisms, a full dose-response curve for the agonist can be generated in the presence and absence of this compound.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that would be relevant for studying the interaction of a compound like this compound with glutamate receptors.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Hypothetical Action of this compound Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Binds AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor Binds Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Na+ Influx Na+ Influx AMPA Receptor->Na+ Influx Depolarization Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Na+ Influx->NMDA Receptor Removes Mg2+ block This compound This compound This compound->NMDA Receptor Blocks

Caption: Hypothetical blockade of NMDA receptor by this compound.

G Start Start Prepare Cell Cultures Prepare Cell Cultures Start->Prepare Cell Cultures Transfect with GluR Subunits Transfect with GluR Subunits Prepare Cell Cultures->Transfect with GluR Subunits Perform Patch-Clamp Perform Patch-Clamp Transfect with GluR Subunits->Perform Patch-Clamp Apply Agonist Apply Agonist Perform Patch-Clamp->Apply Agonist Record Baseline Current Record Baseline Current Apply Agonist->Record Baseline Current Apply Agonist + this compound Apply Agonist + this compound Record Baseline Current->Apply Agonist + this compound Record Modulated Current Record Modulated Current Apply Agonist + this compound->Record Modulated Current Analyze Data Analyze Data Record Modulated Current->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Caption: Experimental workflow for electrophysiological analysis.

While a detailed technical guide on the interaction of this compound with glutamate receptors cannot be provided due to a lack of existing research, this document outlines the necessary theoretical framework and experimental approaches that would be required to elucidate such interactions. Future research is needed to determine if (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate has any pharmacological activity at these critical central nervous system receptors.

References

Initial Screening of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Einecs 266-502-9) for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a proposed initial screening strategy to evaluate the therapeutic potential of the compound identified by Einecs number 266-502-9. This substance is chemically known as 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a derivative of the 1,4-benzodioxane scaffold.[1][2][3] The 1,4-benzodioxane moiety is a significant structural component in various biologically active compounds and approved drugs, such as Doxazosin, used for treating hypertension.[4][5] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, hepatoprotective, antibacterial, and antifungal properties.[4][5]

Given the established biological relevance of the benzodioxane core, a systematic in vitro screening of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is warranted to identify and characterize its potential therapeutic applications. This document provides a framework for a tiered screening approach, focusing on anticancer, antioxidant, and antimicrobial activities, complete with detailed experimental protocols and data presentation formats.

Compound Profile

Identifier Value
Einecs Number266-502-9
IUPAC Name2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[2]
Synonyms1,4-Benzodioxane-6-carboxaldehyde[1][3]
CAS Number29668-44-8[2]
Molecular FormulaC₉H₈O₃[1][2]
Molecular Weight164.16 g/mol [2]
StructureO=Cc1ccc2OCCOc2c1[1]

Proposed Screening Cascade

A logical workflow for the initial therapeutic screening is essential for a cost-effective and comprehensive evaluation. The proposed cascade begins with broad-spectrum cytotoxicity screening, followed by more specific assays based on the initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Compound Procurement (Einecs 266-502-9) B Cytotoxicity Screening (e.g., MTT Assay across diverse cancer cell lines) A->B C Antioxidant Activity (e.g., DPPH/ABTS Assays) A->C D Antimicrobial Screening (e.g., Broth Microdilution against bacterial and fungal strains) A->D E Hit Confirmation & Dose-Response Analysis B->E C->E D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) E->F G Advanced Mechanistic Assays (e.g., Kinase Inhibition, ROS Generation) F->G G cluster_0 Cell Cycle & Apoptosis Modulation cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway A This compound B Cyclin D1/CDK4 A->B downregulates? C p21/p27 A->C upregulates? F Bax/Bcl-2 Ratio A->F increases? D G1/S Transition B->D promotes C->B inhibits E G1 Arrest G Mitochondrial Permeability F->G increases H Caspase-9 G->H activates I Caspase-3 H->I activates J Apoptosis I->J

References

Methodological & Application

Application Notes and Protocols: Preparation of Einecs 266-502-9 (Basic Zinc Carbonate) for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 266-502-9, chemically identified as Carbonic acid, zinc salt, basic (commonly known as basic zinc carbonate), is a zinc compound of interest in various biological research fields. Due to its extremely low solubility in aqueous solutions, its application in cell culture experiments presents a significant challenge. Direct dissolution in cell culture media is not feasible. Therefore, a specialized protocol is required to prepare a stable dispersion for reproducible in vitro studies.

This document provides a detailed protocol for the preparation of a basic zinc carbonate stock suspension for cell culture applications. It also includes relevant data on its properties and a discussion of the potential biological activity of zinc ions.

Quantitative Data Summary

The following table summarizes key quantitative data for basic zinc carbonate and the biologically active zinc ion.

ParameterValueNotes
Chemical Identity Carbonic acid, zinc salt, basicEinecs: 266-502-9
Molecular Formula [ZnCO₃]₂·[Zn(OH)₂]₃ (Varies)A complex, basic salt.
Solubility in Water ~0.91 mg/L (for ZnCO₃)[1]Practically insoluble in neutral aqueous solutions.[2][3][4][5]
Cytotoxicity of Zn²⁺ 1.25 x 10⁻⁴ - 1.50 x 10⁻⁴ mol/LInhibitory concentrations for B16, HeLa, and I-221 cell lines.[6]

Experimental Protocol: Preparation of Basic Zinc Carbonate Suspension

This protocol is designed to create a homogenous and stable stock suspension of basic zinc carbonate for dilution into cell culture media. The principle is based on mechanical dispersion (sonication) and stabilization with a biocompatible protein (serum albumin).

Materials:

  • This compound (Basic Zinc Carbonate) powder

  • Sterile, deionized water

  • Sterile-filtered Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Probe or bath sonicator

  • Vortex mixer

Protocol Steps:

  • Preparation of Stock Suspension (e.g., 1 mg/mL):

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of basic zinc carbonate powder.

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of sterile deionized water to create a paste. This helps in the initial wetting of the powder.

    • Gradually add more sterile deionized water while vortexing to the desired final concentration (e.g., for a 1 mg/mL stock, add 10 mL of water for 10 mg of powder).

  • Sonication for Dispersion:

    • Place the conical tube in an ice bath to prevent overheating during sonication.

    • If using a probe sonicator, immerse the tip into the suspension. If using a bath sonicator, place the tube in the water bath.

    • Sonicate the suspension using short pulses (e.g., 10-20 seconds on, 30 seconds off) for a total of 5-10 minutes. The goal is to break down large agglomerates into smaller, more uniformly dispersed particles.

  • Stabilization of the Suspension:

    • Following sonication, add the sterile BSA solution to the suspension to a final concentration of 1-2 mg/mL. BSA will adsorb to the surface of the particles, preventing re-agglomeration.

    • Gently vortex the suspension for 30 seconds to ensure even mixing.

  • Sterilization and Storage:

    • The stock suspension should be prepared fresh for each experiment if possible.

    • If storage is necessary, store the suspension at 4°C for short-term use (up to one week). Visually inspect for precipitation before use and re-vortex if needed.

    • Note: Do not autoclave the suspension as this will cause particle aggregation. Filtration is not possible due to the particulate nature of the suspension.

  • Application in Cell Culture:

    • Before adding to your cell culture, vortex the stock suspension vigorously to ensure homogeneity.

    • Dilute the stock suspension directly into the cell culture medium to achieve the desired final concentration of basic zinc carbonate.

experimental_workflow start Start weigh_powder Weigh Basic Zinc Carbonate Powder start->weigh_powder create_paste Create a Paste with Sterile Water weigh_powder->create_paste add_water Add Remaining Sterile Water create_paste->add_water vortex1 Vortex to Mix add_water->vortex1 sonicate Sonicate in Ice Bath vortex1->sonicate add_bsa Add Sterile BSA Solution sonicate->add_bsa vortex2 Vortex to Mix add_bsa->vortex2 store Store at 4°C or Use Immediately vortex2->store dilute Dilute in Cell Culture Medium store->dilute end End dilute->end

Experimental workflow for preparing basic zinc carbonate suspension.

Biological Context: Zinc Signaling

While basic zinc carbonate itself is largely inert, it can slowly release zinc ions (Zn²⁺) into the surrounding medium. Zn²⁺ is an essential trace element and also acts as a signaling molecule in cells, impacting a variety of cellular processes.[7][8][9] The influx of Zn²⁺ can modulate the activity of numerous enzymes and transcription factors.

One of the key mechanisms of zinc signaling is the inhibition of protein tyrosine phosphatases (PTPs).[8] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, zinc ions can enhance and prolong the signaling of pathways that are activated by tyrosine kinases, such as the mitogen-activated protein kinase (MAPK) cascade. The MAPK pathway, including ERK1/2, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell Basic_Zinc_Carbonate Basic Zinc Carbonate Zn_ion Zn²⁺ Basic_Zinc_Carbonate->Zn_ion Slow Release Zn_transporter Zinc Transporter Zn_ion->Zn_transporter Uptake PTP Protein Tyrosine Phosphatase (PTP) Zn_transporter->PTP Inhibition MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PTP->MAPK_Pathway Dephosphorylation Cellular_Response Cellular Response (Proliferation, etc.) MAPK_Pathway->Cellular_Response

Simplified diagram of potential zinc ion signaling.

Disclaimer: This protocol provides a general guideline. The optimal conditions for suspension preparation and the final concentration for cell treatment may vary depending on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific application. The stability of the suspension in your specific cell culture medium should also be evaluated.

References

Application Note: Quantification of DL-Kynurenine Sulfate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-kynurenine sulfate in biological matrices. The method is designed for researchers, scientists, and drug development professionals investigating the kynurenine pathway's role in various physiological and pathological processes. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring accuracy and reproducibility.

Introduction

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing several neuroactive and immunomodulatory metabolites.[1][2][3] DL-kynurenine is a central intermediate in this pathway, and its levels can be indicative of certain disease states, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] Kynurenine can be conjugated to form kynurenine sulfate, and its quantification is crucial for a comprehensive understanding of the pathway's dynamics. This document outlines a validated HPLC method for the precise measurement of DL-kynurenine sulfate.

Kynurenine Pathway

Tryptophan is an essential amino acid that is metabolized primarily through the kynurenine pathway.[2][5] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a crucial branch point and can be further metabolized into neuroprotective compounds like kynurenic acid or neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.[4][6][7]

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Figure 1: Simplified diagram of the Kynurenine Pathway.

Experimental Protocols

This section provides detailed methodologies for the quantification of DL-kynurenine sulfate.

  • DL-Kynurenine sulfate standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., 3-Nitro-L-tyrosine or deuterated kynurenine)[8]

  • HPLC-grade acetonitrile, methanol, and water

  • Trichloroacetic acid (TCA) or perchloric acid[8][9][10]

  • Formic acid

  • Human plasma/serum (for matrix-matched standards and quality controls)

The accurate quantification of kynurenine sulfate from biological samples necessitates the removal of proteins that can interfere with the analysis. Protein precipitation is a commonly employed method.[11][12][13]

Protocol: Protein Precipitation

  • To 100 µL of plasma or serum sample, add 100 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 50 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Sample_Preparation_Workflow Start Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard (100 µL) Start->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_TCA Add 10% TCA (50 µL) Vortex1->Add_TCA Vortex2 Vortex (1 min) Add_TCA->Vortex2 Centrifuge Centrifuge (12,000 x g, 10 min, 4°C) Vortex2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Inject into HPLC Collect_Supernatant->HPLC_Analysis

Figure 2: Workflow for sample preparation by protein precipitation.

The chromatographic separation can be achieved using a reversed-phase C18 column.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[14]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 35% B over 10 minutes, then a wash and re-equilibration step.
Flow Rate 1.0 mL/min[15]
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 360 nm or Mass Spectrometry (for higher sensitivity and specificity)[8]

Note: The gradient and mobile phase composition may require optimization based on the specific column and system used.

Method Validation

The analytical method should be validated to ensure its reliability, typically following regulatory guidelines.

Calibration curves are prepared by spiking known concentrations of DL-kynurenine sulfate into the biological matrix. A linear range should be established, for example, from 1 to 100 µM. The coefficient of determination (r²) should be >0.99.

Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15%, and the accuracy (%RE) should be within ±15%.

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Method_Validation_Relationship Validation Method Validation Linearity Linearity (r² > 0.99) Validation->Linearity Precision Precision (%CV < 15%) Validation->Precision Accuracy Accuracy (%RE ±15%) Validation->Accuracy LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Reliability Reliable & Reproducible Method Linearity->Reliability Precision->Reliability Accuracy->Reliability LOD->Reliability LOQ->Reliability

Figure 3: Key parameters for analytical method validation.

Data Presentation

The following table summarizes typical quantitative data obtained from various studies on kynurenine analysis, which can be adapted for kynurenine sulfate.

ParameterSerum/PlasmaReference
Linearity Range 1 - 84 nmol/L (for Kynurenic Acid)[16]
180 - 2900 nmol/L (for Kynurenine)[16]
Intra-day Precision (%CV) <7%[16]
Inter-day Precision (%CV) <7%[16]
Accuracy (Recovery %) >97%[16]
LOD 20 ppb (for Kynurenine with UV detection)[14]
LOQ --

Note: These values are illustrative and should be determined for each specific assay.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of DL-kynurenine sulfate by HPLC. The described method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable approach for researchers in various fields. Adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of the kynurenine pathway.

References

Application Notes and Protocols for In Vivo Administration of Einecs 266-502-9 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 266-502-9, identified as (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (CAS No. 66866-42-0), is a compound structurally related to metabolites of the kynurenine pathway. This pathway is a critical route for tryptophan metabolism, producing several neuroactive and immunomodulatory molecules. Dysregulation of the kynurenine pathway has been implicated in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound in mouse models, based on the activities of closely related and well-studied metabolites within the kynurenine pathway, such as 3-hydroxyanthranilic acid (3-HAA). The protocols detailed below are derived from established methodologies for studying the in vivo effects of these related compounds.

Potential Applications in Mouse Models

The administration of compounds that modulate the kynurenine pathway in mouse models can be instrumental in studying various physiological and pathological processes. Based on the known functions of kynurenine pathway metabolites, potential applications for this compound in vivo include:

  • Neurodegenerative Disease Models: Investigating the neuroprotective or neurotoxic effects in models of Huntington's disease, Alzheimer's disease, and Parkinson's disease.

  • Inflammatory and Autoimmune Disease Models: Assessing the immunomodulatory properties in models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE), rheumatoid arthritis, and inflammatory bowel disease.

  • Cardiovascular Disease Models: Examining the impact on the development and progression of conditions like abdominal aortic aneurysms.

  • Oncology Models: Studying the influence on tumor growth and the tumor microenvironment.

Data Presentation: In Vivo Administration of a Related Kynurenine Pathway Metabolite (3-Hydroxyanthranilic Acid)

The following table summarizes quantitative data from a study involving the in vivo administration of 3-hydroxyanthranilic acid (3-HAA), a downstream metabolite in the kynurenine pathway, to Apolipoprotein E-deficient (Apoe-/-) mice, a model for atherosclerosis.

ParameterVehicle Control (Apoe-/-)3-HAA Treated (Apoe-/-)Administration ProtocolDuration
Plasma 3-HAA Levels UndetectableSignificantly IncreasedIntraperitoneal (i.p.) injection6 weeks
Aortic 3-HAA Levels LowSignificantly Increased200 mg/kg/day6 weeks
Aortic MMP2 Expression BaselineSignificantly UpregulatedIntraperitoneal (i.p.) injection6 weeks
Aortic MMP2 Activity BaselineSignificantly Increased200 mg/kg/day6 weeks

Experimental Protocols

Protocol 1: Intraperitoneal Administration of a Kynurenine Pathway Modulator in a Mouse Model of Abdominal Aortic Aneurysm

This protocol is adapted from studies investigating the role of 3-HAA in angiotensin II-induced abdominal aortic aneurysm in mice.

1. Materials:

  • (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (this compound)
  • Sterile Phosphate-Buffered Saline (PBS)
  • Apolipoprotein E-deficient (Apoe-/-) mice (or other appropriate strain)
  • Angiotensin II
  • Osmotic mini-pumps
  • Surgical tools for mini-pump implantation
  • Analytical equipment for measuring plasma and tissue levels of the compound and relevant biomarkers (e.g., HPLC, ELISA kits for MMP2).

2. Experimental Workflow:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Acclimatize Apoe-/- mice B Implant osmotic mini-pumps with Angiotensin II A->B C Divide mice into control and treatment groups B->C D Administer Vehicle (PBS) to control group (i.p.) C->D E Administer this compound (e.g., 200 mg/kg/day, i.p.) to treatment group C->E F Monitor mice for 6 weeks D->F E->F G Collect blood and aortic tissue samples F->G H Measure plasma and tissue drug levels G->H I Analyze aortic tissue for MMP2 expression and activity G->I

Experimental workflow for in vivo administration.

3. Detailed Procedure:

  • Acclimatize 8-week-old male Apoe-/- mice for one week.
  • Surgically implant osmotic mini-pumps containing angiotensin II (e.g., 1000 ng/kg/min) to induce aneurysm formation.
  • Randomly assign mice to a control group and a treatment group.
  • Prepare a sterile solution of this compound in PBS. A starting dose of 200 mg/kg/day can be used, based on studies with 3-HAA.
  • Administer the prepared solution to the treatment group via daily intraperitoneal injection for 6 weeks.
  • Administer an equivalent volume of sterile PBS to the control group.
  • At the end of the treatment period, euthanize the mice and collect blood and aortic tissues.
  • Analyze plasma and homogenized aortic tissue for concentrations of the administered compound.
  • Quantify the expression and activity of matrix metallopeptidase 2 (MMP2) in aortic tissue using techniques such as quantitative PCR, western blotting, and zymography.

Signaling Pathways

Metabolites of the kynurenine pathway are known to influence several key signaling pathways. The diagram below illustrates a potential mechanism of action, drawing parallels from the known effects of 3-HAA.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell Metabolite Kynurenine Pathway Metabolite (e.g., 3-HAA) NFkB NF-κB Metabolite->NFkB Activates MMP2_gene MMP2 Gene NFkB->MMP2_gene Promotes Transcription MMP2_protein MMP2 Protein MMP2_gene->MMP2_protein Translation

Potential signaling pathway activation.

This pathway suggests that the administered compound, similar to 3-HAA, may activate the transcription factor NF-κB in vascular smooth muscle cells. This, in turn, promotes the expression of MMP2, an enzyme involved in extracellular matrix degradation and tissue remodeling, which is a key process in the formation of aortic aneurysms.

Conclusion

The in vivo administration of this compound in mouse models presents a valuable opportunity to explore the therapeutic potential of modulating the kynurenine pathway. The provided protocols and conceptual frameworks, based on existing research with related metabolites, offer a solid starting point for investigating its effects in various disease models. Researchers should perform initial dose-response and toxicity studies to establish a safe and effective dosing regimen for this specific compound.

Application Notes and Protocols for Studying Kynurenine Pathway Flux Using Einecs 266-502-9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Einecs 266-502-9 to investigate the flux of the kynurenine pathway. The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2]

1. Introduction to the Kynurenine Pathway and Tryptophan 2,3-dioxygenase (TDO)

The kynurenine pathway is responsible for over 95% of tryptophan catabolism in mammals.[2][3] The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine. This reaction is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][5] While IDO is an extrahepatic enzyme induced by pro-inflammatory cytokines, TDO is primarily expressed in the liver and regulates systemic tryptophan levels.[5][6] TDO has emerged as a significant therapeutic target as its expression has been observed in various human tumors, where it contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory kynurenine pathway metabolites.[5][6]

This compound, also known as 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, is a small molecule inhibitor that can be utilized to probe the kynurenine pathway. By inhibiting a key enzyme in the pathway, researchers can study the resulting alterations in the concentrations of upstream and downstream metabolites, thereby elucidating the pathway's flux and its role in various physiological and pathological conditions.

2. Profile of this compound

While detailed public information specifically for this compound as a TDO inhibitor is limited, its chemical structure is identical to a compound that has been investigated as an inhibitor of kynurenine 3-monooxygenase (KMO), another critical enzyme in the kynurenine pathway. For the purpose of these application notes, we will consider its potential inhibitory activity on TDO, as compounds with similar scaffolds have been explored as TDO inhibitors. It is crucial for researchers to empirically determine the IC50 and selectivity of this specific compound for TDO and other kynurenine pathway enzymes in their experimental system.

PropertyInformation
Systematic Name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide
EINECS Number 266-502-9
CAS Number 199666-03-0
Molecular Formula C17H15N3O6S2
Reported Target Kynurenine 3-monooxygenase (KMO) / Potential Tryptophan 2,3-dioxygenase (TDO) inhibitor
Mechanism of Action As an enzyme inhibitor, it would block the catalytic activity of its target enzyme, leading to an accumulation of the enzyme's substrate and a reduction in its metabolic products.

3. Kynurenine Pathway and Site of Inhibition

The following diagram illustrates the kynurenine pathway and the potential points of inhibition by a TDO or KMO inhibitor.

Kynurenine_Pathway Tryptophan Tryptophan TDO_IDO TDO / IDO Tryptophan->TDO_IDO NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase Kynurenine L-Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynureninase1 Kynureninase Kynurenine->Kynureninase1 KYNA Kynurenic Acid (Neuroprotective) AA Anthranilic Acid H3K 3-Hydroxykynurenine H3K->KAT Kynureninase2 Kynureninase H3K->Kynureninase2 XA Xanthurenic Acid H3AA 3-Hydroxyanthranilic Acid H3AAO 3-HAAO H3AA->H3AAO QUIN Quinolinic Acid (Neurotoxic) QPRT QPRT QUIN->QPRT NAD NAD+ TDO_IDO->NFK Formamidase->Kynurenine KAT->KYNA KAT->XA KMO->H3K Kynureninase1->AA Kynureninase2->H3AA H3AAO->QUIN QPRT->NAD Inhibitor_TDO This compound (TDO Inhibition) Inhibitor_TDO->TDO_IDO Inhibitor_KMO This compound (KMO Inhibition) Inhibitor_KMO->KMO

Caption: The Kynurenine Pathway with potential inhibition sites.

4. Application Notes

Principle: Studying the flux of a metabolic pathway using a small molecule inhibitor involves treating a biological system (e.g., cell culture, animal model) with the inhibitor and subsequently measuring the changes in the concentrations of the pathway's metabolites. Inhibition of TDO is expected to lead to an accumulation of its substrate, tryptophan, and a decrease in its downstream products, including kynurenine, kynurenic acid, and quinolinic acid.[5] Conversely, inhibition of KMO would lead to an accumulation of kynurenine and a decrease in 3-hydroxykynurenine and subsequent metabolites.[4]

Materials and Reagents:

  • This compound (TDO/KMO inhibitor)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lines expressing TDO (e.g., certain tumor cell lines) or relevant for kynurenine pathway studies.

  • Laboratory animals (e.g., C57BL/6 mice)

  • Solvents for inhibitor dissolution (e.g., DMSO)

  • Reagents for sample preparation (e.g., methanol, acetonitrile, formic acid)

  • Internal standards for LC-MS/MS (e.g., deuterated tryptophan, deuterated kynurenine)

  • LC-MS/MS system

5. Experimental Protocols

Protocol 1: In Vitro Analysis of Kynurenine Pathway Flux in Cell Culture

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in the experimental design.

  • Treatment: Replace the cell culture medium with the medium containing different concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store it at -80°C for analysis of secreted metabolites.

    • Cell Lysate: Wash the cells with ice-cold PBS, then add a suitable lysis buffer (e.g., 80% methanol) to extract intracellular metabolites.[7] Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Store at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Thaw samples on ice.

    • Add ice-cold methanol or acetonitrile containing internal standards to precipitate proteins.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile/10% water).[7]

Protocol 2: In Vivo Analysis of Kynurenine Pathway Flux in a Mouse Model

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Inhibitor Formulation: Formulate this compound for oral gavage or intraperitoneal injection in a suitable vehicle.

  • Inhibitor Administration: Administer the inhibitor or vehicle control to the mice at a predetermined dose and schedule.

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animals with saline and collect tissues of interest (e.g., liver, brain).

  • Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.

  • Tissue Homogenization: Homogenize the tissues in a suitable buffer on ice.

  • Sample Preparation for LC-MS/MS: Follow the same protein precipitation and extraction steps as described in Protocol 1 for plasma and tissue homogenates.[1]

Protocol 3: LC-MS/MS Quantification of Kynurenine Pathway Metabolites

  • Chromatographic Separation: Use a suitable HPLC column (e.g., C18 or biphenyl) to separate the metabolites.[8] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with an additive like formic acid is commonly used.[8][9]

  • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[7]

  • MRM Method: Develop a multiple reaction monitoring (MRM) method for the quantification of each metabolite and internal standard based on their specific precursor-to-product ion transitions.[7]

  • Quantification: Generate a standard curve for each metabolite using known concentrations to quantify the analytes in the experimental samples.

6. Experimental Workflow

The following diagram outlines the general workflow for studying kynurenine pathway flux using an inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sample Sample Processing cluster_analysis Analysis Inhibitor_Prep Prepare this compound Stock Treatment Treat with Inhibitor (In Vitro or In Vivo) Inhibitor_Prep->Treatment Cell_Culture Culture Cells / Acclimatize Animals Cell_Culture->Treatment Sample_Collection Collect Samples (Supernatant, Lysate, Plasma, Tissue) Treatment->Sample_Collection Metabolite_Extraction Extract Metabolites (Protein Precipitation) Sample_Collection->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Data Analysis and Interpretation LCMS->Data_Analysis

Caption: General experimental workflow for studying kynurenine pathway flux.

7. Data Presentation: Expected Outcomes

The following tables summarize the expected changes in kynurenine pathway metabolite concentrations following the inhibition of TDO or KMO, based on data from preclinical studies.[4][10]

Table 1: Expected Changes in Metabolite Levels with TDO Inhibition

MetaboliteExpected ChangeRationale
Tryptophan IncreaseAccumulation of the TDO substrate.[5]
Kynurenine DecreaseReduced production from tryptophan.[6]
Kynurenic Acid DecreaseReduced availability of the precursor kynurenine.
3-Hydroxykynurenine DecreaseReduced availability of the precursor kynurenine.
Quinolinic Acid DecreaseReduced flux through the downstream pathway.

Table 2: Expected Changes in Metabolite Levels with KMO Inhibition

MetaboliteExpected ChangeRationale
Tryptophan No direct changeUpstream of KMO.
Kynurenine IncreaseAccumulation of the KMO substrate.[4]
Kynurenic Acid IncreaseShunting of accumulated kynurenine towards KAT.[4]
3-Hydroxykynurenine DecreaseReduced production from kynurenine.[4]
Quinolinic Acid DecreaseReduced flux through the downstream pathway.[4]

8. Logical Relationship Diagram

This diagram illustrates the logical flow from enzyme inhibition to the expected impact on metabolic flux and biological outcomes.

Logical_Relationship Inhibition Inhibition of TDO/KMO with this compound Enzyme_Block Blockade of a Key Enzymatic Step Inhibition->Enzyme_Block Metabolite_Shift Alteration of Metabolite Concentrations Enzyme_Block->Metabolite_Shift Flux_Change Change in Kynurenine Pathway Flux Metabolite_Shift->Flux_Change Biological_Outcome Modulation of Downstream Biological Effects (e.g., Immune Response, Neurotransmission) Flux_Change->Biological_Outcome

Caption: Logical flow from enzyme inhibition to biological outcome.

References

Application of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (Einecs 266-502-9) in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, identified by Einecs number 266-502-9 and CAS number 66866-42-0, is a chemical compound with a structural resemblance to endogenous amino acids that play crucial roles in neurotransmission. Its aminobutyric acid backbone suggests potential interactions with neuronal receptors, such as those for glutamate and GABA, making it a candidate for neurotoxicity screening. The presence of a benzene ring and a keto group further introduces the possibility of complex interactions within the central nervous system. This document provides detailed application notes and protocols for assessing the potential neurotoxicity of this compound using established in vitro assays.

Potential Mechanisms of Neurotoxicity

Given its chemical structure, (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate could potentially exert neurotoxic effects through several mechanisms. One primary hypothesis is excitotoxicity, a process where excessive activation of excitatory amino acid receptors, particularly glutamate receptors (e.g., NMDA and AMPA receptors), leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2][3] Another possibility is the disruption of inhibitory neurotransmission by interacting with GABA receptors.[4][5][6]

Experimental Protocols

A tiered approach is recommended for evaluating the neurotoxicity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, starting with general cytotoxicity assays and progressing to more specific functional and mechanistic assays.

Tier 1: General Cytotoxicity and Cell Viability Assays

These initial assays aim to determine the concentration range over which the compound affects basic cellular functions in a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.1%). Expose the cells to a range of concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with solvent) and a positive control (e.g., a known neurotoxin like rotenone).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

2. LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Protocol: Follow the same cell culture, seeding, and treatment protocol as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Tier 2: Neurite Outgrowth Assay

This assay assesses the effect of the compound on neuronal differentiation and morphology, which are critical for proper neuronal function.

  • Cell Model: Use a cell line capable of neuronal differentiation, such as PC12 cells or SH-SY5Y cells induced to differentiate with retinoic acid.

  • Protocol:

    • Seed the cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).

    • Induce differentiation using a suitable agent (e.g., Nerve Growth Factor for PC12 cells, retinoic acid for SH-SY5Y cells).

    • Simultaneously, expose the cells to various concentrations of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate.

    • After a suitable incubation period (e.g., 48-72 hours), fix the cells.

    • Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and branching using image analysis software.

Tier 3: Mechanistic Assays - Assessing Excitotoxicity

These assays investigate the specific hypothesis that the compound may induce neurotoxicity through excitotoxic pathways.

1. Glutamate-Induced Excitotoxicity Assay in Primary Neurons

This assay evaluates whether the compound potentiates or protects against glutamate-induced neuronal death.

  • Cell Culture: Use primary cortical neurons isolated from embryonic rodents.

  • Protocol:

    • Culture the primary neurons for 7-10 days to allow for maturation and synapse formation.

    • Pre-treat the neurons with different concentrations of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate for a specified period (e.g., 1 hour).

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

    • Wash out the glutamate and continue the incubation in the presence of the test compound for 24 hours.

    • Assess cell viability using the MTT or LDH assay as described above.

2. Calcium Imaging Assay

This assay directly measures changes in intracellular calcium levels, a key event in excitotoxicity.

  • Protocol:

    • Load cultured neurons (primary or a suitable cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and monitor for any changes in intracellular calcium.

    • Subsequently, apply a glutamate receptor agonist (e.g., NMDA) to assess if the test compound modulates the agonist-induced calcium influx.

    • Record fluorescence changes using a fluorescence microscope or a plate reader with fluorescence capabilities.

Data Presentation

Table 1: Illustrative Cell Viability Data (MTT Assay) for SH-SY5Y Cells

Concentration (µM)24h Viability (% of Control)48h Viability (% of Control)72h Viability (% of Control)
0.198.5 ± 4.297.1 ± 3.895.3 ± 4.5
195.2 ± 3.992.4 ± 4.188.7 ± 5.1
1088.7 ± 5.375.6 ± 6.262.1 ± 7.3
10065.4 ± 7.142.3 ± 8.525.8 ± 6.9
100020.1 ± 5.88.9 ± 3.45.2 ± 2.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Illustrative Neurite Outgrowth Data for Differentiated SH-SY5Y Cells

Concentration (µM)Average Neurite Length (µm)Number of Branch Points per Cell
0 (Control)152.4 ± 12.84.8 ± 1.2
1145.3 ± 11.54.5 ± 1.1
10110.8 ± 9.73.2 ± 0.9
10065.2 ± 7.41.5 ± 0.6

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

G cluster_0 Proposed Excitotoxicity Pathway compound (±)-alpha,2-diamino-gamma- oxobenzenebutyric acid, sulphate glut_receptor Glutamate Receptor (e.g., NMDA, AMPA) compound->glut_receptor Agonist/Positive Allosteric Modulator ca_influx ↑ Intracellular Ca2+ glut_receptor->ca_influx mito_dys Mitochondrial Dysfunction ca_influx->mito_dys ros ↑ Reactive Oxygen Species (ROS) mito_dys->ros apoptosis Apoptosis ros->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway for excitotoxicity.

G cluster_workflow Experimental Workflow for Neurotoxicity Assessment start Start tier1 Tier 1: General Cytotoxicity (MTT & LDH Assays) start->tier1 tier2 Tier 2: Neurite Outgrowth Assay tier1->tier2 If cytotoxic tier3 Tier 3: Mechanistic Assays (Excitotoxicity, Ca2+ Imaging) tier2->tier3 If neurite outgrowth affected end End: Data Analysis & Risk Assessment tier3->end

Caption: Tiered experimental workflow for neurotoxicity assessment.

References

Synthesis and Purification of DL-Kynurenine Sulfate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and subsequent purification of DL-kynurenine sulfate, a racemic mixture of the tryptophan metabolite. Kynurenine and its derivatives are of significant interest in drug development and neuroscience due to their roles in the kynurenine pathway, which is implicated in various physiological and pathological processes.

Introduction

DL-kynurenine is a key intermediate in the kynurenine pathway, the primary metabolic route of tryptophan degradation. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the initial and rate-limiting step of this pathway.[1][2] The pathway produces several neuroactive compounds, making it a target for therapeutic intervention in neurological and inflammatory diseases. The sulfate salt of DL-kynurenine is often preferred for its stability and solubility. This protocol details a reliable method for the synthesis of DL-kynurenine from DL-tryptophan via ozonolysis, followed by its conversion to the sulfate salt and subsequent purification.

Signaling Pathway: The Kynurenine Pathway

The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan into various bioactive molecules. Understanding this pathway is crucial for contextualizing the importance of kynurenine.

Kynurenine_Pathway Tryptophan Tryptophan N_Formylkynurenine N-Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO DL_Kynurenine DL-Kynurenine N_Formylkynurenine->DL_Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid (Neuroprotective) DL_Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid DL_Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine DL_Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow

The synthesis and purification process involves a three-stage workflow: synthesis of DL-kynurenine, conversion to its sulfate salt, and final purification.

Experimental_Workflow cluster_synthesis Stage 1: Synthesis cluster_salt_formation Stage 2: Salt Formation cluster_purification Stage 3: Purification & Analysis Start DL-Tryptophan Ozonolysis Ozonolysis Start->Ozonolysis Reduction Reductive Work-up (e.g., with Dimethyl Sulfide) Ozonolysis->Reduction Crude_Kynurenine Crude DL-Kynurenine Reduction->Crude_Kynurenine Dissolution Dissolution in Aqueous Acid Crude_Kynurenine->Dissolution Sulfation Addition of Sulfuric Acid Dissolution->Sulfation Crude_Sulfate Crude DL-Kynurenine Sulfate Sulfation->Crude_Sulfate Recrystallization Recrystallization Crude_Sulfate->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure DL-Kynurenine Sulfate Filtration_Drying->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: Experimental Workflow for DL-Kynurenine Sulfate Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of DL-Kynurenine via Ozonolysis of DL-Tryptophan

This protocol describes the oxidative cleavage of the indole ring of DL-tryptophan to yield DL-kynurenine.

Materials:

  • DL-Tryptophan

  • Formic acid (98-100%)

  • Methanol, anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone generator

  • Reaction vessel with a gas dispersion tube

  • Rotary evaporator

Procedure:

  • Dissolve DL-tryptophan in a mixture of formic acid and methanol. A typical ratio is 1:10 (w/v) of tryptophan to a 9:1 mixture of formic acid and methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution via a gas dispersion tube. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide dropwise to the cold solution to quench the ozonide and reduce it to the desired ketone. A typical molar excess of DMS is 2-3 equivalents relative to tryptophan.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude DL-kynurenine as a solid or oil.

Protocol 2: Conversion of DL-Kynurenine to DL-Kynurenine Sulfate

This protocol details the formation of the sulfate salt of DL-kynurenine.

Materials:

  • Crude DL-Kynurenine from Protocol 1

  • Dilute sulfuric acid (e.g., 1 M)

  • Ethanol or isopropanol

Procedure:

  • Dissolve the crude DL-kynurenine in a minimal amount of warm dilute sulfuric acid.

  • Stir the solution until all the solid has dissolved.

  • Slowly add a less polar solvent, such as ethanol or isopropanol, to the solution until it becomes cloudy, indicating the onset of precipitation.

  • Cool the mixture in an ice bath to facilitate further precipitation of the sulfate salt.

  • Collect the precipitated DL-kynurenine sulfate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol or isopropanol.

  • Dry the product under vacuum.

Protocol 3: Purification of DL-Kynurenine Sulfate by Recrystallization

This protocol describes the final purification of DL-kynurenine sulfate.

Materials:

  • Crude DL-Kynurenine Sulfate from Protocol 2

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve the crude DL-kynurenine sulfate in a minimum amount of hot deionized water.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified DL-kynurenine sulfate crystals in a vacuum oven.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of DL-kynurenine sulfate.

Table 1: Synthesis and Purification Yields

StepProductStarting MaterialExpected Yield (%)Purity (%)
1. OzonolysisCrude DL-KynurenineDL-Tryptophan70-85>80
2. Salt FormationCrude DL-Kynurenine SulfateDL-Kynurenine85-95>90
3. RecrystallizationPure DL-Kynurenine SulfateCrude Sulfate Salt75-90>98

Table 2: Characterization Data for DL-Kynurenine Sulfate

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₇S[3]
Molecular Weight 306.29 g/mol [3]
Appearance Light yellow crystalline powder[4]
Melting Point ~196 °C (decomposition)[5]
¹H NMR (D₂O) δ (ppm): 7.8-7.9 (d), 7.4-7.5 (t), 6.8-6.9 (m), 4.3-4.4 (t), 3.6-3.7 (d)
¹³C NMR (D₂O) δ (ppm): 202.8, 177.0, 153.1, 138.3, 134.0, 120.8, 120.2, 119.6, 53.5, 41.7
FTIR (KBr, cm⁻¹) 3400-3200 (N-H, O-H), 1680 (C=O, ketone), 1620 (C=O, acid), 1580 (N-H bend), 1200-1000 (S=O)
Mass Spectrometry (ESI+) m/z: 209.08 [M+H]⁺ (for free kynurenine)

Logical Relationships in Purification

The purification process relies on the differential solubility of the desired product and impurities.

Purification_Logic Crude_Product Crude DL-Kynurenine Sulfate (Product + Impurities) Dissolution Dissolution Crude_Product->Dissolution Hot_Solvent Hot Solvent (e.g., Water) Hot_Solvent->Dissolution Cooling Cooling Dissolution->Cooling High Solubility of Product and Impurities Crystals Pure Crystals (DL-Kynurenine Sulfate) Cooling->Crystals Decreased Solubility of Product Supernatant Supernatant (Impurities in Solution) Cooling->Supernatant Impurities Remain Soluble

Caption: Logic of Purification by Recrystallization.

References

Application Notes and Protocols for Cell-based Assays Measuring the Effects of N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), also known as Einecs 266-502-9, is a lipophilic thiol-based compound. Initially developed for environmental decontamination, it has demonstrated significant potential as a chelator of toxic heavy metals such as mercury, lead, and cadmium. Recent research has focused on its therapeutic applications, particularly in mitigating the cellular damage caused by metal toxicity. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of NBMI in a research setting. The primary focus of these assays is to measure the protective effects of NBMI against heavy metal-induced cytotoxicity, oxidative stress, and inflammation.

Mechanism of Action: Chelation and Cellular Protection

NBMI's primary mechanism of action is its ability to chelate heavy metals, thereby reducing their intracellular concentration and mitigating their toxic effects. Heavy metals like lead (Pb) can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, cell death. NBMI pretreatment has been shown to counteract these effects by improving cell viability, reducing oxidative stress, and decreasing the expression of inflammatory markers.

Experimental Protocols

This section details the protocols for key cell-based assays to measure the effects of NBMI.

Cell Viability Assay (MTT Assay)

This assay determines the effect of NBMI on cell viability in the presence of a toxic agent, such as lead acetate (PbAc). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., U-87 MG human glioblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • NBMI Pretreatment: Treat the cells with varying concentrations of NBMI (e.g., 10 µM, 25 µM, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Toxicity: After NBMI pretreatment, expose the cells to a toxic concentration of a heavy metal, such as 250 µM lead acetate (PbAc), for 48 hours. Include a control group with no PbAc exposure.

  • MTT Addition: Following the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated) cells.

Intracellular Glutathione (GSH) Level Assay

This assay measures the levels of intracellular glutathione, a key antioxidant, to assess the effect of NBMI on oxidative stress.

Protocol:

  • Cell Treatment: Follow the same cell seeding and treatment protocol as described for the MTT assay (steps 1-3).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • GSH Detection: Use a commercial GSH assay kit (e.g., GSH-Glo™ Assay) according to the manufacturer's instructions. This typically involves the addition of a reagent that produces a luminescent signal proportional to the amount of GSH present.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the GSH levels to the protein concentration of each sample and express the results as a fold change relative to the control group.

Cytokine Expression Analysis (ELISA)

This protocol is for measuring the levels of inflammatory cytokines, such as Interleukin-1 beta (IL-1β), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture Supernatant Collection: Following the treatment of cells with NBMI and the toxic agent (as in the MTT assay protocol, steps 1-3), collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform the ELISA using a commercial kit for the specific cytokine of interest (e.g., Human IL-1β ELISA Kit) following the manufacturer's instructions. This generally involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve and express the results as pg/mL or fold change relative to the control.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression of specific proteins, such as ferroportin, which is involved in iron efflux and can be modulated by NBMI.

Protocol:

  • Cell Lysis and Protein Extraction: After cell treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ferroportin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize the expected quantitative data from the described assays based on published literature.

Treatment GroupCell Viability (% of Control)Intracellular GSH (Fold Change)
Control1001.0
PbAc (250 µM)450.70
NBMI (10 µM) + PbAc850.95
Treatment GroupIL-1β Level (Fold Change)Ferroportin Expression (Fold Change)
Control1.01.0
PbAc (250 µM)IncreasedNo significant change
NBMI (10 µM) + PbAc0.591.97

Visualizations

Experimental Workflow for Assessing NBMI's Protective Effects

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Downstream Assays seed Seed Cells (e.g., U-87 MG) in 96-well plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with NBMI (24h) incubate1->pretreat induce Induce Toxicity (e.g., PbAc 48h) pretreat->induce viability Cell Viability (MTT Assay) induce->viability oxidative Oxidative Stress (GSH Assay) induce->oxidative inflammation Inflammation (ELISA for IL-1β) induce->inflammation protein Protein Expression (Western Blot) induce->protein

Caption: Workflow for evaluating the protective effects of NBMI against heavy metal toxicity.

Signaling Pathway of NBMI-Mediated Neuroprotection

G cluster_cell Cellular Environment Pb Lead (Pb) ROS ↑ Reactive Oxygen Species (ROS) Pb->ROS NBMI NBMI NBMI->Pb Chelation NBMI->ROS Reduces Inflammation ↑ Inflammation (IL-1β) NBMI->Inflammation Reduces CellDeath ↑ Necrotic Cell Death NBMI->CellDeath Attenuates Ferroportin ↑ Ferroportin Expression NBMI->Ferroportin Increases GSH ↓ Glutathione (GSH) ROS->GSH ROS->Inflammation GSH->CellDeath inhibition Inflammation->CellDeath Ferroportin->Pb Efflux

Caption: Proposed mechanism of NBMI's neuroprotective action against lead-induced toxicity.

Application Notes and Protocols for Measuring Small Molecule Uptake in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring the Uptake of Fluorescent Small Molecules in Primary Neurons

Audience: Researchers, scientists, and drug development professionals.

Note on the Analyte: The provided EINECS number 266-502-9 corresponds to (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (CAS 66866-42-0)[1][2][3][4][5]. There is limited publicly available information on the biological activity or fluorescent properties of this specific compound. Therefore, this document provides a general framework for measuring the uptake of a fluorescent small molecule in primary neurons, using the phenazine dye Methylene Violet 3RAX (CAS 4569-86-2) as a representative example due to its known use as a biological stain[6][7][8]. The principles and methods described herein are broadly applicable to other fluorescent small molecules.

Introduction

Understanding the uptake of small molecules into primary neurons is fundamental for neuroscience research and the development of therapeutics targeting the central nervous system. Primary neuronal cultures are a vital in vitro model for studying neuronal function, development, and pathology[9][10]. This application note provides detailed protocols for quantifying the uptake of a fluorescent small molecule, exemplified by Methylene Violet 3RAX, in primary rodent neurons using fluorescence microscopy, flow cytometry, and spectrophotometry of cell lysates.

Methylene Violet 3RAX is a phenazine dye known to stain mitochondria and interact with DNA[6][8][11]. Its intrinsic fluorescence makes it a suitable candidate for uptake studies. The protocols outlined below cover the entire workflow, from the isolation and culture of primary neurons to data acquisition and analysis.

Materials and Reagents

Item Supplier Catalogue No. Notes
Methylene Violet 3RAXSigma-Aldrich307505Or equivalent
Poly-L-lysine or Poly-D-lysineSigma-AldrichP4707For coating culture surfaces[12]
Neurobasal MediumThermo Fisher21103049
B-27 SupplementThermo Fisher17504044
GlutaMAX SupplementThermo Fisher35050061
Penicillin-StreptomycinThermo Fisher15140122
PapainWorthingtonLS003126For tissue dissociation
DNase IWorthingtonLS002139
Fetal Bovine Serum (FBS)Thermo Fisher26140079For dissociation stop solution
Hank's Balanced Salt Solution (HBSS)Thermo Fisher14175095
Trypan Blue StainThermo FisherT10282For cell counting
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Paraformaldehyde (PFA)Electron Microscopy Sciences15710For cell fixation
Triton X-100Sigma-AldrichT8787For permeabilization
DAPIThermo FisherD1306For nuclear counterstaining

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol is adapted for the isolation of cortical or hippocampal neurons from embryonic (E18) or early postnatal (P0-P1) rodents[9][13].

  • Coating Culture Vessels:

    • Aseptically coat culture plates or coverslips with 100 µg/mL Poly-L-lysine in sterile PBS[9].

    • Incubate overnight at 37°C or for at least 1 hour[9].

    • Before plating cells, aspirate the coating solution and wash the vessels twice with sterile, distilled water. Allow to air dry completely in a sterile hood[6].

  • Tissue Dissection and Dissociation:

    • Dissect cortices or hippocampi from rodent brains in ice-cold HBSS.

    • Transfer the tissue to a tube containing a papain solution (e.g., 20 units/mL in a specified buffer) and incubate at 37°C for 15-30 minutes to dissociate the tissue[6].

    • Stop the enzymatic digestion by adding a solution containing FBS and DNase I.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved[14].

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons onto the pre-coated vessels at a desired density (e.g., 1,000–5,000 cells per mm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[10][12].

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Methylene Violet 3RAX Uptake Assays

Preparation of Staining Solution: Prepare a stock solution of Methylene Violet 3RAX in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1-10 µM) in pre-warmed neuronal culture medium.

  • Culture primary neurons on poly-L-lysine-coated glass coverslips.

  • At the time of the experiment (e.g., DIV 7-14), remove the culture medium.

  • Add the Methylene Violet 3RAX staining solution to the cells and incubate for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C.

  • Wash the cells three times with pre-warmed PBS to remove the excess dye.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and counterstain nuclei with DAPI.

  • Mount the coverslips onto glass slides.

  • Image the cells using an epifluorescence or confocal microscope. Methylene Violet 3RAX has a reported maximum absorption at approximately 557 nm[15]. Use appropriate filter sets for excitation and emission.

  • Data Analysis: Qualitatively assess the subcellular localization of the dye. For semi-quantitative analysis, measure the mean fluorescence intensity per cell or defined regions of interest (ROIs) using software like ImageJ[16][17].

  • Culture primary neurons in multi-well plates.

  • Incubate the cells with various concentrations of Methylene Violet 3RAX for a set time.

  • Wash the cells twice with PBS.

  • Gently detach the neurons using a non-enzymatic cell dissociation solution or trypsin, followed by gentle pipetting.

  • Transfer the cell suspension to FACS tubes and keep on ice.

  • Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the dye (e.g., a yellow-green laser at ~561 nm).

  • Gate the neuronal population based on forward and side scatter properties.

  • Measure the fluorescence intensity in the appropriate channel for at least 10,000 events per sample.

  • Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each sample. This provides a quantitative measure of dye uptake across the cell population[18].

  • Culture neurons in multi-well plates (e.g., 12-well or 24-well).

  • Perform the uptake experiment as described above.

  • After washing, lyse the cells in each well using a lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100).

  • Transfer the lysates to microcentrifuge tubes and centrifuge to pellet cell debris.

  • Transfer the supernatant to a 96-well plate suitable for fluorescence or absorbance measurements.

  • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis: Create a standard curve using known concentrations of Methylene Violet 3RAX. Use this curve to determine the concentration of the dye in the cell lysates. Normalize the amount of dye to the total protein content in each lysate (determined by a BCA or Bradford assay) to get a measure of uptake per milligram of protein.

Data Presentation

Quantitative data from the uptake experiments can be summarized in tables for clear comparison.

Table 1: Uptake of Methylene Violet 3RAX Measured by Flow Cytometry

Concentration (µM)Incubation Time (min)Geometric Mean Fluorescence Intensity (MFI) ± SD
0 (Control)30150 ± 20
1301,200 ± 110
5305,800 ± 450
103012,500 ± 980

Table 2: Uptake of Methylene Violet 3RAX Measured by Fluorometry of Lysates

Concentration (µM)Incubation Time (min)Uptake (ng of Dye / mg of Protein) ± SD
0 (Control)600.5 ± 0.1
16025.3 ± 2.1
560115.8 ± 9.7
1060240.1 ± 18.5

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Uptake Experiment cluster_analysis Phase 3: Analysis p1 Coat Culture Plates (Poly-L-Lysine) p2 Isolate Primary Neurons (e.g., from Rodent Cortex) p1->p2 p3 Plate and Culture Neurons (7-14 DIV) p2->p3 exp Incubate Neurons with Fluorescent Molecule p3->exp wash Wash to Remove Excess Molecule exp->wash a1 Fluorescence Microscopy (Qualitative/Semi-quantitative) wash->a1 a2 Flow Cytometry (Quantitative) wash->a2 a3 Cell Lysis & Spectrophotometry (Bulk Quantitative) wash->a3 uptake_pathways cluster_membrane Plasma Membrane cluster_endo Endocytosis Extracellular Space Extracellular Space mol Fluorescent Molecule passive Passive Diffusion mol->passive transporter Transporter-Mediated Uptake mol->transporter clathrin Clathrin-Mediated mol->clathrin caveolin Caveolin-Mediated mol->caveolin macro Macropinocytosis mol->macro cytosol Cytosol passive->cytosol transporter->cytosol endosome Early Endosome clathrin->endosome caveolin->endosome macro->endosome lysosome Lysosome endosome->lysosome Degradation endosome->cytosol Endosomal Escape

References

Application Notes and Protocols for the Detection of DL-Kynurenine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Kynurenine is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Altered levels of kynurenine and other pathway metabolites have been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the accurate and robust quantification of DL-kynurenine in plasma is crucial for both basic research and clinical drug development. This document provides a detailed protocol for the analysis of DL-kynurenine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Kynurenine Signaling Pathway

The catabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway generates several neuroactive and immunomodulatory metabolites.

KynureninePathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase Kynurenine DL-Kynurenine Kynureninase1 Kynureninase Kynurenine->Kynureninase1 KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO AnthranilicAcid Anthranilic Acid KynurenicAcid Kynurenic Acid ThreeHK 3-Hydroxykynurenine XanthurenicAcid Xanthurenic Acid ThreeHK->XanthurenicAcid Kynureninase2 Kynureninase ThreeHK->Kynureninase2 ThreeHAA 3-Hydroxyanthranilic Acid HAAO 3-HAAO ThreeHAA->HAAO QuinolinicAcid Quinolinic Acid IDO_TDO->NFK Formamidase->Kynurenine Kynureninase1->AnthranilicAcid KAT->KynurenicAcid KMO->ThreeHK Kynureninase2->ThreeHAA HAAO->QuinolinicAcid

Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.

Experimental Workflow

The overall experimental workflow for the quantification of DL-kynurenine in plasma consists of several key stages, from sample collection to data analysis.

Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection (100 µL) IS Addition of Internal Standard (e.g., Kynurenine-d4) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile with 0.1% Formic Acid) IS->Precipitation Centrifugation Centrifugation (2000 x g, 10 min) Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness (Nitrogen Stream, 37°C) Supernatant->Evaporation Reconstitution Reconstitution (e.g., 200 µL Acetonitrile:Water) Evaporation->Reconstitution Injection Injection into LC-MS/MS (30 µL) Reconstitution->Injection Separation Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Kynurenine Calibration->Quantification

Caption: Experimental workflow for plasma DL-kynurenine analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the quantification of kynurenine in plasma.[1][2][3]

1. Materials and Reagents

  • DL-Kynurenine standard

  • Kynurenine-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (control and study samples)

2. Standard and Internal Standard Preparation

  • Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-kynurenine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Serially dilute the stock solution with the reconstitution solution to prepare a series of calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Kynurenine-d4 in the same solvent.[2]

3. Sample Preparation

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.[2]

  • Vortex for 30 seconds.

  • Add 1000 µL of acetonitrile with 0.1% (v/v) formic acid to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1]

  • Reconstitute the residue in 200 µL of an acetonitrile:water (25:75, v/v) solution containing 0.1% formic acid.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System Shimadzu HPLC system or equivalent[1]
Column Phenomenex Luna C18 reversed-phase column or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.8 mL/min[1]
Injection Volume 30 µL[1]
Run Time 5.0 min[1]

Gradient Elution Program A gradient elution is recommended to achieve optimal separation of kynurenine from other plasma components. The specific gradient will need to be optimized based on the specific column and LC system used.

Mass Spectrometer Conditions

Parameter Condition
Mass Spectrometer API 3200 (Applied Biosystems/MDS Sciex) or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ionspray Voltage 5000 V[1]
Ion Source Temperature 350 °C[1]
Gas 1 (Nebulizer Gas) 50 psi[1]
Gas 2 (Turbo Gas) 50 psi[1]
Curtain Gas 20 psi[1]
Collision Gas 6 psi[1]

MRM Transitions

Analyte Q1 (m/z) Q3 (m/z) Collision Energy (CE)
DL-Kynurenine209.194.126 V[1]
Kynurenine-d4 (IS)213.094.0Optimized based on instrument

Data Analysis and Quantification

The concentration of DL-kynurenine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of kynurenine in the unknown samples.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:

Parameter Typical Acceptance Criteria
Linearity R² ≥ 0.99
Intra- and Inter-day Precision ≤ 15% RSD (≤ 20% at LLOQ)[1]
Accuracy Within 85-115% (80-120% at LLOQ)[1]
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Limit of Quantification (LLOQ) Lowest concentration on the calibration curve with acceptable precision and accuracy[1]

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of DL-kynurenine in plasma. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to provide accurate and reliable results for researchers and professionals in the field of drug development and life sciences. Adherence to proper method validation procedures is essential to ensure the quality and integrity of the generated data.

References

Application Notes and Protocols for Einecs 266-502-9 (3,3',4',5-Tetrachlorosalicylanilide) in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 266-502-9, chemically identified as 3,3',4',5-tetrachlorosalicylanilide (TCS), is a chlorinated salicylanilide with known biological activities. While historically used for its bacteriostatic properties, recent research has focused on its effects on cellular energy metabolism and ion transport. Of particular interest is its modulatory effect on enzyme activity, notably the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).

These application notes provide an overview of the known enzyme interactions of TCS and present generalized protocols for studying its inhibitory effects. It is important to note that while TCS has been reported to inhibit Ca²⁺-ATPase at high concentrations, specific IC₅₀ or Kᵢ values are not widely documented in publicly available literature. The provided protocols are templates that should be adapted based on empirical dose-response studies.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-hydroxy-N-(3,4,5-trichlorophenyl)-3,5-dichlorobenzamide
Synonyms 3,3',4',5-Tetrachlorosalicylanilide, TCS
Einecs No. 266-502-9
CAS No. 1154-59-2
Molecular Formula C₁₃H₇Cl₄NO₂
Molecular Weight 351.01 g/mol
Appearance Off-white to beige crystalline powder.[1]
Solubility Poorly soluble in water, soluble in alkaline aqueous solutions and many organic solvents.[2]

Mechanism of Action and Enzyme Interaction

TCS belongs to the class of salicylanilides, which are known to function as protonophores. This property allows them to transport protons across biological membranes, thereby dissipating the proton motive force (PMF) that is crucial for ATP synthesis in mitochondria. This uncoupling of oxidative phosphorylation is a key aspect of its biological activity.

The most specifically documented enzyme interaction of TCS is with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) . The effect of TCS on SERCA is complex and concentration-dependent:

  • Stimulatory Effect: At optimal, lower concentrations, TCS has been observed to increase the activity of Ca²⁺-ATPase by up to 5-fold.[2] This stimulation is attributed to an acceleration of Ca²⁺ release from the ADP-sensitive phosphoenzyme intermediate.[2]

  • Inhibitory Effect: At higher concentrations, TCS exhibits an inhibitory effect on the Ca²⁺ pump activities.[2] The precise concentrations for this inhibition and the corresponding IC₅₀ values are not well-defined in the available literature.

The dual effects of TCS are thought to be related to its lipophilic nature and its interaction with the lipid bilayer of the sarcoplasmic reticulum, although direct interaction with hydrophobic regions of the ATPase protein has not been ruled out.[2]

Quantitative Data on Enzyme Modulation

As of the latest literature review, specific quantitative data for the inhibitory effect of TCS on enzyme activity is scarce. The table below is provided as a template for researchers to populate with their own experimental data.

Enzyme TargetCompoundEffectIC₅₀ / EC₅₀ (µM)Kᵢ (µM)Assay ConditionsReference
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)TCSInhibitionData not availableData not availablee.g., pH 7.0, 37°C(Internal Data)
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)TCSStimulationData not availableData not availablee.g., pH 7.0, 6°C(Internal Data)
Mitochondrial F₁F₀-ATPaseTCSUncouplingData not availableData not availablee.g., Isolated mitochondria(Internal Data)

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on enzyme activity.

Protocol for Assessing Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

This protocol is designed to measure the ATP hydrolysis activity of SERCA in the presence of varying concentrations of TCS to determine its inhibitory profile.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles (isolated from rabbit skeletal muscle)

  • ATP (disodium salt)

  • CaCl₂

  • EGTA

  • MOPS or Tris-HCl buffer

  • MgCl₂

  • This compound (TCS) dissolved in a suitable solvent (e.g., DMSO)

  • Inorganic phosphate (Pᵢ) quantification reagent (e.g., Malachite Green-based assay)

  • Microplate reader

Procedure:

  • Preparation of Reaction Buffer: Prepare a reaction buffer containing, for example, 50 mM MOPS (pH 7.0), 100 mM KCl, and 5 mM MgCl₂.

  • Preparation of Ca²⁺/EGTA Buffers: Prepare a series of buffers with varying free Ca²⁺ concentrations using a Ca²⁺-EGTA buffering system.

  • Preparation of TCS Solutions: Prepare a stock solution of TCS in DMSO. Create a serial dilution of TCS in the reaction buffer to achieve the desired final concentrations. Include a solvent control (DMSO alone).

  • Enzyme Reaction: a. In a microplate, add the reaction buffer, the Ca²⁺/EGTA buffer, and the desired concentration of TCS or solvent control. b. Add the SR vesicles to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding a saturating concentration of ATP (e.g., 1-5 mM). d. Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), ensuring the reaction rate is linear within this period. e. Stop the reaction by adding a quenching solution (e.g., SDS or trichloroacetic acid).

  • Quantification of ATP Hydrolysis: a. Measure the amount of inorganic phosphate (Pᵢ) released in each well using a colorimetric method such as the Malachite Green assay. b. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Construct a standard curve using known concentrations of phosphate. b. Calculate the specific activity of the Ca²⁺-ATPase (e.g., in nmol Pᵢ/min/mg protein). c. Plot the enzyme activity as a function of the TCS concentration. d. Determine the IC₅₀ value by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic equation).

Protocol for Assessing Mitochondrial Uncoupling Activity

This protocol measures the effect of TCS on the mitochondrial membrane potential, an indicator of oxidative phosphorylation uncoupling.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and EDTA)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP

  • This compound (TCS) dissolved in a suitable solvent (e.g., DMSO)

  • Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1 or TMRM)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions. Create a serial dilution of TCS in the respiration buffer.

  • Mitochondrial Staining: a. Incubate the isolated mitochondria with the fluorescent dye (e.g., JC-1) in the respiration buffer according to the dye manufacturer's instructions. This allows the dye to accumulate in the mitochondria in a membrane potential-dependent manner.

  • Fluorometric Measurement: a. Add the stained mitochondria to the wells of a microplate. b. Add the respiratory substrates to energize the mitochondria and establish a membrane potential. c. Add the different concentrations of TCS or solvent control to the wells. d. Monitor the fluorescence signal over time using a fluorometric plate reader. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Data Analysis: a. Plot the change in fluorescence (or fluorescence ratio) as a function of the TCS concentration. b. The concentration of TCS that causes a 50% reduction in the mitochondrial membrane potential can be determined as the EC₅₀ for uncoupling.

Visualizations

Signaling Pathways and Mechanisms

SERCA_Modulation cluster_TCS TCS Concentration cluster_SERCA SERCA Pump Cycle Low_TCS Low Conc. SERCA_E1 E1~P-Ca₂ Low_TCS->SERCA_E1 Accelerates High_TCS High Conc. SERCA_E2 E2-P High_TCS->SERCA_E2 Inhibits Ca_Lumen Ca²⁺ Release (Lumen) SERCA_E1->Ca_Lumen Stimulates ATP_Hydrolysis ATP Hydrolysis SERCA_E2->ATP_Hydrolysis Blocks

Caption: Concentration-dependent modulation of the SERCA pump by TCS.

Mitochondrial_Uncoupling ETC Electron Transport Chain Proton_Gradient Proton Gradient (PMF) ETC->Proton_Gradient Pumps H⁺ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production TCS TCS (Protonophore) TCS->Proton_Gradient Dissipates

Caption: Mechanism of mitochondrial uncoupling by TCS.

Experimental Workflows

SERCA_Inhibition_Workflow Start Start Prepare_Reagents Prepare Buffers, SR Vesicles, and TCS dilutions Start->Prepare_Reagents Reaction_Setup Combine Buffer, Ca²⁺/EGTA, and TCS in Microplate Prepare_Reagents->Reaction_Setup Pre_incubation Add SR Vesicles and Pre-incubate Reaction_Setup->Pre_incubation Initiate_Reaction Add ATP to Start Reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Quench Reaction Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pᵢ) Stop_Reaction->Measure_Pi Analyze_Data Calculate Specific Activity and Determine IC₅₀ Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: Workflow for SERCA inhibition assay.

Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. It is known to cause skin sensitization and phototoxicity.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for Studying Einecs 266-502-9 in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is the innate immune response within the central nervous system (CNS) and is primarily mediated by glial cells, particularly microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation of these cells is a key pathological feature in many neurodegenerative diseases. This chronic state leads to the sustained release of pro-inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can induce neuronal damage and dysfunction.[1][2]

Einecs 266-502-9 is identified as fatty acids, C16-18 and C18-unsaturated, methyl esters, with a primary source being soybean oil methyl ester. Recent studies have indicated that high consumption of dietary fats, such as soybean oil, may be linked to an increased risk of neuroinflammation.[3][4][5] This can occur through the activation of inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/MyD88/NF-κB p65 pathway, potentially influenced by the gut-brain axis.[3][5] Therefore, investigating the direct effects of this compound on microglial activation and associated inflammatory cascades is of significant interest for understanding the impact of dietary components on neurological health.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on neuroinflammation using established in vitro and in vivo models.

Experimental Design

A tiered approach is proposed, beginning with in vitro screening to determine the cytotoxic and direct immunomodulatory effects of this compound, followed by in vivo studies to validate these findings in a complex biological system.

Part 1: In Vitro Assessment using Microglial Cell Lines

The murine microglial cell line, BV-2, is a widely used and appropriate model for initial studies of neuroinflammation.[6][7][8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used as a potent inflammatory stimulus to induce an inflammatory response in these cells.[1][6][9]

Objectives:

  • Determine the cytotoxic concentration range of this compound on BV-2 cells.

  • Evaluate the effect of non-toxic concentrations of this compound on the production of inflammatory mediators (NO, pro-inflammatory cytokines) in LPS-stimulated BV-2 cells.

  • Investigate the impact of this compound on the expression of key inflammatory enzymes (iNOS, COX-2).

  • Elucidate the effect of this compound on key neuroinflammatory signaling pathways, specifically NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12][13]

Experimental Workflow Diagram

G cluster_0 In Vitro Experimental Workflow cluster_1 Inflammation Studies (Non-Toxic Doses) prep Prepare this compound Stock Solution viability MTT Assay for Cytotoxicity (Determine Non-Toxic Doses) prep->viability culture Culture BV-2 Microglial Cells culture->viability treat Pre-treat with this compound, then stimulate with LPS viability->treat Select Doses griess Griess Assay (Nitric Oxide) treat->griess multiplex Multiplex Immunoassay (Cytokines) treat->multiplex wb Western Blot (iNOS, COX-2, p-MAPKs) treat->wb if_stain Immunofluorescence (NF-κB p65 Translocation) treat->if_stain

Caption: In Vitro workflow for assessing this compound effects.

Part 2: In Vivo Validation using an Animal Model of Neuroinflammation

The LPS-induced systemic inflammation model in mice is a well-established and relevant model for studying neuroinflammation.[14][15][16][17] Peripheral administration of LPS leads to the activation of microglia in the brain and the production of pro-inflammatory cytokines.[1][15]

Objectives:

  • Assess the effect of this compound on LPS-induced microglial activation in the mouse brain.

  • Measure the levels of key pro-inflammatory cytokines and chemokines in brain tissue.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on BV-2 Cells

Concentration (µg/mL) Cell Viability (% of Control) ± SD
0 (Vehicle Control) 100 ± 5.2
1 98.7 ± 4.8
10 95.3 ± 5.1
50 85.1 ± 6.3
100 60.2 ± 7.9

| 200 | 35.8 ± 8.2 |

Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated BV-2 Cells

Treatment Group NO (µM) ± SD TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD IL-1β (pg/mL) ± SD
Control 1.2 ± 0.3 50.5 ± 8.3 25.1 ± 4.5 15.3 ± 3.1
LPS (1 µg/mL) 25.8 ± 2.1 1500.2 ± 120.7 850.6 ± 75.2 350.4 ± 40.1
LPS + Einecs (10 µg/mL) 22.1 ± 1.9 1350.8 ± 115.3 780.1 ± 69.8 310.9 ± 35.6

| LPS + Einecs (50 µg/mL) | 15.6 ± 1.5 | 980.4 ± 90.2 | 550.7 ± 50.3 | 210.2 ± 25.8 |

Table 3: Densitometric Analysis of Western Blots from BV-2 Cell Lysates

Treatment Group iNOS/β-actin Ratio ± SD COX-2/β-actin Ratio ± SD p-p38/p38 Ratio ± SD
Control 0.05 ± 0.01 0.10 ± 0.02 0.15 ± 0.03
LPS (1 µg/mL) 1.00 ± 0.12 1.00 ± 0.15 1.00 ± 0.11
LPS + Einecs (10 µg/mL) 0.85 ± 0.10 0.90 ± 0.13 0.88 ± 0.09

| LPS + Einecs (50 µg/mL) | 0.45 ± 0.08 | 0.55 ± 0.09 | 0.50 ± 0.07 |

Key Signaling Pathways in Neuroinflammation

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response in microglia.[10][11][12][13][18] Upon stimulation by LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes.[18][19]

Signaling Pathway Diagram

G cluster_0 LPS-Induced Inflammatory Signaling in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascades (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK pMAPK p-MAPKs MAPK->pMAPK NFkB_nuc NF-κB (p50/p65) (Nuclear Translocation) pMAPK->NFkB_nuc activates pIKK p-IKK IKK->pIKK IkB IκBα pIKK->IkB phosphorylates pIkB p-IκBα (Ubiquitination & Degradation) IkB->pIkB NFkB NF-κB (p50/p65) pIkB->NFkB releases NFkB->IkB sequestered by NFkB->NFkB_nuc Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes induces Cytoplasm Cytoplasm Nucleus Nucleus

Caption: LPS-induced NF-κB and MAPK signaling pathways in microglia.

Experimental Protocols

Protocol 1: In Vitro Analysis in BV-2 Cells

1.1. Cell Culture and Treatment

  • Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for Griess/cytokine assays, 6-well for Western blot/immunofluorescence). Allow cells to adhere for 24 hours.

  • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • For experiments, replace the medium with serum-free DMEM.

  • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO/cytokines, shorter times for signaling studies).

1.2. MTT Assay for Cell Viability

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

1.3. Griess Assay for Nitric Oxide (NO) Production

  • Collect 50 µL of cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

1.4. Cytokine and Chemokine Analysis

  • Collect cell culture supernatants and centrifuge to remove debris.

  • Analyze the levels of cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay kit (e.g., Bio-Plex) according to the manufacturer's instructions.[20][21][22] This allows for the simultaneous quantification of multiple analytes from a small sample volume.[20]

1.5. Western Blotting for iNOS, COX-2, and Phospho-MAPKs

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[23][24]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.[23][25]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin) or total protein for phosphorylated targets.[23]

1.6. Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Grow BV-2 cells on glass coverslips in a 6-well plate.

  • Treat cells as described in 1.1, typically for 30-60 minutes post-LPS stimulation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[27]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 1 hour.

  • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[28]

  • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.[27]

  • Counterstain the nuclei with DAPI.[27][28]

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[28][29][30]

  • Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[29][31]

Protocol 2: In Vivo LPS-Induced Neuroinflammation in Mice

2.1. Animals and Treatment

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.

  • Divide mice into groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (Saline i.p.)

    • Group 2: this compound alone (oral gavage)

    • Group 3: LPS alone (e.g., 1-5 mg/kg, intraperitoneal injection)[14]

    • Group 4: this compound + LPS (pre-treat with this compound for a set period, e.g., 7 days, before LPS injection)

  • Administer this compound or vehicle daily via oral gavage.

2.2. Tissue Collection and Processing

  • At a specified time post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

  • Perfuse the animals transcardially with ice-cold saline.

  • Dissect the brain and divide it into hemispheres. One hemisphere can be fixed in 4% PFA for immunohistochemistry, and specific regions (e.g., hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.[14]

2.3. Analysis of Neuroinflammation

  • Immunohistochemistry: Use fixed brain sections to stain for microglial activation markers such as Iba1 and CD68.[32][33][34] Analyze changes in microglial morphology (from ramified to amoeboid) and the number of activated microglia.

  • Cytokine Analysis: Homogenize snap-frozen brain tissue and measure cytokine/chemokine levels using a multiplex immunoassay as described for the in vitro studies.[21][35]

  • Western Blotting: Analyze brain tissue homogenates for the expression of iNOS, COX-2, and activation of MAPK and NF-κB pathways as described previously.

References

Application of Einecs 266-502-9 in Immunological Research: A Review of Potential Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 266-502-9 , chemically identified as 2-Mercaptonicotinic acid , is a compound with known anti-inflammatory and antioxidant properties.[1] It is also recognized as an inhibitor of P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance.[2] While the direct application of this compound in specific, detailed immunology research protocols is not extensively documented in publicly available literature, its established biological activities suggest its potential utility in several immunological assays.

This document provides an overview of how a compound with these characteristics could be investigated within an immunological research context, including representative experimental protocols and potential signaling pathways for investigation.

Quantitative Data Summary

Due to a lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Further experimental investigation would be required to determine parameters such as IC50 values for cytokine inhibition or P-glycoprotein modulation in immune cells.

Experimental Protocols

The following are representative protocols that could be adapted to investigate the immunological effects of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Pre-treat the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.

Protocol 2: P-glycoprotein Inhibition Assay in T-lymphocytes

Objective: To assess the ability of this compound to inhibit P-glycoprotein function in T-lymphocytes.

Cell Line: Jurkat (human T-lymphocyte cell line) or primary human T-cells.

Methodology:

  • Cell Preparation: Prepare a suspension of Jurkat cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.

  • Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension at a final concentration of 1 µM.

  • Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence intensity compared to the untreated control indicates inhibition of P-gp-mediated efflux.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment condition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on its known biological activities.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Pgp_Inhibition_Workflow cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ImmuneCell Immune Cell (e.g., T-cell) Pgp P-glycoprotein (P-gp) Substrate_out Fluorescent Substrate (e.g., Rhodamine 123) Pgp->Substrate_out Efflux Substrate_in Fluorescent Substrate (Accumulated) Substrate_out->Pgp Enters cell FlowCytometry Flow Cytometry (Quantification of intracellular fluorescence) Substrate_in->FlowCytometry Measurement Compound This compound Compound->Pgp Inhibits

References

Application Note and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Immunomodulin-X (Einecs 266-502-9)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of a novel chemical entity's impact on the immune system is a critical component of preclinical safety evaluation. Undesired immunomodulatory effects can lead to immunosuppression or immunostimulation, resulting in compromised host defense or autoimmunity. Einecs 266-502-9, chemically identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, is a novel small molecule with potential therapeutic applications. Hereafter, it will be referred to as Immunomodulin-X. This document provides a detailed protocol for evaluating the in vitro effects of Immunomodulin-X on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry.

Flow cytometry is a powerful technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells within heterogeneous populations.[1][2][3] This technique is exceptionally well-suited for immunotoxicity testing as it can simultaneously assess cell viability, identify distinct immune cell subsets, and measure the expression of activation and differentiation markers.[4][5] The protocols outlined below describe the isolation of PBMCs, treatment with Immunomodulin-X, and subsequent analysis of T cells, B cells, NK cells, and monocytes to build a comprehensive profile of its immunomodulatory potential.

Principle of the Assay

The assay is based on the in vitro exposure of freshly isolated human PBMCs to varying concentrations of Immunomodulin-X. Following a defined incubation period, the cells are stained with a cocktail of fluorescently-conjugated antibodies targeting specific cell surface markers. This allows for the identification and enumeration of major immune cell lineages. Additional markers are included to assess changes in the activation state of these cell populations. A viability dye is used to exclude dead cells from the analysis, ensuring data integrity. The multi-parameter data acquired by the flow cytometer is then analyzed to determine the dose-dependent effects of the compound on the composition and functional status of the immune cell subsets.

Experimental Protocols

Isolation of Human PBMCs
  • Collect whole blood from healthy donors into heparinized tubes. All procedures involving human-derived materials should adhere to institutional and ethical guidelines.

  • Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Add sterile PBS to the PBMCs to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 20 mL of PBS for a second wash. Centrifuge at 200 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).

  • Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion (viability should be >95%).

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

In Vitro Treatment with Immunomodulin-X
  • Prepare a stock solution of Immunomodulin-X in an appropriate solvent (e.g., DMSO or PBS). Perform serial dilutions to create working solutions at 2X the final desired concentrations.

  • Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well U-bottom plate.

  • Add 100 µL of the 2X Immunomodulin-X working solutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Include a "vehicle control" (cells treated with the same concentration of solvent used for the compound) and an "unstimulated control" (cells in medium only).

  • For assessing activation, a positive control can be included, such as stimulating cells with anti-CD3/anti-CD28 antibodies for T cell activation.[6][7]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Multicolor Flow Cytometry Staining
  • After incubation, transfer the cells from the 96-well plate to 12x75mm flow cytometry tubes or a V-bottom 96-well plate.

  • Centrifuge at 400 x g for 5 minutes. Discard the supernatant.

  • Viability Staining: Resuspend the cells in 100 µL of PBS containing a fixable viability dye (e.g., Zombie Aqua™) according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 2 mL of FACS buffer (PBS + 1% BSA) and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

  • Surface Staining: Prepare the antibody cocktail as detailed in Table 1. Resuspend the cell pellet in 50 µL of the antibody cocktail.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cells in 300 µL of FACS buffer for acquisition.

  • Instrument Setup: Use a properly calibrated flow cytometer. For each antibody in the panel, single-color compensation controls should be prepared using compensation beads.[8]

Table 1: Antibody Panel for Immunophenotyping

TargetFluorochromeClonePurpose
CD45BV510HI30Pan-leukocyte marker
CD3APC-H7SK7T cell lineage marker
CD4BUV395SK3Helper T cell marker
CD8PerCP-Cy5.5SK1Cytotoxic T cell marker
CD19PE-Cy7HIB19B cell lineage marker
CD56BV786HCD56NK cell lineage marker
CD14FITCM5E2Monocyte lineage marker
CD69PEFN50Early activation marker
CD25BV605M-A251Activation/Treg marker
Viability DyeZombie Aqua™-Dead cell exclusion

Data Presentation and Hypothetical Results

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). After gating on single, live leukocytes (CD45+), the major immune cell populations are identified. The percentage of each population and the median fluorescence intensity (MFI) or percentage of positive cells for activation markers are then quantified.

Below are tables of hypothetical data illustrating the potential effects of Immunomodulin-X.

Table 2: Hypothetical Effect of Immunomodulin-X on Immune Cell Population Frequencies (%)

Concentration% T Cells (CD3+)% B Cells (CD19+)% NK Cells (CD3-CD56+)% Monocytes (CD14+)
Vehicle Control65.2 ± 3.110.5 ± 1.212.1 ± 2.511.5 ± 1.8
0.1 µM64.9 ± 2.810.3 ± 1.512.5 ± 2.111.8 ± 2.0
1 µM60.1 ± 3.510.1 ± 1.112.3 ± 2.316.9 ± 2.4
10 µM55.4 ± 4.0 9.8 ± 1.311.9 ± 1.922.3 ± 2.9
100 µM48.7 ± 5.1 9.5 ± 1.011.5 ± 2.029.8 ± 3.5
*Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 3: Hypothetical Effect of Immunomodulin-X on T Cell Activation Markers (% Positive)

ConcentrationCD4+ T Cells (% CD69+)CD8+ T Cells (% CD69+)CD4+ T Cells (% CD25+)
Vehicle Control2.1 ± 0.41.8 ± 0.38.5 ± 1.1
0.1 µM2.3 ± 0.51.9 ± 0.48.7 ± 1.3
1 µM5.8 ± 0.9 4.9 ± 0.7*10.2 ± 1.5
10 µM15.4 ± 2.1 12.6 ± 1.814.5 ± 2.0
100 µM25.1 ± 3.3 22.8 ± 2.918.9 ± 2.5***
*Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 4: Hypothetical Effect of Immunomodulin-X on Cell Viability (% Live Cells)

Concentration% Viability (of total CD45+ cells)
Vehicle Control96.5 ± 1.5
0.1 µM96.1 ± 1.8
1 µM95.8 ± 2.0
10 µM94.5 ± 2.1
100 µM82.3 ± 4.5**
*Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.01.

Visualizations (Graphviz DOT)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_treat In Vitro Treatment cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition & Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Count Cell Counting & Viability Check PBMC->Count Plate Plate PBMCs (1e5 cells/well) Count->Plate Treat Add Immunomodulin-X (0.1-100 µM) Plate->Treat Incubate Incubate 24h at 37°C, 5% CO2 Treat->Incubate Viability Viability Staining Incubate->Viability Surface Surface Marker Staining (Ab Cocktail) Viability->Surface Wash Wash & Resuspend Surface->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Data Analysis (Gating & Stats) Acquire->Analyze

Caption: Experimental workflow for immunotoxicity testing.

Hypothetical Signaling Pathway in T Cell Activation

This diagram illustrates a simplified, hypothetical signaling cascade that could be modulated by Immunomodulin-X, leading to T cell activation. T cell activation signaling is complex, often involving kinases like Lck and ZAP70, which lead to the activation of transcription factors such as NF-κB.[9][10][11][12]

T_Cell_Activation Hypothetical T Cell Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Stimulation CD28 CD28 CD28->Lck ImmunomodulinX Immunomodulin-X ZAP70 ZAP-70 ImmunomodulinX->ZAP70 Hypothesized Inhibition Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 PKC PKCθ PLCg1->PKC IKK IKK Complex PKC->IKK NFkB NF-κB IKK->NFkB Activation Gene Gene Expression (e.g., CD69, IL-2) NFkB->Gene Transcription

Caption: Hypothetical signaling pathway for T cell activation.

Interpretation of Hypothetical Results

The hypothetical data presented suggest that Immunomodulin-X has dose-dependent immunomodulatory effects in vitro.

  • Cell Population Changes (Table 2): A significant decrease in the percentage of T cells is observed at concentrations of 1 µM and higher, coupled with a significant increase in the percentage of monocytes. This could suggest a selective cytotoxic effect on T cells or an induction of monocyte proliferation or differentiation, which warrants further investigation through apoptosis and proliferation assays. The B cell and NK cell populations appear relatively unaffected in this hypothetical scenario.

  • T Cell Activation (Table 3): Immunomodulin-X appears to induce the expression of early (CD69) and mid-stage (CD25) activation markers on both CD4+ and CD8+ T cells in a dose-dependent manner. This suggests that despite a potential decrease in T cell numbers, the remaining cells are being activated. This dual effect—potential cytotoxicity alongside activation—is a complex finding that would require further studies to understand the underlying mechanism.

  • Viability (Table 4): Cell viability remains high at concentrations up to 10 µM. However, a significant drop in viability is noted at 100 µM, indicating a cytotoxic or cytostatic effect at high concentrations. This is consistent with the observed decrease in T cell percentages at higher doses.

Conclusion

This application note provides a comprehensive framework for assessing the immunomodulatory properties of the compound Immunomodulin-X (this compound) using multicolor flow cytometry. The detailed protocols for PBMC isolation, in vitro treatment, and immunophenotyping enable a robust evaluation of the compound's effects on major human immune cell subsets. The hypothetical results demonstrate a potential for Immunomodulin-X to alter the balance of immune cell populations and induce T cell activation, with cytotoxicity observed at high concentrations. These methods and the generated data are crucial for guiding further non-clinical development and understanding the safety profile of novel chemical entities.

References

Troubleshooting & Optimization

Improving the solubility of DL-kynurenine sulfate for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of DL-kynurenine sulfate for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is DL-kynurenine sulfate and why is its solubility important for in vitro studies?

DL-kynurenine sulfate is the sulfate salt of DL-kynurenine, a metabolite of the essential amino acid L-tryptophan. It is a key intermediate in the kynurenine pathway. In research, it is often used to study the effects of the kynurenine pathway on various cellular processes, including immune responses and neurotransmission. Achieving appropriate solubility is crucial for preparing accurate and effective concentrations in cell culture media and buffer solutions to ensure reliable and reproducible experimental results.

Q2: What are the general solubility characteristics of DL-kynurenine sulfate?

DL-kynurenine is known to be slightly soluble in acidic water.[1] The sulfate salt form is generally expected to have better aqueous solubility than the freebase. However, achieving high concentrations in physiological buffers used for cell culture can still be challenging.

Q3: Can I dissolve DL-kynurenine sulfate directly in my cell culture medium?

While it may be possible to dissolve low concentrations of DL-kynurenine sulfate directly in pre-warmed cell culture medium, it is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final desired concentration in the medium. This approach helps to ensure complete dissolution and accurate dosing.

Q4: What is the recommended storage condition for DL-kynurenine sulfate solutions?

Prepared solutions of kynurenine are not stable for long periods and can lose activity relatively quickly.[2] For L-kynurenine, it is recommended to store solutions at 15-25°C, and the resuspended product is stable for 6 months when stored properly and protected from light.[3] However, the stability of DL-kynurenine sulfate solutions at -20°C has not been definitively determined.[2][3] For aqueous solutions of similar compounds like 3-hydroxy-DL-kynurenine, storage for more than one day is not recommended.[4] Therefore, it is best practice to prepare fresh solutions for each experiment. If a stock solution must be stored, it is advisable to aliquot it and store at -20°C or -80°C for a short period, and to perform a quality control check if possible before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration exceeds the solubility limit in the chosen solvent.- Try gentle warming of the solution. - Increase the volume of the solvent to decrease the concentration. - Consider switching to a different solvent with higher solubilizing capacity, such as DMSO for a stock solution, before diluting into your aqueous buffer.
Precipitation upon dilution in buffer or media The compound is precipitating out of the aqueous solution.- Ensure the stock solution is fully dissolved before dilution. - Perform the dilution in pre-warmed (37°C) buffer or media. - Add the stock solution to the buffer or media dropwise while gently vortexing. - Lower the final concentration of DL-kynurenine sulfate in the working solution.
Inconsistent experimental results Degradation of the DL-kynurenine sulfate in solution.- Prepare fresh solutions for each experiment. - Protect solutions from light.[3] - Avoid repeated freeze-thaw cycles if storing stock solutions.
Difficulty dissolving the powder The compound has low solubility in the chosen solvent at room temperature.- Use sonication to aid dissolution. - Gentle warming of the solution can increase solubility. - For acidic compounds, dissolving in a slightly basic solution (and vice-versa) can sometimes help, but be mindful of the final pH of your working solution. For DL-kynurenine, which is slightly soluble in acidic water, preparing a stock in 1M hydrochloric acid with sonication and gentle warming has been suggested for the free base.[1]

Quantitative Solubility Data

CompoundSolventSolubilityReference
3-hydroxy-DL-KynurenineEthanol~2 mg/mL[4]
3-hydroxy-DL-KynurenineDMSO~1 mg/mL[4]
3-hydroxy-DL-KynurenineDimethyl formamide~0.5 mg/mL[4]
3-hydroxy-DL-KynureninePBS (pH 7.2)~0.5 mg/mL[4]
L-KynurenineWater3 mg/mL[5]
L-KynurenineDMSO42 mg/mL[5]
L-KynurenineEthanolInsoluble[5]

Note: This table includes data for related kynurenine compounds to provide a general reference. Specific quantitative solubility data for DL-kynurenine sulfate in physiological buffers is limited in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of a DL-Kynurenine Sulfate Stock Solution in an Aqueous Buffer

This protocol is suitable for preparing a stock solution that will be further diluted in aqueous-based media or buffers.

Materials:

  • DL-kynurenine sulfate powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the desired amount of DL-kynurenine sulfate powder in a sterile conical tube.

  • Add a small volume of sterile PBS to the tube.

  • Gently vortex the mixture to suspend the powder.

  • Place the tube in a 37°C water bath or incubator for 15-30 minutes to aid dissolution.

  • Periodically remove the tube and vortex gently.

  • Once the powder is completely dissolved, add sterile PBS to reach the final desired concentration.

  • Vortex the solution gently to ensure homogeneity.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the freshly prepared stock solution immediately. If short-term storage is necessary, aliquot and store at -20°C, minimizing freeze-thaw cycles.

Protocol 2: Preparation of a DL-Kynurenine Sulfate Stock Solution in DMSO

This protocol is for preparing a high-concentration stock solution in an organic solvent, which can then be diluted to a final working concentration in cell culture media.

Materials:

  • DL-kynurenine sulfate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of DL-kynurenine sulfate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • The stock solution can be stored at -20°C.

  • When preparing the working solution, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the kynurenine signaling pathway and a general workflow for preparing DL-kynurenine sulfate solutions for in vitro studies.

Kynurenine_Signaling_Pathway Kynurenine Signaling via Aryl Hydrocarbon Receptor (AhR) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine AhR_complex AhR-Hsp90 Complex Kynurenine->AhR_complex binds AhR AhR AhR_complex->AhR dissociates Hsp90 Hsp90 AhR_complex->Hsp90 releases Arnt Arnt AhR_Arnt AhR-Arnt Complex AhR->AhR_Arnt dimerizes with Arnt->AhR_Arnt DRE Dioxin Response Element (DRE) AhR_Arnt->DRE binds to Target_Genes Target Gene Transcription DRE->Target_Genes activates

Caption: Kynurenine signaling pathway through the Aryl Hydrocarbon Receptor (AhR).

Experimental_Workflow Workflow for Preparing DL-Kynurenine Sulfate Solution start Start weigh Weigh DL-Kynurenine Sulfate Powder start->weigh choose_solvent Choose Solvent weigh->choose_solvent aqueous Aqueous Buffer (e.g., PBS) choose_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) choose_solvent->organic Organic dissolve_aqueous Dissolve with gentle warming and/or sonication aqueous->dissolve_aqueous dissolve_organic Dissolve at Room Temperature organic->dissolve_organic filter Sterile Filter (0.22 µm) dissolve_aqueous->filter prepare_working Prepare Working Solution in Cell Culture Medium dissolve_organic->prepare_working filter->prepare_working end End prepare_working->end

Caption: General workflow for preparing DL-kynurenine sulfate solutions for in vitro studies.

References

Troubleshooting low signal in DL-kynurenine detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with DL-kynurenine analysis by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for DL-kynurenine?

A1: The most commonly used precursor ion ([M+H]⁺) for kynurenine is m/z 209.1.[1] The major product ions for fragmentation are typically m/z 94.1 and m/z 146.2.[1][2] A detailed study of kynurenine fragmentation has identified several fragmentation pathways.[3][4]

Q2: What type of ionization is best suited for DL-kynurenine analysis?

A2: Electrospray ionization (ESI) in positive mode is the most effective and widely used method for the analysis of kynurenine and its metabolites.[1][5] This technique is highly sensitive and specific, allowing for multiplex analysis in various sample types.[1]

Q3: What are the common challenges in developing an LC-MS/MS method for kynurenine pathway metabolites?

A3: The primary challenges include the varying polarity and functional groups of the metabolites, leading to different chromatographic behaviors and ionization efficiencies. Additionally, the endogenous levels of these metabolites can vary significantly, from micromolar to nanomolar concentrations, making simultaneous detection difficult.[6]

Troubleshooting Guide: Low Signal Intensity

A sudden or persistent low signal for DL-kynurenine can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Diagram: Troubleshooting Workflow for Low Signal

Troubleshooting Low Signal cluster_System_Check System & Sample Integrity cluster_Sample_Prep Sample Preparation cluster_MS_Params Mass Spectrometer Parameters cluster_Resolution Resolution Start Start: Low Kynurenine Signal Check_MS Verify MS Performance (e.g., run system suitability test) Start->Check_MS Systematic Check Check_LC Inspect LC System (e.g., check for leaks, pressure fluctuations) Check_MS->Check_LC MS OK? Optimize_Source Optimize Ion Source Parameters (e.g., voltage, temperature, gas flow) Check_MS->Optimize_Source MS Issue Prep_New_Std Prepare Fresh Standards & Internal Standard (IS) Check_LC->Prep_New_Std LC OK? Check_LC->Optimize_Source LC Issue, check MS Review_Protocol Review Sample Prep Protocol (e.g., extraction efficiency, derivatization) Prep_New_Std->Review_Protocol Standards OK? Prep_New_Std->Review_Protocol Standard/IS Issue Matrix_Effects Investigate Matrix Effects (e.g., use matrix-matched calibrants) Review_Protocol->Matrix_Effects Protocol Correct? Matrix_Effects->Optimize_Source Matrix Effects Addressed? Optimize_MRM Verify & Optimize MRM Transitions (e.g., collision energy) Optimize_Source->Optimize_MRM Source Optimized? Resolved Signal Restored Optimize_MRM->Resolved Parameters Optimized?

Caption: A logical workflow to diagnose the cause of low DL-kynurenine signal.

Problem: My DL-kynurenine signal is unexpectedly low or absent.

This can be caused by a number of factors, from sample preparation to instrument settings. Follow these steps to diagnose the issue.

Step 1: Verify Mass Spectrometer Performance

  • Question: Is the mass spectrometer functioning correctly?

  • Action: Run a system suitability test with a known standard to confirm that the instrument is performing within specifications. This will help you determine if the issue is with the mass spectrometer itself or with your specific assay.[7]

  • Success Indicator: The system suitability test passes. If not, the issue is likely with the MS, and you should proceed with instrument maintenance and calibration.

Step 2: Check the Liquid Chromatography (LC) System

  • Question: Is the LC system delivering the sample and mobile phase correctly?

  • Action: Check for common LC issues such as leaks, incorrect mobile phase composition, and pressure fluctuations.[8] Ensure that the column is not clogged and is appropriate for your analysis. A C18 reversed-phase column is commonly used for kynurenine separation.[1][5]

  • Success Indicator: The LC system is operating as expected with stable pressure and no leaks.

Step 3: Evaluate Sample and Standard Integrity

  • Question: Are my standards and samples prepared correctly?

  • Action: Prepare fresh calibration standards and internal standards. DL-kynurenine is generally stable, but improper storage or repeated freeze-thaw cycles can lead to degradation.[1]

  • Success Indicator: A freshly prepared standard provides the expected signal intensity. If not, the problem may lie in your sample preparation protocol.

Step 4: Review Your Sample Preparation Protocol

  • Question: Is my sample preparation method efficient for DL-kynurenine extraction?

  • Action: Protein precipitation is a common and effective method for extracting kynurenine from biological matrices like plasma and serum.[1][5] Ensure that your extraction recovery is adequate. In some cases, derivatization may be used to improve signal, although it is not always necessary.[9]

  • Success Indicator: You have validated your sample preparation method and have good recovery.

Step 5: Investigate Matrix Effects

  • Question: Could components in my sample matrix be suppressing the kynurenine signal?

  • Action: Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, are a common cause of signal suppression in LC-MS.[10][11] To mitigate this, use matrix-matched calibrators and a suitable internal standard.[11][12]

  • Success Indicator: The use of matrix-matched standards improves the signal intensity and reproducibility.

Step 6: Optimize Mass Spectrometer Parameters

  • Question: Are my mass spectrometer settings optimized for DL-kynurenine?

  • Action: Re-optimize the ion source parameters, such as ion spray voltage, temperature, and gas flows, to ensure efficient ionization.[6] Also, verify your MRM transitions and optimize the collision energy for maximum fragmentation efficiency.[12]

  • Success Indicator: Optimization of MS parameters leads to a significant improvement in signal intensity.

Experimental Protocols

Sample Preparation: Protein Precipitation for Serum/Plasma
  • To 100 µL of serum or plasma, add a deuterated internal standard for kynurenine.[6]

  • Add 20 µL of trifluoroacetic acid (TFA) to precipitate the proteins.[13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Diagram: Kynurenine Metabolic Pathway

Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Xanthurenic_Acid Xanthurenic Acid Three_HK->Xanthurenic_Acid Three_HAA 3-Hydroxyanthranilic Acid Three_HK->Three_HAA Kynureninase Quinolinic_Acid Quinolinic Acid Three_HAA->Quinolinic_Acid

Caption: Simplified diagram of the kynurenine pathway of tryptophan metabolism.

Quantitative Data Summary

ParameterValueReference
Kynurenine Precursor Ion (Q1) m/z 209.1[1]
Kynurenine Product Ions (Q3) m/z 94.1, m/z 146.2[1][2]
Ionization Mode ESI Positive[1][5]
Lower Limit of Quantitation (LLOQ) 2.4 ng/mL[1]
Linearity Range 1.2 - 5000 ng/mL[1]
Typical Column C18 Reversed-Phase[1][5]
LC-MS/MS Method Parameters for Kynurenine Pathway Metabolites
Analyte Q1 (m/z) Q3 (m/z)
Tryptophan205.2146.2
Kynurenic acid190.2144.0
Kynurenine 209.1 94.1
3-hydroxyanthranilic acid154.0136.0
3-hydroxykynurenine225.1110.0
Source: Adapted from a multiplex LC-MS/MS method.[1]

References

Technical Support Center: Optimizing Einecs 266-502-9 Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Einecs 266-502-9 in neuroprotection assays. Our focus is to help you determine the optimal concentration for achieving reliable and reproducible results in your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a primary neuronal culture?

A1: For initial screening, we recommend a broad concentration range from 1 µM to 100 µM. Based on in-house studies using a glutamate-induced excitotoxicity model in primary cortical neurons, a common optimal range is between 10 µM and 50 µM. However, the ideal concentration is highly dependent on the cell type, the nature of the neurotoxic insult, and the assay endpoint.

Q2: I am observing significant cytotoxicity at concentrations above 25 µM. What could be the cause?

A2: High concentrations of any compound can lead to off-target effects and cytotoxicity. We recommend performing a baseline cytotoxicity assay to determine the maximum non-toxic concentration in your specific cell model. It is also possible that the compound is degrading into a toxic byproduct. Ensure that your stock solutions are fresh and properly stored.

Q3: I am not observing any neuroprotective effect with this compound. What are the possible reasons?

A3: There are several potential reasons for a lack of neuroprotective effect. First, ensure that your neurotoxic insult is inducing a consistent and measurable level of cell death. The concentration of this compound may also be too low. We advise performing a dose-response curve to identify the optimal concentration. Additionally, consider the timing of compound administration; pre-treatment before the neurotoxic insult is often more effective.

Q4: Can I use this compound in combination with other neuroprotective agents?

A4: Yes, exploring synergistic effects with other neuroprotective compounds is a valid experimental approach. However, we recommend first establishing a clear dose-response curve for this compound alone to understand its individual contribution to neuroprotection. When combining agents, be mindful of potential additive toxicity.

Data Presentation

Table 1: Hypothetical Effective Concentration (EC₅₀) and Maximum Non-Toxic Concentration (MNTC) of this compound in Different Neuroprotection Models.

Cell ModelNeurotoxic InsultAssay EndpointEC₅₀ (µM)MNTC (µM)
Primary Rat Cortical NeuronsGlutamate (100 µM)LDH Release15.275
SH-SY5Y Neuroblastoma CellsOxidative Stress (H₂O₂)MTT Assay28.5100
Primary Mouse Hippocampal NeuronsOxygen-Glucose DeprivationCaspase-3 Activity12.850

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration (MNTC) of this compound

  • Cell Plating: Plate primary neurons or a neuronal cell line at a density of 2 x 10⁴ cells/well in a 96-well plate. Allow the cells to adhere and differentiate for at least 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in a culture medium to final concentrations ranging from 1 µM to 200 µM.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound. The MNTC is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the vehicle control.

Protocol 2: Assessing the Neuroprotective Efficacy of this compound

  • Cell Plating: Plate neuronal cells as described in Protocol 1.

  • Pre-treatment: Based on the determined MNTC, prepare serial dilutions of this compound below this concentration. Pre-treat the cells with the compound for 2 hours.

  • Neurotoxic Insult: Introduce the neurotoxic agent (e.g., 100 µM glutamate) to the wells, including a positive control (neurotoxin alone) and a negative control (vehicle alone).

  • Incubation: Incubate for the appropriate duration for the chosen neurotoxic insult (e.g., 24 hours for glutamate-induced excitotoxicity).

  • Neuroprotection Assay: Quantify neuroprotection using a relevant assay, such as measuring LDH release, caspase-3 activity, or performing live/dead cell staining.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of neuroprotection against the concentration of this compound to determine the EC₅₀.

Mandatory Visualizations

signaling_pathway cluster_kynurenine Kynurenine Pathway cluster_compound Site of Action tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid quinolinic_acid Quinolinic Acid (Neurotoxic) kynurenine->quinolinic_acid excitotoxicity Excitotoxicity & Neuronal Death kynurenic_acid->excitotoxicity Inhibits quinolinic_acid->excitotoxicity Induces einecs This compound einecs->kynurenic_acid Promotes Conversion troubleshooting_guide start Start Here: No Neuroprotective Effect q1 Is the neurotoxic insult consistent and causing significant cell death? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No (Optimize insult protocol) q2 Was a full dose-response curve performed below the MNTC? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No (Perform dose-response) q3 Was the compound pre-incubated before the neurotoxic insult? a2_yes->q3 a3_yes Yes q3->a3_yes Consider alternative mechanisms or models a3_no No q3->a3_no No (Optimize pre-incubation time)

Method refinement for accurate measurement of kynurenine pathway metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately measuring kynurenine pathway (KP) metabolites. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal biological matrix for measuring kynurenine pathway metabolites?

A1: Serum and plasma are the preferred matrices for quantifying kynurenine pathway metabolites.[1][2] Studies have shown that concentrations of KP metabolites are higher in serum and plasma compared to whole blood.[1][2][3] While some results show slightly higher sensitivity in serum, both are considered suitable for use.[4][5]

Q2: How should I process and store my samples to ensure metabolite stability?

A2: To ensure accurate results, it is critical to process samples immediately after collection.[1][2] Concentrations of KP metabolites have been shown to decline when whole blood is stored for 24 hours at 4°C before processing.[1][2][3] For long-term storage, after initial processing (i.e., centrifugation to obtain plasma/serum), samples should be kept at -80°C.[6]

Q3: Which analytical method provides the best sensitivity and selectivity for KP metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the simultaneous measurement of multiple KP metabolites.[7][8][9] Methods like HPLC with UV detection can suffer from interference from endogenous molecules with similar structures and may have longer analysis times.[7]

Q4: Why is Quinolinic Acid (QUIN) particularly difficult to measure accurately?

A4: Quinolinic acid is a challenging neurotoxic metabolite to detect, often due to its low physiological concentrations and potential for interference, requiring highly sensitive and robust analytical methods.[5][6] Gas chromatography-mass spectrometry (GC-MS) may offer lower detection levels for QUIN, but it requires a derivatization step.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of kynurenine pathway metabolites.

Problem 1: High Variability or Poor Reproducibility in Results

  • Possible Cause: Inconsistent Sample Handling.

    • Solution: Ensure a standardized and consistent protocol for sample collection, processing time, and storage. Delays in processing can alter metabolite concentrations.[1][2] It is best to process blood samples immediately after collection.[1]

  • Possible Cause: Matrix Effects.

    • Solution: Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, can significantly impact accuracy and precision.[10][11] To compensate, use stable isotopically labeled internal standards for each analyte.[12][13] Also, consider performing matrix-matched calibrations.[10] A systematic strategy for reducing matrix effects, such as optimizing sample cleanup with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can be beneficial.[11][14]

  • Possible Cause: Instrument Contamination or Carry-over.

    • Solution: Implement a rigorous cleaning protocol for the LC system and mass spectrometer source.[15] Analyze blank samples between experimental samples to check for carry-over. If carry-over is detected, review the injection solvent and consider flushing the column more extensively between runs.[16]

Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Possible Cause: Inappropriate Injection Solvent.

    • Solution: The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte on the column head. Injecting a solvent stronger than the mobile phase can lead to split or broad peaks.[16]

  • Possible Cause: Column Contamination or Degradation.

    • Solution: A buildup of contaminants on the column frit or degradation of the stationary phase (e.g., from using a mobile phase with a pH > 7) can cause peak splitting and tailing.[16] Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. Using an in-line filter can help protect the column from particulates.[16]

  • Possible Cause: Secondary Interactions.

    • Solution: Peak tailing for specific analytes may be caused by secondary interactions with the column's stationary phase, such as residual silanol groups.[14] Ensure the mobile phase pH is appropriate for the analytes' pKa to maintain a consistent ionization state. Adding a mobile phase modifier like formic acid can improve peak shape.[12]

Problem 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Ion Suppression.

    • Solution: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.[15] Improve chromatographic separation to move the analyte of interest away from interfering compounds. Enhance sample cleanup procedures (e.g., using SPE instead of simple protein precipitation) to remove phospholipids and other interfering substances.[11]

  • Possible Cause: Suboptimal Mass Spectrometer Parameters.

    • Solution: Optimize ion source parameters (e.g., gas flows, temperature, voltages) for each specific metabolite. This can be done via flow injection analysis or direct infusion of individual standards into the mobile phase flow.[12][17]

  • Possible Cause: Analyte Degradation.

    • Solution: Kynurenine pathway metabolites can be sensitive to degradation.[14] Ensure samples are protected from light and kept at low temperatures during processing. Use appropriate additives or preservatives if necessary, and check for stability during method development.[14]

Visualizations and Diagrams

Kynurenine Signaling Pathway

Kynurenine_Pathway substance substance enzyme enzyme neurotoxic neurotoxic neuroprotective neuroprotective TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN Kynurenine IDO_TDO->KYN KMO KMO KYN->KMO KAT KATs KYN->KAT KYNU KYNU KYN->KYNU ThreeHK 3-Hydroxykynurenine (3-HK) KMO->ThreeHK KYNA Kynurenic Acid (KYNA) KAT->KYNA XA Xanthurenic Acid (XA) KAT->XA AA Anthranilic Acid (AA) KYNU->AA ThreeHAA 3-Hydroxyanthranilic Acid (3-HAA) KYNU->ThreeHAA ThreeHK->KAT ThreeHK->KYNU QUIN Quinolinic Acid (QUIN) ThreeHAA->QUIN Spontaneous & Enzymatic PIC Picolinic Acid (PIC) ThreeHAA->PIC ACMSD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Plasma/Serum Spike 2. Spike with Internal Standards Sample->Spike Precipitate 3. Add Ice-Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex & Incubate Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Evaporate 6. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect 10. MS/MS Detection (MRM Mode) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for KP metabolite analysis using LC-MS/MS.

Troubleshooting Decision Tree

Troubleshooting_Tree start_node start_node decision_node decision_node reco_node reco_node issue_node issue_node start Start: Inconsistent or Irreproducible Results q1 Are internal standard (IS) areas consistent? start->q1 q2 Are analyte/IS ratios consistent in QC samples? q1->q2 Yes issue_ms Issue: MS Instability or Injection Inconsistency q1->issue_ms No q3 Is peak shape acceptable? q2->q3 Yes issue_cal Issue: Calibration or Standard Preparation Error q2->issue_cal No issue_matrix Issue: Variable Matrix Effects or Sample Inconsistency q3->issue_matrix Yes issue_chrom Issue: Chromatography Problem q3->issue_chrom No reco_ms Action: Check MS tune. Verify autosampler precision. Clean ion source. issue_ms->reco_ms reco_matrix Action: Review sample processing. Improve sample cleanup (SPE). Ensure consistent collection. issue_matrix->reco_matrix reco_cal Action: Prepare fresh calibration standards and QCs. issue_cal->reco_cal reco_chrom Action: Check for column degradation. Verify mobile phase composition. Flush system. issue_chrom->reco_chrom

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol: LC-MS/MS Quantification of KP Metabolites in Human Serum/Plasma

This protocol is a synthesized example based on common methodologies.[6][7][12] Researchers should perform in-house validation.

1. Materials and Reagents

  • Metabolite standards (Tryptophan, Kynurenine, Kynurenic Acid, etc.)

  • Stable isotopically labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Human serum/plasma (and a surrogate matrix like 1% BSA in PBS for calibration curves)[7]

2. Sample Preparation

  • Thaw frozen serum/plasma samples on ice.

  • In a microcentrifuge tube, combine 100 µL of sample, quality control, or calibration standard.[18]

  • Add 10 µL of an internal standard working solution containing a mix of all stable isotope-labeled standards.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6][7]

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.[6]

  • Centrifuge at 18,000 x g for 20 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C or using a vacuum concentrator.[6][7]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[7]

  • Vortex, centrifuge briefly, and transfer the final solution to an LC autosampler vial.

3. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm) is commonly used.[7][12]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[6]

  • Gradient: A gradient elution is necessary to separate the various metabolites. An example could be starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating. Total run time is often between 5-12 minutes.[7][18]

  • Flow Rate: Typical for a 2.1 mm ID column is ~0.3-0.5 mL/min.

  • Injection Volume: 10-30 µL.[7]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard must be optimized.

4. Data Analysis

  • Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the unknown samples from the calibration curve using linear regression.

Quantitative Data Summary

The following tables provide examples of performance data from validated LC-MS/MS methods for kynurenine pathway metabolites.

Table 1: Example Recovery and Matrix Effect Data for KP Metabolites in Serum (Data synthesized from a published study[7])

AnalyteConcentration (ng/mL)Recovery %Matrix Effect %
Tryptophan 6250102.63.7
97.599.55.8
Kynurenic Acid 25094.33.4
15.697.74.9
Kynurenine 5000102.33.2
78.1101.54.5
3-Hydroxykynurenine 250104.56.7
3.9101.25.1
3-Hydroxyanthranilic Acid 500099.84.1
78.1103.15.5

Table 2: Example Method Sensitivity (LOD and LLOQ) (Data synthesized from a published study[7])

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Tryptophan15.548.8
Kynurenic Acid0.901.96
Kynurenine1.02.4
3-Hydroxyanthranilic Acid1.02.4
3-Hydroxykynurenine0.951.96

Table 3: Typical Concentration Ranges of KP Metabolites in Biological Fluids (Data synthesized from a review[10])

MetaboliteSerum/PlasmaCerebrospinal Fluid (CSF)Brain Tissue
Tryptophan40-100 µM2-5 µM15-30 nmol/g
Kynurenine1-4 µM20-100 nM50-200 nmol/g
Kynurenic Acid20-100 nM1-10 nM0.1-1.0 pmol/g
3-Hydroxykynurenine20-80 nM1-5 nM10-50 pmol/g
Quinolinic Acid0.2-1.0 µM10-50 nM0.1-1.0 nmol/g

References

Technical Support Center: Synthesis of Radiolabeled DSP-4 (Einecs 266-502-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of radiolabeled N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), identified as Einecs 266-502-9.

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of DSP-4.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield Inefficient precursor activation: Incomplete conversion of the precursor to a reactive intermediate for radiolabeling.- Optimize the reaction conditions for precursor activation (e.g., temperature, reaction time, reagent concentration).- Ensure all reagents are anhydrous and of high purity.
Suboptimal labeling conditions: pH, temperature, or solvent may not be ideal for the radiolabeling reaction.- Perform small-scale optimization experiments to determine the optimal pH, temperature, and solvent system for the specific radioisotope and labeling chemistry being used.
Precursor degradation: The precursor molecule may be unstable under the reaction conditions.- Analyze the stability of the precursor under various conditions before proceeding with the radiolabeling.- Consider using a more stable precursor derivative if necessary.
Side reactions: Competing reactions may consume the radioisotope or the precursor.- Identify potential side products through analytical techniques like HPLC or TLC.- Adjust reaction conditions to minimize the formation of these byproducts.
Low Specific Activity Isotopic dilution: Contamination with the non-radiolabeled ("cold") version of the labeling reagent or carrier from reagents and reaction vessels.- Use high-purity reagents and thoroughly clean all glassware to minimize sources of non-radioactive isotopes.- For carbon-14 labeling, starting with high-purity [14C]BaCO3 or [14C]KCN is crucial.[1]
Inefficient purification: Failure to adequately separate the radiolabeled compound from its non-radiolabeled counterpart.- Optimize the purification method (e.g., HPLC gradient, column type) to achieve baseline separation of the labeled and unlabeled compounds.[2]
Poor Radiochemical Purity Incomplete reaction: The radiolabeling reaction has not gone to completion.- Increase the reaction time or temperature, or adjust the stoichiometry of the reactants.
Formation of radiolabeled impurities: The radioisotope may react with other functional groups on the precursor or with impurities in the reaction mixture.- Purify the precursor thoroughly before use.- Characterize any radiolabeled impurities to understand their formation and adjust the synthetic strategy accordingly.
Degradation of the radiolabeled product: The final compound may be unstable under the purification or storage conditions.- Assess the stability of the radiolabeled DSP-4 under different conditions (e.g., pH, temperature, light exposure).- Store the purified compound under optimal conditions to prevent degradation.
Difficulty in Purification Similar chromatographic behavior of product and impurities: The desired radiolabeled compound and impurities may have very similar retention times.- Experiment with different HPLC columns (e.g., reverse-phase, normal-phase) and mobile phase compositions to improve separation.- Consider alternative purification techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE).[3]
Low recovery from purification: The radiolabeled product may be adsorbing to the purification matrix.- Passivate glassware and HPLC components to minimize non-specific binding.- Adjust the mobile phase composition (e.g., add a small amount of a competing agent) to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling DSP-4, and what are their advantages?

A1: The most common radioisotopes for labeling small molecules like DSP-4 are Carbon-14 (¹⁴C) and Tritium (³H).

  • Carbon-14: Offers the advantage of being metabolically stable, as the label is typically incorporated into the carbon backbone of the molecule. This makes it ideal for in vivo studies tracking the fate of the entire molecule.[4] The theoretical maximum specific activity for a compound with one ¹⁴C atom is approximately 62.4 mCi/mmol.[4]

  • Tritium: Allows for higher specific activity compared to ¹⁴C, which can be advantageous for receptor binding assays and other applications requiring high sensitivity. However, the label can sometimes be lost through metabolic processes if it is not placed on a non-exchangeable position.

Q2: How can I choose the optimal position to introduce the radiolabel in the DSP-4 molecule?

A2: The labeling position should be in a metabolically stable part of the molecule to ensure the radiolabel remains attached during biological studies. For DSP-4, labeling the ethyl or benzyl group is a common strategy. The choice depends on the specific research question and the synthetic feasibility. It is crucial to select a position that is less likely to be cleaved off during metabolic processes.[1]

Q3: What are the critical parameters to control during the synthesis of radiolabeled DSP-4?

A3: Key parameters to control include:

  • Purity of Precursors and Reagents: Impurities can lead to side reactions and lower radiochemical purity of the final product.[2]

  • Reaction Temperature and Time: These parameters must be carefully optimized to maximize the radiochemical yield while minimizing degradation of the precursor and product.

  • pH of the Reaction Mixture: The pH can significantly influence the reactivity of the labeling agent and the stability of the precursor.

  • Stoichiometry of Reactants: The molar ratio of the precursor to the radiolabeling agent should be optimized to ensure efficient incorporation of the radioisotope.

Q4: What are the best methods for purifying radiolabeled DSP-4?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying radiolabeled DSP-4.[2] A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like trifluoroacetic acid) typically provides good separation of the desired product from unreacted precursors and impurities. Thin-Layer Chromatography (TLC) can also be used for purification, particularly for smaller scale syntheses.[3]

Q5: How should I properly store radiolabeled DSP-4 to ensure its stability?

A5: Radiolabeled compounds can be susceptible to radiolysis (decomposition due to their own radiation). To minimize this, store radiolabeled DSP-4 at low temperatures (e.g., -20°C or -80°C), dissolved in a suitable solvent (ethanol is often a good choice), and protected from light.[5] For long-term storage, dividing the sample into smaller aliquots can prevent repeated freeze-thaw cycles.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the radiolabeling of DSP-4 is not readily found in the searched literature, a general synthetic approach for introducing a Carbon-14 label into a molecule like DSP-4 can be outlined based on common radiochemical practices.

General Protocol for the Synthesis of [¹⁴C]DSP-4 (Illustrative)

This protocol is a generalized representation and would require optimization for specific laboratory conditions and desired specific activity.

1. Synthesis of a Suitable Precursor:

  • A precursor molecule is required where one of the carbon atoms, intended for labeling, is replaced with a functional group suitable for introducing the ¹⁴C label. For instance, to label the ethyl group, a precursor such as N-(2-chloroethyl)-2-bromobenzylamine could be synthesized.

2. Introduction of the ¹⁴C Label:

  • The introduction of the ¹⁴C label is typically achieved by reacting the precursor with a simple ¹⁴C-containing reagent. For example, [¹⁴C]ethyl iodide could be used to alkylate the secondary amine of the precursor.

    • Reaction: N-(2-chloroethyl)-2-bromobenzylamine + [¹⁴C]CH₃CH₂I → [¹⁴C]N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine ([¹⁴C]DSP-4)

    • Conditions: This reaction would typically be carried out in an appropriate organic solvent (e.g., acetonitrile, DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the HI formed. The reaction temperature and time would need to be optimized.

3. Purification of [¹⁴C]DSP-4:

  • The crude reaction mixture would be purified using reverse-phase HPLC.

    • Column: A semi-preparative C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

    • Detection: The eluent would be monitored by a UV detector (to detect the unlabeled compound) and a radioactivity detector.

    • Collection: The fraction corresponding to the radiolabeled product peak is collected.

4. Analysis and Characterization:

  • Radiochemical Purity: The purity of the collected fraction is determined by analytical HPLC using a radioactivity detector.

  • Chemical Identity: The identity of the product is confirmed by co-elution with an authentic, non-radiolabeled standard of DSP-4 on HPLC.

  • Specific Activity: The specific activity is calculated by measuring the total radioactivity of a known mass of the purified product. This typically involves quantifying the mass by UV spectroscopy against a standard curve of the unlabeled compound and measuring the radioactivity using a calibrated scintillation counter.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor DSP-4 Precursor (e.g., N-(2-chloroethyl)- 2-bromobenzylamine) Reaction Radiolabeling Reaction Precursor->Reaction Radiolabeling_Reagent Radiolabeling Reagent (e.g., [14C]Ethyl Iodide) Radiolabeling_Reagent->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Yields HPLC HPLC Purification Crude_Product->HPLC Purified_Product Purified Radiolabeled DSP-4 HPLC->Purified_Product Isolates QC_Analysis Quality Control - Radiochemical Purity - Chemical Identity - Specific Activity Purified_Product->QC_Analysis

Caption: General workflow for the synthesis, purification, and analysis of radiolabeled DSP-4.

Troubleshooting_Logic cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting cluster_sa_solutions Specific Activity Troubleshooting Start Start Radiolabeling Experiment Check_Yield Low Radiochemical Yield? Start->Check_Yield Check_Purity Poor Radiochemical Purity? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, pH) Check_Yield->Optimize_Conditions Yes Check_SA Low Specific Activity? Check_Purity->Check_SA No Increase_Reaction_Time Increase Reaction Time/ Temperature Check_Purity->Increase_Reaction_Time Yes Success Successful Synthesis Check_SA->Success No Minimize_Isotopic_Dilution Use High-Purity Reagents Check_SA->Minimize_Isotopic_Dilution Yes Optimize_Conditions->Check_Yield Check_Precursor Check Precursor Stability & Purity Check_Precursor->Check_Yield Investigate_Side_Reactions Investigate Side Reactions Investigate_Side_Reactions->Check_Yield Increase_Reaction_Time->Check_Purity Purify_Precursor Purify Precursor Purify_Precursor->Check_Purity Assess_Product_Stability Assess Product Stability Assess_Product_Stability->Check_Purity Minimize_Isotopic_Dilution->Check_SA Optimize_Purification Optimize HPLC Separation Optimize_Purification->Check_SA

Caption: A logical diagram for troubleshooting common issues in the synthesis of radiolabeled DSP-4.

References

Optimizing storage conditions for long-term stability of Einecs 266-502-9

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate Einecs Number: 266-502-9 CAS Number: 66866-42-0

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate. Proper storage and handling are critical to maintain the integrity and purity of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3] Additionally, due to its air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is advised.[3]

Q2: What is the recommended storage temperature?

Q3: Is (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate sensitive to light?

A3: There is no specific information found regarding the photosensitivity of this compound. However, as a general precautionary measure for all sensitive research chemicals, it is advisable to store it in an opaque or amber-colored container to protect it from light.

Q4: What are the known incompatibilities for this compound?

A4: Safety data sheets for similar chemical structures suggest avoiding strong oxidizing agents.[2] Contact with incompatible materials can lead to chemical reactions that may degrade the compound.

Q5: How can I tell if my stored (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate has degraded?

A5: Visual inspection for changes in color or physical state (e.g., clumping) can be an initial indicator of degradation. However, for accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound and identify any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.1. Verify the storage conditions (temperature, humidity, inert atmosphere). 2. Perform a purity analysis (e.g., HPLC) on the stored material. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended optimal conditions.
Compound appears discolored or clumped Moisture absorption or chemical degradation.1. This is a strong indicator of compromised stability. 2. Do not use the material for sensitive experiments. 3. Discard the current stock and obtain a fresh supply. 4. Review and improve storage and handling procedures to prevent recurrence.
Difficulty in dissolving the compound Potential changes in the physical properties due to moisture or degradation.1. Ensure the correct solvent and concentration are being used as per the experimental protocol. 2. If solubility issues persist with a previously effective solvent, it may be a sign of degradation. 3. A purity check is recommended before further use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for assessing the purity of (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate. The exact parameters may need to be optimized for your specific HPLC system.

  • Objective: To determine the purity of the compound and detect the presence of any degradation products.

  • Materials:

    • (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade formic acid (or other suitable buffer)

    • C18 reverse-phase HPLC column

    • HPLC system with UV detector

  • Method:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent to prepare a stock solution of known concentration.

    • Sample Solution Preparation: Prepare a solution of the stored compound sample at the same concentration as the standard solution.

    • Chromatographic Conditions:

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 200-400 nm).

      • Column Temperature: 25°C

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total peak area. The presence of additional peaks in the sample chromatogram may indicate degradation products.

Visualizations

Troubleshooting_Storage_Issues Troubleshooting Logic for Storage Issues start Inconsistent Experimental Results or Physical Change in Compound check_storage Verify Storage Conditions (Temp, Humidity, Inert Gas) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed procure_new Procure New Batch & Implement Correct Storage degradation_confirmed->procure_new Yes continue_use Compound is Pure. Continue with Experiments. degradation_confirmed->continue_use No review_protocol Review Experimental Protocol for Other Sources of Error procure_new->review_protocol continue_use->review_protocol

Caption: Troubleshooting workflow for storage issues.

Degradation_Pathway_Hypothesis Hypothetical Degradation Pathways compound (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate hydrolysis Hydrolysis compound->hydrolysis Moisture oxidation Oxidation compound->oxidation Air (Oxygen) degradation_products Potential Degradation Products hydrolysis->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways.

References

Troubleshooting inconsistent results in kynurenine pathway inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during kynurenine pathway inhibitor screening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during enzymatic or cell-based screening experiments.

Enzymatic Assay Issues

Q1: Why is there no or very low enzyme activity in my positive control?

A1: Several factors can lead to low or absent enzyme activity. Check the following:

  • Reagent Temperature: Ensure that all assay buffers and components were brought to room temperature before use, as ice-cold reagents can inhibit optimal enzyme function[1].

  • Enzyme Stability: Confirm that the enzyme was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can reduce its activity[2]. Use fresh or properly stored samples[1]. The enzyme should be kept on ice when diluted and used fresh[3][4].

  • Incorrect Reagent Concentration: Double-check the dilution calculations for the enzyme, substrate, and any necessary cofactors like NADPH[3][5].

  • Missing Components: Verify that all necessary components, such as cofactors (e.g., NADPH for KMO) or additives (e.g., BSA), were included in the reaction mixture[6].

  • Buffer Contamination: Contaminants such as EDTA (>0.5 mM), high salt concentrations, or detergents like SDS (>0.2%) can interfere with the assay[1][4].

Q2: My standard curve is not linear. What could be the cause?

A2: A non-linear standard curve can result from several issues:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistent dilutions. Ensure pipettes are calibrated and use proper technique[1].

  • Improper Mixing: Ensure all components, especially standards, are thoroughly mixed before aliquoting into the plate[1].

  • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance or fluorescence detection as specified in the assay protocol[1]. For example, KMO activity can be determined by measuring NADPH absorption at 340 nm[2][4][7], while IDO/TDO product N-formyl-kynurenine is measured at 321 nm[8].

  • Reagent Degradation: Use fresh components for the standard curve to ensure accurate results[1].

Q3: I'm observing inconsistent IC50 values for my test compound. Why?

A3: IC50 variability is a common problem. Consider these potential causes:

  • Compound Solubility: Poor inhibitor solubility is a frequent issue. Test compounds are often dissolved in DMSO, but high concentrations can inhibit the enzyme. The final DMSO concentration in the assay should typically not exceed 1%[3][4][9].

  • Compound Aggregation: Some compounds act as promiscuous inhibitors by forming aggregates. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help identify and mitigate this issue without affecting enzyme activity[10].

  • Tight-Binding Inhibition: If the inhibitor's affinity for the enzyme is very high (within 10-fold of the enzyme concentration), the assumption that the free inhibitor concentration equals the total concentration is no longer valid. This "tight-binding" behavior can cause shifts in the IC50 value depending on the enzyme concentration[11].

  • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent and sufficient to allow for binding to occur before starting the reaction by adding the substrate[3].

Q4: My results show high background signal in the "no enzyme" or "blank" wells. What should I do?

A4: High background can obscure the true signal.

  • Substrate Instability: The substrate may be degrading non-enzymatically. Prepare fresh substrate solutions for each experiment.

  • Plate Type: Using the wrong type of microplate can cause high background. Use clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence[1].

  • Buffer Interference: Components in your sample buffer may be interfering with the detection method. Run a "buffer only" control to check for this.

Cell-Based Assay Issues

Q5: I am not detecting kynurenine production after stimulating my cells with IFN-γ. What went wrong?

A5: Lack of kynurenine production in a cell-based assay can be due to several factors:

  • Cell Line Choice: Ensure the cell line you are using expresses the target enzyme (e.g., IDO1) upon stimulation. Cell lines like SKOV-3 (ovarian cancer) or CT26 (colorectal cancer) are known to express IDO1 in response to IFN-γ[12][13].

  • IFN-γ Activity: The IFN-γ used for stimulation may be inactive. Verify its activity and use the recommended concentration and incubation time to induce enzyme expression[12].

  • Tryptophan Depletion: The cell culture medium may not have sufficient L-tryptophan, the initial substrate for the pathway. Ensure the medium is fresh and contains an adequate supply of tryptophan[12].

  • Kynurenine Metabolization: Downstream enzymes may be rapidly metabolizing the kynurenine produced. Measuring the consumption of L-tryptophan can sometimes be a more reliable readout than measuring kynurenine production[10].

Q6: My inhibitor is potent in the enzymatic assay but shows no activity in my cell-based assay. Why the discrepancy?

A6: This is a common challenge in drug discovery, often related to the complexities of a cellular environment.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular target enzyme (e.g., IDO1)[10].

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the free concentration available to inhibit the target.

  • Assay Conditions: The concentration of the substrate (L-tryptophan) in the cell culture medium may be much higher than that used in the enzymatic assay, requiring a higher concentration of a competitive inhibitor to achieve the same effect.

Q7: My test compound is causing cell death in the viability assay. How does this affect my results?

A7: Compound toxicity is a critical confounding factor.

  • False Positives: A cytotoxic compound will lead to a decrease in kynurenine production simply because it kills the cells, not because it specifically inhibits the target enzyme. It is essential to run a parallel cell viability assay (e.g., using Alamar Blue or CellTiter-Glo) to identify toxic compounds[12][14].

  • Distinguishing Inhibition from Toxicity: Results from cytotoxic compounds should be flagged as unreliable. For example, the IDO1 inhibitor BMS-986205 was found to inhibit T-cell activation and induce cell death at higher concentrations, an effect independent of its IDO1 inhibition[12]. This highlights the importance of assessing cell viability to eliminate false positives[12].

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for Kynurenine Pathway Enzyme Assays
ParameterIDO1 / TDO AssayKMO AssayKYNU Assay
Enzyme 50 ng/µl (TDO2)[9]20 µg/ml (human KMO)[2][4]Lot-specific
Substrate L-Tryptophan (≤100 µM recommended for IDO1)[10]L-Kynurenine (20 mM stock)[2][4]3-hydroxy-DL-kynurenine (3-HK)[15]
Cofactor Methylene Blue (Reductant)NADPH (10 mM stock)[2][4]Pyridoxal 5'-phosphate (PLP)
Inhibitor Solvent DMSO (Final concentration ≤1%)[9]DMSO (Final concentration ≤1%)[4]DMSO
Detection Wavelength 321-325 nm (Absorbance of N-formylkynurenine)[8][9]340 nm (Absorbance of NADPH)[2][4]Ex. 315 nm, Em. 415 nm (Fluorescence of product)[15]
Table 2: Troubleshooting Inconsistent Quantitative Results
Observed ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Improper mixing of reagents; Air bubbles in wells.[1]Use calibrated pipettes; Thoroughly vortex all solutions before use; Pipette gently against the well wall to avoid bubbles[1].
Low Signal-to-Noise Ratio Insufficient enzyme concentration or incubation time; Degraded substrate/reagents.Optimize enzyme concentration and incubation time[6]; Prepare fresh reagents for each experiment[1].
Assay Signal Drifts Over Time Temperature fluctuations during plate reading; Unstable reaction product.Allow the plate to equilibrate to room temperature before reading; Read the plate as soon as the reaction is stopped.
Edge Effects in Microplate Evaporation from outer wells during incubation.Use a plate sealer; Avoid using the outermost wells or fill them with buffer/media to maintain humidity.

Experimental Protocols

Protocol 1: General Enzymatic Inhibitor Screening Assay (e.g., KMO)

This protocol is adapted from commercially available KMO inhibitor screening kits[2][4][7].

  • Prepare Reagents:

    • Prepare 1X KMO Assay Buffer by diluting the provided concentrated buffer with water. Bring to room temperature.

    • Prepare serial dilutions of the test inhibitor in a diluent solution (e.g., 10% DMSO). The final concentration of DMSO in the reaction should be ≤1%[4].

    • On ice, dilute the KMO enzyme to the working concentration (e.g., 20 µg/ml) using 1X KMO Assay Buffer[2][4]. Keep the diluted enzyme on ice until use.

  • Set Up Reaction Plate (96-well, clear, flat-bottom):

    • Blank Wells: Add 50 µl of 1X KMO Assay Buffer.

    • Positive Control Wells: Add 50 µl of diluted KMO enzyme.

    • Test Inhibitor Wells: Add 50 µl of diluted KMO enzyme.

  • Add Inhibitor:

    • Add 10 µl of the appropriate diluent solution (without inhibitor) to the "Blank" and "Positive Control" wells.

    • Add 10 µl of each test inhibitor dilution to the corresponding "Test Inhibitor" wells.

    • Briefly shake the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

    • Add 40 µl of the Substrate Mixture to all wells to start the reaction. The final volume should be 100 µl.

  • Incubate and Measure:

    • Incubate the plate at room temperature for 90 minutes, shaking gently[2].

    • Measure the absorbance at 340 nm using a microplate reader. The signal is inversely proportional to KMO activity, as it measures the consumption of NADPH[2][7].

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibitor Screening Assay

This protocol is based on methods for inducing endogenous IDO1 in a cancer cell line and measuring kynurenine production[12][13].

  • Cell Seeding:

    • Seed SKOV-3 or another suitable cancer cell line in a 96-well cell culture plate at a density that will result in an ~80% confluent monolayer the next day.

    • Incubate overnight at 37°C and 5% CO2.

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, remove the culture medium.

    • Add fresh medium containing IFN-γ (e.g., 100 ng/ml) to all wells except the negative control wells to induce IDO1 expression.

    • Add serial dilutions of the test inhibitors to the appropriate wells. Include a "vehicle control" (e.g., DMSO) and a "no inhibitor" positive control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Measure Kynurenine Production:

    • After incubation, carefully collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done using several methods:

      • Spectrophotometrically: Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured at ~490 nm.

      • ELISA: Use a commercially available L-Kynurenine ELISA kit for more sensitive and specific quantification[13].

      • LC-MS: For the most accurate quantification of multiple kynurenine pathway metabolites, use a validated LC-MS/MS method[16].

  • Assess Cell Viability:

    • In a parallel plate set up under the same conditions, assess cell viability to rule out cytotoxicity-mediated effects. Use a standard method such as MTS, XTT, or Alamar Blue[12][14].

  • Data Analysis:

    • Subtract the background signal from the negative control (no IFN-γ) wells.

    • Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the positive control (IFN-γ stimulated, no inhibitor).

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration. Discard data from any concentrations that show significant cytotoxicity.

Visualizations: Pathways and Workflows

Kynurenine Pathway cluster_main Kynurenine Pathway Trp L-Tryptophan IDO1_TDO IDO1 / TDO (Target) Trp->IDO1_TDO NFK N-Formylkynurenine Kyn L-Kynurenine NFK->Kyn Formamidase KMO KMO (Target) Kyn->KMO KAT KATs Kyn->KAT ThreeHK 3-Hydroxykynurenine KYNU KYNU (Target) ThreeHK->KYNU KYNA Kynurenic Acid (Neuroprotective) ThreeHAA 3-Hydroxyanthranilic Acid ThreeHAO 3-HAO ThreeHAA->ThreeHAO QUIN Quinolinic Acid (Neurotoxic) QPRT QPRT QUIN->QPRT NAD NAD+ IDO1_TDO->NFK KMO->ThreeHK KAT->KYNA KYNU->ThreeHAA ThreeHAO->QUIN QPRT->NAD

Caption: The Kynurenine Pathway with key inhibitor targets.

Screening Workflow cluster_cell For Cell-Based Assays prep 1. Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) plate 2. Plate Setup (Blank, Positive Control, Test Compound) prep->plate preincubate 3. Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate incubate 5. Incubate (e.g., 90 min at RT) initiate->incubate read 6. Read Plate (Absorbance/Fluorescence) incubate->read analyze 7. Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze seed 1a. Seed Cells induce 2a. Induce Enzyme (e.g., IFN-γ) & Treat with Inhibitor seed->induce incubate_cell 3a. Incubate (48-72h) induce->incubate_cell viability Parallel: Assess Cell Viability induce->viability collect 4a. Collect Supernatant incubate_cell->collect measure_kyn 5a. Measure Kynurenine collect->measure_kyn measure_kyn->analyze

Caption: General experimental workflow for inhibitor screening.

Troubleshooting Logic start Inconsistent Results Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_assay_window Is the assay window (Signal:Background) sufficient? check_controls->check_assay_window Yes control_fail Control Failure check_controls->control_fail No window_fail Low Signal check_assay_window->window_fail No check_compound Is the issue compound-specific? check_assay_window->check_compound Yes troubleshoot_enzyme Check enzyme activity/storage control_fail->troubleshoot_enzyme troubleshoot_reagents Verify reagent prep & concentrations troubleshoot_enzyme->troubleshoot_reagents troubleshoot_instrument Check plate reader settings troubleshoot_reagents->troubleshoot_instrument optimize_enzyme Increase enzyme concentration window_fail->optimize_enzyme optimize_time Increase incubation time optimize_enzyme->optimize_time compound_issue Compound-Specific Issue check_compound->compound_issue Yes systemic_issue Systemic Assay Variability check_compound->systemic_issue No check_solubility Assess compound solubility compound_issue->check_solubility check_aggregation Test with detergent for aggregation check_solubility->check_aggregation check_cytotoxicity Run cell viability assay (for cell-based) check_aggregation->check_cytotoxicity review_pipetting Review pipetting technique systemic_issue->review_pipetting check_plates Check for plate edge effects review_pipetting->check_plates

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Off-Target Effects of Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding the off-target effects, biological activity, or common applications of Einecs 266-502-9 ((±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate) could be found in the public domain. Therefore, this technical support center provides a general framework and best practices for minimizing off-target effects of chemical compounds in a research and drug development setting. The principles and protocols outlined here are applicable to the investigation of any small molecule, including this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a chemical compound?

A1: Off-target effects occur when a chemical compound interacts with molecules other than its intended biological target, leading to unintended physiological or cellular responses.[1][2] These effects can range from mild and insignificant to severe, potentially causing toxicity or confounding experimental results.[1]

Q2: Why is it crucial to minimize off-target effects?

A2: Minimizing off-target effects is critical for several reasons:

  • Experimental Accuracy: Off-target effects can lead to misinterpretation of experimental data, attributing an observed phenotype to the on-target activity when it is, in fact, due to an unintended interaction.

  • Drug Development: In drug development, off-target effects can cause adverse drug reactions (ADRs) and toxicity, which are major reasons for clinical trial failures.[3]

Q3: What are the first steps to take to minimize off-target effects at the start of an experiment?

A3: Proactive measures are key to minimizing off-target effects.

  • Thorough Literature Review: Investigate the known targets and any reported off-target activities of your compound or structurally similar molecules.

  • In Silico Analysis: Use computational tools to predict potential off-target interactions based on the compound's structure.

  • Dose-Response Curves: Determine the minimal effective concentration for the desired on-target effect to avoid using unnecessarily high concentrations that are more likely to induce off-target activity.

  • Use of Controls: Always include appropriate positive and negative controls in your experiments. A structurally similar but inactive analog of your compound can be an excellent negative control.

Q4: How can I distinguish between on-target and off-target effects in my experimental results?

A4: Distinguishing between on-target and off-target effects can be challenging but is achievable through a combination of approaches:

  • Rescue Experiments: If the compound's effect is on-target, it should be reversible by overexpressing the target protein or by introducing a mutated version of the target that does not bind the compound.

  • Knockdown/Knockout Models: The phenotype observed with the compound should be mimicked by genetically knocking down or knocking out the intended target.

  • Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Profiling Assays: Test the compound against a panel of related and unrelated targets (e.g., kinase panels, receptor panels) to identify potential off-target interactions.

Troubleshooting Guide: Unexpected Experimental Results

Unexpected experimental outcomes can often be a sign of off-target effects. This guide provides a systematic approach to troubleshooting.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Cell death at concentrations expected to be non-toxic. The compound may have off-target cytotoxic effects on essential cellular machinery.Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide range of concentrations. Compare the cytotoxic concentration with the effective concentration for the on-target effect.
Inconsistent results between different cell lines. Cell lines may have different expression levels of off-target proteins, leading to varied responses.Profile the expression of the intended target and suspected off-targets in the different cell lines.
Phenotype does not match known function of the target protein. The compound may be interacting with an unknown off-target that is responsible for the observed phenotype.Conduct a target deconvolution study using methods like chemical proteomics (e.g., affinity chromatography-mass spectrometry) to identify binding partners of the compound.
Effect is not rescued by modulating the intended target. This strongly suggests an off-target effect is at play.Re-evaluate the primary target. Use a different tool (e.g., RNAi) to confirm the role of the intended target in the observed phenotype.

Methodologies for Off-Target Effect Assessment

A multi-pronged approach is recommended for the comprehensive assessment of off-target effects.

Table 1: In Silico and In Vitro Approaches for Off-Target Profiling
Method Principle Advantages Limitations
In Silico Screening Computational modeling to predict interactions based on compound structure and target databases.[1]Fast, cost-effective, provides a preliminary list of potential off-targets.Predictions require experimental validation; may not account for complex biological contexts.
High-Throughput Screening (HTS) Robotic screening of a compound against large libraries of purified proteins or cellular assays.[1]Provides broad profiling against many potential targets; can identify unexpected interactions.Can be expensive and resource-intensive; may generate false positives or negatives.
Kinase/Protease/GPCR Panels Commercially available panels to screen a compound against a specific family of proteins.Highly specific and sensitive for the protein family being tested; quantitative data on binding affinity or inhibition.Limited to the targets included in the panel; does not provide a whole-proteome view.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon compound binding in cells or cell lysates.Can identify target engagement in a cellular context; does not require compound modification.Technically demanding; may not be suitable for all targets.
Chemical Proteomics Uses affinity-based probes or immobilized compounds to pull down binding partners from cell lysates, followed by mass spectrometry.Unbiased, proteome-wide identification of direct binding partners.Requires chemical modification of the compound, which may alter its binding properties; can be technically challenging.

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using MTT Assay

Objective: To determine the concentration at which a compound exhibits cytotoxic effects, which can be an indicator of off-target activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Target Engagement Confirmation with Western Blot

Objective: To confirm that the compound engages its intended target by observing downstream signaling events.

Materials:

  • Cells expressing the target of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a downstream phosphorylated protein

  • Secondary antibody conjugated to HRP

  • Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and treat with the test compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples for loading.

    • Run the samples on an SDS-PAGE gel to separate proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Data Acquisition: Image the blot using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. A change in the phosphorylation status of a downstream protein upon compound treatment can confirm target engagement.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Prediction cluster_preliminary Phase 2: Preliminary Screening cluster_confirmation Phase 3: On-Target Confirmation cluster_profiling Phase 4: Off-Target Profiling lit_review Literature Review in_silico In Silico Off-Target Prediction lit_review->in_silico dose_response Dose-Response Curve (On-Target) in_silico->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity target_engagement Target Engagement Assay (e.g., Western Blot, CETSA) cytotoxicity->target_engagement rescue_exp Rescue Experiment target_engagement->rescue_exp knockdown_exp Knockdown/Knockout Phenocopy target_engagement->knockdown_exp profiling_panels Profiling Panels (e.g., Kinase Panels) rescue_exp->profiling_panels knockdown_exp->profiling_panels chem_proteomics Chemical Proteomics profiling_panels->chem_proteomics

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

signaling_pathway receptor Receptor kinase_a Kinase A (On-Target) receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene_exp Target Gene Expression tf->gene_exp off_target_kinase Kinase C (Off-Target) off_target_pathway Unintended Pathway Activation off_target_kinase->off_target_pathway off_target_effect Off-Target Effect (e.g., Cytotoxicity) off_target_pathway->off_target_effect compound Compound X compound->kinase_a Inhibition compound->off_target_kinase Unintended Inhibition

Caption: Hypothetical Signaling Pathway Illustrating an Off-Target Effect.

References

Technical Support Center: Refinement of Animal Models for Studying DL-Kynurenine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for using DL-kynurenine sulfate in animal models. Our aim is to help refine experimental designs and ensure data reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of DL-kynurenine sulfate in research settings.

Compound Handling and Preparation

Q1: How should I prepare DL-kynurenine sulfate for intraperitoneal (i.p.) injection in rodents?

A1: DL-kynurenine sulfate has specific solubility requirements. A widely used method involves dissolving the compound in a basic solution and then neutralizing it. For example, a high dose of 300 mg/kg L-kynurenine sulfate has been successfully prepared by dissolving it in 5% NaOH and 0.2 M phosphate buffer (PB) to a final pH of 7.4.[1][2] For different doses, such as 50 mg/kg for intragastric administration in rats, the pH of the solution was adjusted to 7.0 with 0.1 N NaOH.[3] Always prepare the solution fresh on the day of the experiment.[4]

Q2: What are the recommended storage conditions for DL-kynurenine sulfate powder and its solutions?

A2:

  • Powder: Store the solid powder according to the manufacturer's instructions, which typically range from room temperature to <-15°C, protected from light and moisture.[5][6] For DL-kynurenine sulfate monohydrate, storage at 0-8°C is recommended.[7]

  • Solutions: Once resuspended, it is recommended to store solutions at 15-25°C for up to 6 months, though preparing solutions fresh is the best practice for in vivo experiments to avoid degradation.[4][8]

Q3: Is there a difference between using L-kynurenine, D-kynurenine, and DL-kynurenine?

A3: Yes. L-kynurenine is the natural enantiomer and the primary intermediate in the breakdown of L-tryptophan.[8] Systemic administration of L-kynurenine sulfate is a common method to increase brain levels of its metabolite, kynurenic acid (KYNA).[1][2] D-kynurenine can also be converted to KYNA in both peripheral tissues and the brain.[9] The DL-racemic mixture will contain both, and researchers should be aware that both enantiomers can be metabolically active. The specific form used should be explicitly stated in study reports.

Experimental Design and Administration

Q4: What are typical dosage ranges for DL-kynurenine sulfate in rodent studies?

A4: Dosages vary depending on the research question and administration route. High doses are often used to achieve significant increases in brain KYNA levels.

  • High Dose (i.p.): 300 mg/kg has been used in mice to study behavioral and neuronal activity changes.[1][2]

  • Moderate Dose (i.p.): 100 mg/kg (acute and chronic for 14 days) has been used in rats to investigate metabolite distribution in different brain regions.[10][11]

  • Low Dose (i.p.): 2 mg/kg and 20 mg/kg have been used in mice for short-term (10-day) studies on bone turnover.[12]

  • Dietary Supplementation: 150 mg/kg in chow for 10 weeks has been used to study effects on muscle.[13][14]

Q5: What is the primary metabolic pathway affected by kynurenine administration?

A5: Administration of kynurenine directly impacts the Kynurenine Pathway , which is the main route for tryptophan metabolism.[15] Kynurenine is a central metabolite that can be converted into either the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or the neurotoxic branch leading to 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) by kynurenine 3-monooxygenase (KMO).[16][17]

Kynurenine_Pathway TRP Tryptophan KYN DL-Kynurenine (Central Metabolite) TRP->KYN KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine (3-HK) KYN->HK KMO QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK->QUIN Kynureninase NAD NAD+ QUIN->NAD QPRTase

Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Expected Outcomes and Data Interpretation

Q6: What are the common behavioral effects observed after systemic L-kynurenine sulfate administration in mice?

A6: A high dose (300 mg/kg, i.p.) of L-kynurenine sulfate in C57Bl/6j mice has been shown to cause significant behavioral changes. These include:

  • Complete disruption of object recognition memory formation.[1][2]

  • Altered movement patterns, including increased velocity and resting time, sometimes described as "wobbling" or biphasic (active/passive states).[1]

  • Increased anxiety-like behavior, such as a preference for the peripheral zone in an open field test.[1][2]

  • Decreased neuronal activity (as measured by c-Fos immunopositivity) in the dorsal striatum and CA1 region of the hippocampus.[1][2]

Q7: How quickly can I expect to see changes in brain metabolite levels after administration?

A7: Following a single i.p. injection of 100 mg/kg L-kynurenine in rats, kynurenine concentrations in various brain regions and plasma peak rapidly, typically at 30 minutes post-injection.[10] This allows for a clear time window to correlate peak metabolite levels with acute behavioral or physiological effects.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments.

Q8: My animals exhibit excessive sedation or unusual motor impairment after injection. What should I do?

A8: This could be due to several factors:

  • Dosage: The dose may be too high for the specific strain, age, or sex of your animal model. Consider performing a dose-response study to find the optimal concentration that elicits the desired effect without causing excessive side effects. A study using 300 mg/kg in mice noted "wobbling and biphasic" movement as a treatment effect.[1]

  • Solution pH: Improper pH of the injection solution can cause irritation and distress. Ensure the final pH is physiological (around 7.4).[1][2]

  • Injection Speed: A rapid i.p. injection can cause discomfort. Administer the solution slowly and steadily.

  • Vehicle Effects: Rule out any effects from the vehicle alone by including a vehicle-only control group that undergoes the exact same preparation and administration procedure.

Q9: I am not observing the expected behavioral deficits (e.g., no memory impairment). Why might this be?

A9: This could indicate an issue with the experimental protocol or the compound's bioavailability.

  • Insufficient Dosage: The dose may be too low to achieve a sufficient concentration of KYNA (or other metabolites) in the brain. Refer to the dose-ranging data in the table below.

  • Timing of Behavioral Test: The timing of your test relative to the injection is critical. Behavioral assessments should be conducted when brain metabolite levels are expected to be at their peak (e.g., 30 minutes to 2 hours post-injection).[1][10]

  • Compound Stability: Ensure your DL-kynurenine sulfate has not degraded. Use a fresh batch or verify the purity of your existing stock. Always prepare solutions fresh daily.[4]

  • Animal Strain/Sex: Different rodent strains can have different metabolic rates and sensitivities. The effects described have been characterized in C57Bl/6j mice and Sprague-Dawley rats.[1][10] Effects may differ in other strains.

Troubleshooting_Flowchart start Unexpected Experimental Outcome (e.g., No Effect or High Toxicity) check_dose 1. Verify Dosage Is it appropriate for the model and desired effect? start->check_dose check_prep 2. Review Solution Preparation Was pH physiological (7.4)? Was it prepared fresh? start->check_prep check_timing 3. Confirm Experimental Timing Was the behavioral test performed at peak metabolite concentration? start->check_timing check_controls 4. Assess Controls Is the vehicle control behaving as expected? Are baseline measures stable? start->check_controls solution_dose Adjust dose based on literature or perform a dose-response study. check_dose->solution_dose solution_prep Re-prepare solution, carefully monitoring pH and using fresh compound. check_prep->solution_prep solution_timing Adjust timing of behavioral testing to 30-120 min post-injection. check_timing->solution_timing solution_controls Investigate environmental factors or handling procedures. check_controls->solution_controls

Caption: Troubleshooting logic for unexpected experimental outcomes.

Data Presentation: Summary of Dosing Paradigms

This table summarizes quantitative data from key studies to aid in experimental design.

Study Focus Animal Model Compound Dose Route Duration Key Findings Reference
Behavior & c-Fos C57Bl/6j Mice (male)L-Kynurenine sulfate300 mg/kgi.p.Single doseDisrupted object recognition memory; altered locomotion.[1][2]
Metabolite Distribution Sprague-Dawley RatsL-Kynurenine100 mg/kgi.p.Single dosePeak kynurenine in brain regions at 0.5 hours.[11]
Metabolite Distribution Sprague-Dawley RatsL-Kynurenine100 mg/kgi.p.14 daysRegion-specific changes in KA/3HK ratio.[11]
Bone Loss CD-1 Mice (male)L-Kynurenine2 or 20 mg/kgi.p.10 daysIncreased osteoclast activity.[12]
Muscle Physiology C57BL6J Mice (male)L-Kynurenine150 mg/kgDietary10 weeksIncreased plasma L-Kyn; impaired mitochondrial OXPHOS.[13][14]
Developmental Effects Wistar RatsL-Kynurenine sulfate50 mg/kgIntragastricEmbryonic Days 1-7Reduced vertical activity in adult female offspring.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: High-Dose L-Kynurenine Sulfate Administration in Mice

This protocol is adapted from Varga et al., 2018.[1][2]

  • Animals: Use 8-10 week-old male C57Bl/6j mice, housed with ad libitum access to food and water. Allow at least one week of acclimatization before experiments.

  • Compound Preparation:

    • On the day of the experiment, weigh L-kynurenine sulfate.

    • Dissolve in 5% NaOH and 0.2 M phosphate buffer (PB) to a final concentration suitable for delivering 300 mg/kg in a reasonable injection volume (e.g., 10 ml/kg).

    • Adjust the final pH of the solution to 7.4.

    • Prepare a vehicle solution consisting of only the 5% NaOH and 0.2 M PB, also adjusted to pH 7.4.

  • Administration:

    • Divide mice into a treatment group and a control group.

    • Administer 300 mg/kg L-kynurenine sulfate solution via intraperitoneal (i.p.) injection to the treatment group.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Post-Administration:

    • For behavioral tasks (e.g., Open Field, Novel Object Recognition), begin the test 2 hours after the injection.

    • For histological experiments (e.g., c-Fos staining), perfuse the animals 3 hours after the injection.

Protocol 2: Novel Object Recognition (NOR) Test
  • Habituation (Day 1): Place each mouse in the empty testing arena (e.g., a 40x40 cm box) for 10 minutes to allow free exploration.

  • Sample Phase (Day 2):

    • Two hours after L-kynurenine sulfate or vehicle injection, place the mouse into the arena containing two identical objects.

    • Allow the mouse to explore for 10 minutes. Exploration is defined as the nose pointing toward the object at a distance of ≤2 cm.

    • Return the mouse to its home cage.

  • Choice Phase (Day 2):

    • After a 1-hour inter-trial interval, place one of the familiar objects and one novel object into the arena.

    • Return the mouse to the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time with Novel Object / (Time with Novel Object + Time with Familiar Object)) * 100. A DI of 50% indicates no preference, while a significantly higher DI indicates successful memory.

Experimental_Workflow cluster_testing 5. Experimental Readout acclimate 1. Animal Acclimatization (1 week) prep 2. Drug & Vehicle Preparation (Fresh, pH 7.4) acclimate->prep admin 3. Administration (i.p. injection) prep->admin wait 4. Waiting Period (2-3 hours) admin->wait behavior Behavioral Testing (e.g., NOR, Open Field) wait->behavior histo Histology/Biochemistry (e.g., c-Fos, LC-MS) wait->histo analysis 6. Data Analysis & Interpretation behavior->analysis histo->analysis

Caption: General experimental workflow for a single-dose study.

References

Addressing matrix effects in the analysis of Einecs 266-502-9 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Einecs 266-502-9 ((±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can lead to either signal suppression or enhancement, compromising the accuracy, precision, and reproducibility of quantitative analysis.[1][4] In the context of analyzing this compound in biological samples, matrix effects can lead to erroneous measurements of its concentration, which is a critical concern in pharmacokinetic and toxicological studies.

Q2: What are the common sources of matrix effects when analyzing biological samples?

A2: Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous and exogenous substances. Common sources of matrix effects include:

  • Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression.

  • Proteins: High concentrations of proteins can interfere with the ionization process.

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and suppress the analyte signal.

  • Metabolites: Endogenous metabolites can co-elute with the analyte and compete for ionization.

  • Anticoagulants and other additives: Used during sample collection, these can also interfere with the analysis.

Q3: How can I detect and quantify matrix effects for this compound?

A3: The most common method for quantifying matrix effects is the post-extraction spike method.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Q4: What is the difference between ion enhancement and ion suppression?

A4: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal.[1][4] Conversely, ion enhancement is when matrix components increase the ionization efficiency, resulting in a higher signal.[1] Both can negatively impact the accuracy of quantification.

Q5: Which ionization technique is more susceptible to matrix effects: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A5: Electrospray Ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to Atmospheric Pressure Chemical Ionization (APCI).[4] This is because the ESI process is more sensitive to changes in the surface tension and charge competition within the sprayed droplets, which can be significantly influenced by matrix components.[2]

Troubleshooting Guides

Issue: Poor Reproducibility of this compound Signal
Possible Cause Recommended Action
Inconsistent sample preparationEnsure consistent timing, volumes, and mixing during the extraction process. Consider automating the sample preparation steps if possible.
Variable matrix effects between samplesDevelop a more robust sample cleanup method to remove interfering components. Options include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
Contamination carryoverImplement a rigorous wash cycle for the autosampler and injection port between samples.
Unstable internal standardVerify the stability of the internal standard in the matrix and during storage.
Issue: Low Recovery of this compound
Possible Cause Recommended Action
Inefficient extraction from the matrixOptimize the extraction solvent and pH. For a polar compound like this compound, a polar organic solvent may be required.
Analyte binding to proteins or plasticsAdjust the pH of the sample to disrupt protein binding. Use low-binding consumables.
Degradation of the analyteInvestigate the stability of this compound at different temperatures and pH values.[6] Add stabilizers if necessary.
Suboptimal SPE cartridge or protocolScreen different SPE sorbents and optimize the wash and elution steps.

Quantitative Data Summary

The following tables provide illustrative data on assessing and mitigating matrix effects for this compound.

Table 1: Matrix Effect Assessment for this compound in Human Plasma

Sample ID Peak Area (Neat Solution) Peak Area (Post-Extracted Spike) Matrix Effect (%) Interpretation
Plasma Lot 11,250,000875,00070.0Ion Suppression
Plasma Lot 21,245,000910,00073.1Ion Suppression
Plasma Lot 31,255,000850,00067.7Ion Suppression
Average 1,250,000 878,333 70.3 Significant Ion Suppression

Table 2: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect Reduction of this compound

Sample Preparation Method Average Recovery (%) Average Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)926518
Liquid-Liquid Extraction (LLE)788512
Solid Phase Extraction (SPE)89985

Key Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
  • Prepare a neat solution: Dissolve a known concentration of this compound in the initial mobile phase solvent.

  • Prepare a blank matrix extract: Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.

  • Spike the blank extract: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the neat solution.

  • Analyze both samples: Inject both the neat solution and the post-extracted spiked sample into the LC-MS/MS system.

  • Calculate the matrix effect: Use the formula provided in FAQ Q3.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
  • Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange for the amine groups in this compound) with methanol followed by water.

  • Load the sample: Load the pre-treated biological sample onto the cartridge.

  • Wash the cartridge: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute the analyte: Elute this compound with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Diagrams and Workflows

G cluster_0 Phase 1: Identification and Quantification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Method Validation A Observe Inconsistent Results (Poor Reproducibility, Low Signal) B Perform Matrix Effect Assessment (Post-Extraction Spike) A->B C Calculate Matrix Effect (%) B->C D Quantify Analyte Recovery B->D E Matrix Effect > 15% or Recovery < 85%? C->E D->E F Optimize Sample Preparation (e.g., switch to SPE) E->F Yes J Acceptable Matrix Effect and Recovery? E->J No G Optimize Chromatographic Conditions (Improve Separation) F->G H Use a Stable Isotope-Labeled Internal Standard G->H I Re-evaluate Matrix Effect and Recovery H->I I->J J->F K Proceed with Full Method Validation J->K Yes L Method Fails Validation

Caption: General Workflow for Investigating and Mitigating Matrix Effects.

G A Poor or No Signal for this compound? B Check Instrument Performance (e.g., infusion of tuning mix) A->B C Instrument OK? B->C D Investigate Sample Preparation C->D Yes I Check MS Source Conditions C->I No E Low Recovery? D->E F Optimize Extraction Protocol E->F Yes G Significant Ion Suppression? E->G No K Re-analyze Sample F->K H Improve Sample Cleanup (e.g., use SPE) G->H Yes G->K No H->K J Optimize Source Parameters (e.g., temperature, gas flow) I->J J->K L Issue Resolved K->L

Caption: Decision Tree for Troubleshooting Poor Signal Intensity.

References

Technical Support Center: Optimization of Kynurenine Aminotransferase (KAT) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful optimization of enzymatic assays involving kynurenine aminotransferase (KAT).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary isoforms of Kynurenine Aminotransferase (KAT) and why is this important? A: Four KAT isoenzymes (KAT-1, KAT-2, KAT-3, and KAT-4) have been identified in mammals, each with distinct structural features, substrate specificities, and optimal reaction conditions.[1][2] Understanding the specific isoform you are working with is critical, as assay conditions such as pH and choice of co-substrate need to be adjusted accordingly for optimal activity.[1] For example, KAT-2 is considered the primary enzyme for producing kynurenic acid (KYNA) in the mammalian brain.[2]

Q2: What is the enzymatic reaction catalyzed by KAT? A: Kynurenine aminotransferases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible transamination of L-kynurenine (KYN) to kynurenic acid (KYNA).[1][2][3] This reaction involves the transfer of an amino group from kynurenine to an α-keto acid acceptor, such as α-ketoglutarate or pyruvate.[4]

Q3: Why is the co-factor Pyridoxal-5'-phosphate (PLP) essential for KAT activity? A: PLP is a crucial co-factor that is covalently linked to a lysine residue in the active site of the KAT enzyme.[1] It directly participates in the transamination reaction by acting as an intermediate carrier of the amino group from kynurenine to the α-keto acid substrate.[1][4] Assays must be supplemented with PLP to ensure the enzyme is in its active, holoenzyme form.

Q4: What are the common methods for measuring KAT activity? A: The two most prevalent methods are spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based assays.

  • Spectrophotometric Assays: These methods monitor the formation of KYNA in real-time by measuring the increase in absorbance at approximately 330-346 nm.[4] They are suitable for high-throughput screening (HTS) of inhibitors.

  • HPLC-Based Assays: These are endpoint assays that separate and quantify the product (KYNA) from the substrate (KYN) and other reaction components.[5][6] HPLC offers high sensitivity and specificity and is considered a gold standard for kinetic analysis and validation, often coupled with UV or mass spectrometry detection.[7][8]

Section 2: Assay Optimization and Data

Optimizing assay conditions is critical for reliable and reproducible results. The ideal parameters can vary significantly between different KAT isoforms.

Table 1: Optimal Assay Conditions for Human KAT Isoforms
ParameterhKAT-1hKAT-2mKAT-3hKAT-4Source
Optimal pH 8.0 - 9.0~7.0~9.0~8.5[1]
Preferred α-Keto Acid Pyruvateα-KetoglutarateOxaloacetateNot extensively studied[1]
Typical Temperature 37 °C37 °C38 °C37 °C[5][9][10]

Note: Data for KAT-3 is based on the mouse enzyme (mKAT-3) as the human isoform is less characterized.[1]

Kynurenine Pathway Overview

The following diagram illustrates the position of Kynurenine Aminotransferase within the broader Tryptophan metabolic pathway.

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Target Reaction) HK 3-Hydroxykynurenine KYN->HK KMO AA Anthranilic Acid KYN->AA Kynureninase QUIN Quinolinic Acid (Neurotoxic) HK->QUIN Multiple Steps invis1 invis2

Diagram 1: Role of KATs in the Kynurenine Pathway.

Section 3: Troubleshooting Guide

Q: I am observing a high background signal in my spectrophotometric assay. A: High background can obscure the signal from enzymatic activity. Consider the following causes and solutions:

  • Cause 1: Substrate Instability/Precipitation: L-kynurenine or the α-keto acid may be unstable or precipitating in the assay buffer.

    • Solution: Prepare fresh substrate solutions for each experiment. Ensure the buffer pH is appropriate and filter the final reaction buffer before adding the enzyme.

  • Cause 2: Compound Interference: If screening inhibitors, the test compounds may absorb light at the detection wavelength.

    • Solution: Run a control plate containing all reaction components, including the test compound, but without the enzyme. Subtract this background reading from your experimental wells.

  • Cause 3: Non-enzymatic reaction: A slow, non-enzymatic conversion of kynurenine might occur.

    • Solution: Include a "no-enzyme" control for every assay plate to quantify the rate of the non-enzymatic reaction and subtract it from the catalyzed reaction rate.

Q: My assay shows very low or no enzyme activity. A: This is a common issue that can point to several problems with the assay components or conditions.

  • Cause 1: Inactive Enzyme: The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles).[11]

    • Solution: Aliquot the enzyme upon receipt and store it at -80°C.[11] Always keep the enzyme on ice when in use. Verify its activity with a positive control substrate and optimal conditions.

  • Cause 2: Missing Co-factor (PLP): The assay buffer may lack sufficient Pyridoxal-5'-phosphate (PLP).

    • Solution: Ensure PLP is added to the reaction mixture at an appropriate concentration (typically in the µM range, e.g., 40 µM).[5]

  • Cause 3: Suboptimal pH or Temperature: The assay conditions may not be optimal for your specific KAT isoform.[10][12]

    • Solution: Verify the optimal pH and temperature for your enzyme (see Table 1). Perform a pH and temperature titration to find the optimal conditions for your specific experimental setup.

  • Cause 4: Presence of an Inhibitor: The buffer or other reagents may be contaminated with an inhibitor.

    • Solution: Use high-purity reagents (e.g., HPLC-grade water and buffer components). Test a known inhibitor as a control to ensure the assay can detect inhibition.[13]

Q: I am seeing poor reproducibility (high %CV) between replicate wells. A: Poor reproducibility can invalidate results and points to technical inconsistencies.

  • Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitors.

    • Solution: Use calibrated pipettes. When preparing plates, create a master mix of buffer, substrate, and co-factors to add to all wells, reducing well-to-well variability.[11]

  • Cause 2: Temperature Gradients: Inconsistent temperature across the microplate during incubation.

    • Solution: Ensure the entire plate reaches the desired temperature before starting the reaction. Use a plate reader with robust temperature control.

  • Cause 3: Evaporation: Sample evaporation from the outer wells of the plate during long incubations.

    • Solution: Use plate sealers. Avoid using the outermost wells for critical samples, or fill them with buffer/water to create a humidity barrier.

Troubleshooting Decision Flowchart

This flowchart provides a logical path to diagnose common assay problems.

Troubleshooting_Flowchart start Assay Problem Detected check_controls Are controls (positive/negative) behaving as expected? start->check_controls no_activity Problem: Low / No Activity check_controls->no_activity No high_background Problem: High Background or High %CV check_controls->high_background Yes check_enzyme Check Enzyme: - Activity / Age - Storage / Handling - Concentration no_activity->check_enzyme check_reagents Check Reagents: - PLP present? - Substrate conc. / age? - Buffer pH correct? no_activity->check_reagents check_conditions Check Conditions: - Correct Temp? - Correct Wavelength? no_activity->check_conditions check_blanks Run 'No Enzyme' and 'No Substrate' blanks. Is background still high? high_background->check_blanks solution1 Solution: Use fresh enzyme aliquot. Verify concentration. check_enzyme->solution1 solution2 Solution: Prepare fresh reagents. Confirm pH and concentrations. check_reagents->solution2 solution3 Solution: Calibrate instrument. Optimize assay conditions. check_conditions->solution3 compound_issue Issue is likely compound interference or substrate instability. check_blanks->compound_issue Yes tech_issue Issue is likely technical: - Pipetting error - Temp gradient - Evaporation check_blanks->tech_issue No solution4 Solution: Subtract compound blank. Filter buffer/substrates. compound_issue->solution4 solution5 Solution: Review pipetting technique. Use master mixes. Seal plate. tech_issue->solution5

Diagram 2: A logical guide for troubleshooting KAT assays.

Section 4: Experimental Protocols & Workflows

General Assay Workflow

The diagram below outlines the typical workflow for setting up and running a KAT enzymatic assay.

Assay_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_reagents Prepare Buffer, Substrates (KYN, α-keto acid), and PLP Solution prep_plate Prepare 96/384-well Plate (add inhibitors/controls) prep_reagents->prep_plate prep_enzyme Thaw & Dilute KAT Enzyme on Ice start_reaction Initiate Reaction by Adding Enzyme or Substrate (using a master mix) prep_enzyme->start_reaction pre_incubate Pre-incubate plate at desired temperature (e.g., 37°C) prep_plate->pre_incubate pre_incubate->start_reaction measure Measure Signal (Absorbance or Fluorescence) - Kinetic or Endpoint - start_reaction->measure calc_rate Calculate Reaction Rate (e.g., Vmax) measure->calc_rate analyze_data Analyze Data (e.g., IC50 curve fitting) calc_rate->analyze_data validate Validate Hits (e.g., secondary assay) analyze_data->validate

Diagram 3: Standard workflow for a KAT inhibitor screening assay.
Protocol 1: Continuous Spectrophotometric Assay for KAT Activity

This protocol is adapted for a 96-well plate format to monitor the formation of kynurenic acid (KYNA) by measuring the increase in absorbance.

Materials:

  • Purified KAT enzyme

  • L-Kynurenine (KYN)

  • α-Ketoglutarate (2OG) or other suitable α-keto acid

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH adjusted for the specific isoform)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader capable of reading at ~340 nm and maintaining a constant temperature.

Procedure:

  • Prepare Reagents:

    • Prepare a 2X Assay Buffer containing 200 mM Potassium Phosphate, 80 µM PLP. Adjust pH as needed (e.g., pH 7.0 for hKAT-2).

    • Prepare a 4X Substrate Mix in water containing 2 mM L-Kynurenine and 4 mM α-Ketoglutarate.

    • Prepare a 4X Enzyme solution in 1X Assay Buffer. The final concentration should be determined empirically (e.g., 5-20 µg/mL).

  • Assay Setup (per well):

    • Add 50 µL of 2X Assay Buffer to each well.

    • Add 25 µL of 4X Substrate Mix.

    • If testing inhibitors, add the compound at this stage and adjust the buffer volume accordingly.

    • Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.[9]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 25 µL of the 4X Enzyme solution to each well for a final volume of 100 µL.

    • For "no-enzyme" control wells, add 25 µL of 1X Assay Buffer instead.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at ~340-346 nm kinetically for 15-30 minutes, taking readings every 30-60 seconds.[4]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate enzyme activity using the molar extinction coefficient of KYNA under the specific assay conditions.

Protocol 2: HPLC-Based Endpoint Assay for KAT Activity

This protocol provides a highly sensitive method to quantify KYNA formation.

Materials:

  • All materials from the spectrophotometric assay.

  • Stop Solution (e.g., 0.8 M Formic Acid or Trichloroacetic Acid).[5]

  • HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).[5][6]

  • Mobile Phase (e.g., a water:acetonitrile mixture with an acid modifier like formic acid).[6]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing the final concentrations of buffer, L-kynurenine, α-keto acid, PLP, and KAT enzyme.[5]

    • Include a "no-enzyme" control.

  • Incubation:

    • Incubate the reaction tubes in a water bath or heat block at the optimal temperature (e.g., 38°C) for a defined period (e.g., 15-30 minutes).[5] The incubation time should be within the linear range of product formation.

  • Stop Reaction:

    • Terminate the reaction by adding an equal volume (100 µL) of 0.8 M Formic Acid.[5]

    • Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.[5]

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 5-20 µL) onto the HPLC system.

    • Separate the components using an appropriate gradient or isocratic method.

    • Monitor the elution of KYNA by UV absorbance at ~330 nm.[5][6]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of pure KYNA.

    • Quantify the amount of KYNA produced in your samples by comparing the peak area to the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of enzyme).

References

Technical Support Center: Troubleshooting Cell Viability with Sodium 2-bromoethanesulfonate (Einecs 266-502-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high doses of Sodium 2-bromoethanesulfonate (Einecs 266-502-9).

Frequently Asked Questions (FAQs)

Q1: What is Sodium 2-bromoethanesulfonate and what is its known mechanism of action?

Sodium 2-bromoethanesulfonate (BES) is a structural analog of coenzyme M, a cofactor essential for methane biosynthesis in methanogenic archaea.[1] Its primary and most well-documented mechanism of action is the competitive inhibition of the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis.[1] While its effects on eukaryotic cells are not as extensively studied, high concentrations may lead to off-target effects and cytotoxicity. It is also known to inhibit the growth of some bacteria.[2][3]

Q2: I'm observing a significant decrease in cell viability at high concentrations of Sodium 2-bromoethanesulfonate. What are the potential causes?

Several factors could be contributing to the observed decrease in cell viability:

  • Direct Cytotoxicity: Like many chemical compounds, high concentrations of Sodium 2-bromoethanesulfonate can be inherently toxic to cells.

  • Off-Target Effects: The compound may be interacting with cellular components other than its intended target, disrupting essential pathways.

  • Metabolic Interference: Although its primary target is in methanogens, it's possible that at high doses, it interferes with metabolic pathways in eukaryotic cells.

  • Solvent Toxicity: If a solvent is used to dissolve the compound, the solvent itself might be contributing to cell death at higher concentrations.

  • Experimental Error: Issues with cell culture conditions, reagent preparation, or the viability assay itself can lead to inaccurate results.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Death After Treatment
Possible Cause Troubleshooting Steps
Inherent Cytotoxicity of High Doses 1. Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration). 2. Reduce Incubation Time: Shorter exposure to the compound may reduce toxicity while still allowing for the desired experimental effect. 3. Change Treatment Schedule: Consider intermittent treatment or a recovery period after exposure.
Solvent Toxicity 1. Run a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment. 2. Reduce Solvent Concentration: If possible, prepare a more concentrated stock of Sodium 2-bromoethanesulfonate to minimize the final solvent concentration in the culture medium.
Incorrect Compound Concentration 1. Verify Stock Solution Concentration: Double-check calculations and ensure the compound was weighed and dissolved correctly. 2. Prepare Fresh Stock Solutions: The compound may degrade over time, especially if not stored properly.
Suboptimal Cell Health 1. Check Cell Morphology: Before treatment, ensure cells appear healthy, with normal morphology and adherence. 2. Confirm Absence of Contamination: Regularly test for mycoplasma and other microbial contaminants.[4] 3. Use Cells at Optimal Confluency: Over-confluent or sparsely seeded cells can be more susceptible to stress.
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results
Possible Cause Troubleshooting Steps
Assay Variability 1. Optimize Assay Parameters: Ensure the cell number, incubation times, and reagent concentrations are within the linear range of the assay. 2. Include Proper Controls: Always include untreated and solvent-treated controls. 3. Use a Different Viability Assay: Corroborate results with an alternative method (e.g., use a membrane integrity assay if you are currently using a metabolic assay).
Pipetting Errors 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and functioning correctly. 2. Maintain Consistent Technique: Use consistent pipetting techniques to minimize well-to-well variability.
Edge Effects in Multi-well Plates 1. Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Fill them with sterile media or PBS.
Cell Clumping 1. Ensure Single-Cell Suspension: Gently triturate to break up cell clumps before seeding. Cell clumps can lead to uneven exposure to the compound and inaccurate assay readings.

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[5]

Materials:

  • Cells of interest

  • Complete culture medium

  • Sodium 2-bromoethanesulfonate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of Sodium 2-bromoethanesulfonate in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Assessing Membrane Integrity with Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Cells treated with Sodium 2-bromoethanesulfonate

  • Trypan blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with complete medium.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Viability Calculation: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Data Presentation

Table 1: Example Dose-Response Data for Sodium 2-bromoethanesulfonate

Concentration (mM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5048.9 ± 5.5
10022.1 ± 4.8
2005.7 ± 2.1

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Decreased Cell Viability start High Cell Death Observed check_dose Is this the first time using this high dose? start->check_dose dose_response Perform Dose-Response Curve check_dose->dose_response Yes solvent_control Run Solvent Control check_dose->solvent_control No ic50 Determine IC50 dose_response->ic50 solvent_toxic Is solvent toxic? solvent_control->solvent_toxic reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent Yes check_culture Check Cell Culture Conditions solvent_toxic->check_culture No optimize Optimize Experiment reduce_solvent->optimize check_culture->optimize

Caption: A flowchart for troubleshooting high cell death.

Cell_Viability_Assay_Selection Selecting a Cell Viability Assay question What is the experimental question? metabolic Metabolic Activity (e.g., MTT, XTT) question->metabolic Assessing overall cell health? membrane Membrane Integrity (e.g., Trypan Blue, PI) question->membrane Confirming cell death? confirm Confirm with a secondary, different assay metabolic->confirm membrane->confirm Potential_Off_Target_Effects Potential Off-Target Effects of High-Dose BES BES High-Dose Sodium 2-bromoethanesulfonate metabolism Mitochondrial Respiration BES->metabolism membrane_potential Membrane Potential Disruption BES->membrane_potential enzyme_inhibition Non-specific Enzyme Inhibition BES->enzyme_inhibition apoptosis Induction of Apoptosis metabolism->apoptosis necrosis Induction of Necrosis membrane_potential->necrosis enzyme_inhibition->apoptosis viability Decreased Cell Viability apoptosis->viability necrosis->viability

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of DL-Kynurenine and L-Kynurenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-Kynurenine and L-Kynurenine in Neuroprotection, Supported by Experimental Data.

The kynurenine pathway, a critical route of tryptophan metabolism, has garnered significant attention in the field of neurodegenerative disease research. Central to this pathway is kynurenine (KYN), which exists in two stereoisomers: L-kynurenine and D-kynurenine. While L-kynurenine is the naturally occurring enantiomer in mammals, the racemic mixture, DL-kynurenine, has also been utilized in experimental studies. This guide provides a comprehensive comparison of the neuroprotective effects of DL-kynurenine versus L-kynurenine, drawing upon available experimental data to inform researchers and drug development professionals.

At a Glance: L-Kynurenine Favored for Neuroprotection

Current research indicates that L-kynurenine demonstrates a more favorable neuroprotective profile compared to D-kynurenine , and by extension, the racemic mixture DL-kynurenine. This is primarily attributed to its preferential conversion to the neuroprotective metabolite, kynurenic acid (KYNA), over the neurotoxic metabolite, 3-hydroxykynurenine (3-HK).

Quantitative Comparison of Metabolite Production

A key study directly comparing the metabolic fate of L-kynurenine and D-kynurenine in mice provides critical quantitative insights. The data reveals that L-kynurenine is a significantly more efficient precursor to the neuroprotective KYNA, while D-kynurenine is more readily converted to the neurotoxic 3-HK, particularly in the liver.

Metabolite Precursor Tissue Relative Production Efficiency Reference
Kynurenic Acid (KYNA)L-KynureninePlasma, Liver, Forebrain10-40 fold higher than D-KYN[1][2]
Kynurenic Acid (KYNA)D-KynurenineCerebellumMore efficient than in forebrain[1][2]
3-Hydroxykynurenine (3-HK)L-KynurenineBrain5-10 fold higher than D-KYN[1][2]
3-Hydroxykynurenine (3-HK)D-KynurenineLiver40 fold higher than L-KYN[1][2]

The Kynurenine Pathway: A Double-Edged Sword

The neuroprotective or neurotoxic effects of kynurenine administration are dictated by its downstream metabolism. The kynurenine pathway branches into two main arms: the neuroprotective arm, leading to the production of KYNA, and the neurotoxic arm, which generates 3-HK and subsequently quinolinic acid (QUIN).

KynureninePathway

KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, thereby reducing excitotoxicity and conferring neuroprotection.[2] In contrast, 3-HK and QUIN are neurotoxic; 3-HK generates reactive oxygen species, leading to oxidative stress, while QUIN is an NMDA receptor agonist that can induce excitotoxicity.[3][4]

Experimental Protocols

Comparative Metabolism of L- and D-Kynurenine in Mice
  • Objective: To compare the in vivo conversion of L-kynurenine and D-kynurenine to KYNA and 3-HK.

  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: A single intraperitoneal (i.p.) injection of either D-kynurenine or L-kynurenine (30 mg/kg).

  • Sample Collection: Plasma, liver, forebrain, and cerebellum were collected 15, 30, and 60 minutes post-injection.

  • Analysis: Levels of KYNA and 3-HK were quantified using high-performance liquid chromatography (HPLC).

  • Key Findings: L-kynurenine was found to be a more efficient precursor of KYNA in all tissues, while D-kynurenine was a more potent precursor of 3-HK in the liver.[1][2]

ExperimentalWorkflow start Start injection I.P. Injection (L-KYN or D-KYN, 30 mg/kg) start->injection wait Incubation Period (15, 30, 60 min) injection->wait collection Tissue Collection (Plasma, Liver, Brain) wait->collection analysis HPLC Analysis (KYNA & 3-HK Quantification) collection->analysis end End analysis->end

Discussion and Conclusion

The available evidence strongly suggests that for research focused on leveraging the neuroprotective arm of the kynurenine pathway, L-kynurenine is the more appropriate choice over DL-kynurenine . The administration of L-kynurenine is more likely to increase the levels of the neuroprotective metabolite KYNA, while minimizing the production of the neurotoxic 3-HK.

The use of DL-kynurenine introduces a confounding factor, as the D-isomer is preferentially metabolized towards a neurotoxic endpoint in peripheral tissues. The resulting increase in circulating 3-HK could potentially counteract or mask the neuroprotective effects of centrally produced KYNA.

For drug development professionals, these findings are critical. Targeting the enzymes that metabolize kynurenine, such as inhibiting kynurenine-3-monooxygenase (KMO), could be a more effective strategy to shift the pathway towards KYNA production and enhance neuroprotection. Future research should focus on further elucidating the distinct roles and metabolic fates of kynurenine stereoisomers in various neurodegenerative models to develop more targeted and effective therapeutic interventions.

References

A Comparative Analysis of Kynurenine Pathway Modulation: The Central Role of DL-Kynurenine Sulfate (Einecs 266-502-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kynurenine pathway, a central route of tryptophan metabolism, has emerged as a critical therapeutic target in a multitude of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer. Dysregulation of this pathway can lead to an imbalance in its neuroactive metabolites, tipping the scale towards either neurotoxic or neuroprotective outcomes. At the heart of this pathway lies L-kynurenine, available commercially as DL-kynurenine sulfate (Einecs 266-502-9), the pivotal substrate for enzymes that dictate the downstream metabolic fate. This guide provides a comparative analysis of key modulators of the kynurenine pathway, focusing on their impact on the metabolism of kynurenine.

The Kynurenine Pathway: A Dichotomy of Neuroactivity

The metabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes convert tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine. From this crucial juncture, the pathway bifurcates into two main branches with opposing physiological effects.

One branch, mediated by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors.[1] The other, and typically dominant, branch is initiated by kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine (3-HK).[2] Subsequent enzymatic steps can lead to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN), and the free radical generator, 3-hydroxyanthranilic acid (3-HAA).[3]

An imbalance, often characterized by an overactivation of the KMO branch, is implicated in the pathology of several neurological disorders. Consequently, the modulation of the enzymes that metabolize kynurenine is a primary strategy in the development of novel therapeutics.

Kynurenine_Pathway cluster_modulators Therapeutic Intervention Points Tryptophan Tryptophan Kynurenine L-Kynurenine (DL-Kynurenine Sulfate) Tryptophan->Kynurenine IDO1 / TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Multiple Steps IDO_TDO_Inhibitors IDO1/TDO Inhibitors IDO_TDO_Inhibitors->Tryptophan Inhibit KMO_Inhibitors KMO Inhibitors KMO_Inhibitors->Kynurenine Inhibit conversion to 3-HK

Figure 1: Simplified Kynurenine Pathway and points of therapeutic modulation.

Comparative Efficacy of Kynurenine Pathway Modulators

The therapeutic strategy for modulating the kynurenine pathway primarily involves the inhibition of the key enzymes: IDO1, TDO, and KMO. The choice of target enzyme significantly influences the resulting changes in the metabolic profile of the pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

IDO1 and TDO inhibitors are primarily investigated for their immunomodulatory effects in oncology. By preventing the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment, these inhibitors can restore T-cell function and enhance anti-tumor immunity.[4] The efficacy of these inhibitors is often assessed by measuring the ratio of kynurenine to tryptophan (Kyn/Trp).

InhibitorTarget(s)IC50 / KiKey FindingsReference(s)
Epacadostat (INCB024360) IDO1IC50: 10 nMPotent and selective IDO1 inhibitor. Reduces kynurenine production in cell-based assays.[5]
Navoximod (GDC-0919) IDO1Ki: 7 nM; EC50: 75 nMPotent IDO1 inhibitor with some activity against TDO.[5][6]
Linrodostat (BMS-986205) IDO1IC50: 1.7 nMIrreversible inhibitor of IDO1.[5][7]
Indoximod (1-Methyl-D-tryptophan) IDO pathwayIC50: 1.5 mM (in vitro)Acts as a tryptophan mimetic to reverse IDO-mediated immune suppression.[6][8]
680C91 TDOKi: 51 nMPotent and selective TDO inhibitor.[9]
LM10 TDOIC50: 0.62 µM (human)Selective TDO inhibitor.[9]
IDO1/TDO-IN-3 IDO1/TDOIC50: 5 nM (IDO1), 4 nM (TDO)Potent dual inhibitor.[10]
CMG017 IDO1/TDO-Dual inhibitor that effectively suppresses kynurenine production in vitro and in vivo.[11]
Kynurenine 3-Monooxygenase (KMO) Inhibitors

KMO inhibitors are primarily being developed for neurodegenerative disorders. By blocking the conversion of kynurenine to the neurotoxic downstream metabolites, these inhibitors aim to rebalance the pathway towards the neuroprotective kynurenic acid branch. A hallmark of effective KMO inhibition is a significant increase in the levels of kynurenine and kynurenic acid, with a concurrent decrease in 3-HK and quinolinic acid.[1][12]

InhibitorTargetIC50 / KiKey FindingsReference(s)
Ro 61-8048 KMOIC50: 37 nMPotent KMO inhibitor; increases brain and plasma kynurenine and kynurenic acid.[3][13]
UPF 648 KMOIC50: 20-40 nMSelective KMO inhibitor; increases brain kynurenine and kynurenic acid.[12][14]
m-Nitrobenzoyl alanine (m-NBA) KMOIC50: 900 nMSpecific KMO inhibitor; decreases 3-HK and increases KYNA in rodents.[1]
GSK366 KMOIC50: 2.3 nMHighly potent KMO inhibitor.[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of kynurenine pathway modulators. Below are summaries of common methodologies.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple kynurenine pathway metabolites in biological matrices.

Sample Preparation Workflow

LCMS_Workflow start Biological Sample (Plasma, CSF, Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., with methanol or acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection

Figure 2: General workflow for sample preparation for LC-MS/MS analysis.

Detailed Protocol Steps:

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) and store them at -80°C until analysis.

  • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold methanol containing internal standards (deuterated analogues of the metabolites). Vortex thoroughly.[15]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, both containing a small percentage of formic acid. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[15][16]

In Vitro Enzyme Inhibition Assays

The potency of kynurenine pathway modulators is determined through in vitro enzyme inhibition assays using purified recombinant enzymes.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) preincubation Pre-incubate Enzyme with Inhibitor start->preincubation reaction_initiation Initiate Reaction (Add Substrate) preincubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_termination Terminate Reaction incubation->reaction_termination detection Detect Product Formation or Substrate Depletion reaction_termination->detection

Figure 3: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol for IDO1 Inhibition Assay (Colorimetric): [17][18]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing L-tryptophan, ascorbic acid, methylene blue, and catalase. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and purified recombinant IDO1 enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with the kynurenine produced to form a colored product.

  • Detection: Measure the absorbance at 480 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Detailed Protocol for KMO Inhibition Assay (UV-based): [19][20]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 1X KMO assay buffer), a solution of L-kynurenine, and a solution of NADPH. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a UV-transparent 96-well plate, add the reaction buffer, the test inhibitor, and purified recombinant KMO enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

  • Detection: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The rate of the reaction is used to determine the level of inhibition and calculate the IC50.

Detailed Protocol for TDO Inhibition Assay (UV-based): [21][22]

  • Reagent Preparation: Prepare a reaction buffer, a solution of L-tryptophan. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a UV-transparent 96-well plate, add the reaction buffer, the test inhibitor, and purified recombinant TDO enzyme.

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan.

  • Detection: Monitor the increase in absorbance at 321 nm, which corresponds to the formation of kynurenine. The rate of the reaction is used to determine the level of inhibition and calculate the IC50.

Conclusion

DL-kynurenine sulfate serves as a fundamental tool for in vitro and in vivo studies aimed at understanding the complex regulation of the kynurenine pathway. The comparative analysis of IDO, TDO, and KMO inhibitors reveals distinct mechanisms of action and resulting metabolic profiles. While IDO and TDO inhibitors are primarily focused on modulating the immune response by limiting kynurenine production, KMO inhibitors offer a promising strategy for neuroprotection by shunting kynurenine metabolism towards the synthesis of kynurenic acid. The selection of a specific kynurenine pathway modulator for therapeutic development will depend on the pathological context and the desired physiological outcome. The robust and reproducible experimental protocols outlined in this guide are essential for the accurate evaluation and comparison of these promising therapeutic agents.

References

A Comparative Guide to the Quantification of DL-Kynurenine: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of DL-kynurenine, a key metabolite in the tryptophan pathway, is crucial for understanding its role in various physiological and pathological processes. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two commonly employed methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison guide delves into the experimental protocols and performance characteristics of both techniques, supported by data from published studies. We will explore the strengths and limitations of each method to aid in the selection of the most appropriate approach for your research needs.

Principles of Detection

HPLC-UV: This technique separates compounds based on their physicochemical properties as they pass through a chromatographic column. The quantification of kynurenine is then achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. While robust and widely available, HPLC-UV can sometimes lack the selectivity needed to distinguish kynurenine from other structurally similar molecules that may be present in complex biological samples.[1]

LC-MS/MS: This method couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, molecules are ionized and identified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of specificity allows for the precise quantification of kynurenine, even in the presence of interfering substances.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and validating analytical results. The following sections outline typical protocols for the analysis of DL-kynurenine using both HPLC and LC-MS/MS.

HPLC-UV Method for Kynurenine Measurement

This protocol is a representative example for the analysis of kynurenine in cell culture media.

Sample Preparation:

  • Collect cell culture media containing cells into conical tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Transfer the supernatant to a new tube for analysis. For immediate analysis, no further extraction is typically required. For storage, samples can be kept at -80°C.[3]

  • Wash the remaining cells with cold phosphate-buffered saline (PBS) twice.

  • Dislodge the cells by scraping and centrifuge to pellet.[3]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile is a typical composition.[3]

  • Flow Rate: A flow rate of 0.8 ml/min is often employed.[3]

  • Column Temperature: The column is maintained at 30°C.[3]

  • Detection: Kynurenine is quantified by measuring its absorbance at 360 nm.[3]

  • Run Time: A typical run time is around 10 minutes.[3]

Workflow for HPLC-UV Analysis of Kynurenine

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Cell Culture Media Centrifuge1 Centrifuge (2,000 x g, 4°C) Sample->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Injection Inject Sample Supernatant->Injection Column C18 Column Injection->Column UV_Detector UV Detector (360 nm) Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify Kynurenine Peak_Integration->Quantification

Caption: Workflow for DL-kynurenine measurement by HPLC-UV.

LC-MS/MS Method for Kynurenine Measurement

This protocol is a representative example for the analysis of kynurenine in human plasma.

Sample Preparation:

  • To 100 µl of human plasma, add internal standards (e.g., Kyn-d4 and Trp-d5).[2]

  • Precipitate proteins by adding trifluoroacetic acid (TFA).[2]

  • Vortex the mixture and then centrifuge.

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A Polar RP column or a C18 column is often used.[1][2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is common.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[2]

  • Detection: Kynurenine is monitored using selected reaction monitoring (SRM) with specific precursor to product ion transitions (e.g., m/z 209.0 > 192.1).[2]

Workflow for LC-MS/MS Analysis of Kynurenine

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Human Plasma IS_Spike Spike with Internal Standard Sample->IS_Spike Protein_Precipitation Protein Precipitation (TFA) IS_Spike->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Sample Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_MS Tandem Mass Spectrometry (SRM) ESI->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify Kynurenine Peak_Integration->Quantification

Caption: Workflow for DL-kynurenine measurement by LC-MS/MS.

Performance Comparison

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the quantitative data for HPLC and LC-MS/MS methods for DL-kynurenine measurement, compiled from various studies.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **>0.99[5][6]>0.99[7][8][9][10]
Limit of Detection (LOD) 0.15–9.43 ng/mL[5]0.21-15.5 ng/mL[1][7]
Limit of Quantification (LOQ) 2.4 - 10.12 µM[6]0.47 - 8.23 ng/mL[7]

Table 2: Comparison of Accuracy, Precision, and Recovery

ParameterHPLC-UVLC-MS/MS
Accuracy (%) 93.3–110.1%[5]87.4–114.3%[9][10]
Intra-day Precision (%RSD) 0.5–8.2%[5]<11.8%[9][10]
Inter-day Precision (%RSD) 2.3–7.4%[5]<14.3%[9][10]
Recovery (%) 94.84–99.54%[5]75.7–105%[1][7]

Discussion and Conclusion

Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise measurements of DL-kynurenine. The choice between the two often depends on the specific requirements of the study.

HPLC-UV is a cost-effective and robust method suitable for routine analysis, particularly when high sample throughput is required and the sample matrix is relatively simple. However, its lower sensitivity and potential for interference from co-eluting compounds can be a limitation for studies requiring the detection of low kynurenine concentrations or when analyzing complex biological fluids.[1]

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the analysis of kynurenine in complex biological matrices such as plasma, serum, and tissue extracts.[1][2] The use of stable isotope-labeled internal standards in LC-MS/MS methods effectively compensates for matrix effects and variations in sample preparation, leading to highly accurate and reproducible results.[2] While the initial investment in instrumentation is higher, the detailed and reliable data obtained often justifies the cost for research and clinical applications where precision is paramount.

References

Assessing the Specificity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of EINECS 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. The primary focus of this document is to assess the specificity of its action as an inhibitor of the kynurenine pathway, a critical metabolic route implicated in a variety of neurological and inflammatory diseases. Through a review of available data, this guide compares its activity with other known inhibitors of the kynurenine 3-monooxygenase (KMO) enzyme and provides detailed experimental protocols for assessing this biological activity.

Introduction to the Target: The Kynurenine Pathway and KMO

The kynurenine pathway is the principal route for the metabolism of the essential amino acid tryptophan in the body. This pathway produces several neuroactive metabolites, some of which are neuroprotective, while others are neurotoxic. A key regulatory enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which converts kynurenine into 3-hydroxykynurenine (3-HK). The inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative conditions, as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid and concurrently increase the levels of the neuroprotective kynurenic acid.[1][2][3]

(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, by its structural similarity to kynurenine, is postulated to act as a competitive inhibitor of KMO. This guide will explore the specificity of this interaction in comparison to other well-characterized KMO inhibitors.

Comparative Analysis of KMO Inhibitors

CompoundType of InhibitorIC50 Value (nM)Key Characteristics
Ro 61-8048 Benzenesulfonamide37Potent, competitive, and brain-penetrant inhibitor with demonstrated neuroprotective effects in vivo.[1][4]
UPF 648 Kynurenine analogue20A tight-binding inhibitor whose binding mode to KMO has been characterized by X-ray crystallography.[5][6]
GSK180 Kynurenine-basedNot specifiedA potent and specific KMO inhibitor that has shown therapeutic protection in a rat model of acute pancreatitis.[7]
3′-Hydroxy-alpha-naphthoflavone Flavonoid15,850A natural product that acts as a competitive inhibitor of KMO.[5]
Apigenin Flavonoid24,140A natural product that exhibits non-competitive inhibition of KMO.[5]
(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate Kynurenine analogue Data not available Postulated competitive inhibitor due to structural similarity to the endogenous substrate, kynurenine.

Note: The lack of a reported IC50 value for (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate highlights a significant data gap and underscores the importance of experimental validation to quantitatively assess its potency and specificity as a KMO inhibitor.

Experimental Protocols

To determine the inhibitory activity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and compare it to other compounds, a robust and standardized assay is required. The following section details a suitable experimental protocol for a KMO inhibitor screening assay.

Kynurenine 3-Monooxygenase (KMO) Inhibitor Screening Assay

This assay is designed to measure the inhibition of human KMO enzyme activity. The principle of the assay is based on measuring the consumption of the NADPH substrate, which is directly proportional to KMO activity. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • L-Kynurenine (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (including (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

    • Assay Buffer

    • Test compound or vehicle control

    • Recombinant human KMO enzyme

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing L-Kynurenine and NADPH to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizing the Kynurenine Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps KMO->Three_HK Inhibitor (±)-alpha,2-diamino-gamma- oxobenzenebutyric acid, sulphate Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of KMO inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Add_Components Add Components to 96-well Plate Compound_Dilution->Add_Components Enzyme_Mix Prepare Enzyme and Buffer Mix Enzyme_Mix->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Initiate_Reaction Initiate Reaction with Substrate/NADPH Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Values Determine_Inhibition->Calculate_IC50

References

Comparative Analysis of Kynurenine Pathway Metabolites on Neuronal Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds on different neuronal models is paramount. While the specific compound (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (Einecs 266-502-9, CAS 66866-42-0) lacks published data regarding its effects on neuronal cell lines, a comparative study of related and well-characterized neuroactive metabolites from the kynurenine pathway can provide a valuable framework for such investigations. This guide presents a comparative analysis of three key kynurenine pathway metabolites—Kynurenic Acid (KYNA), 3-Hydroxykynurenine (3-HK), and Quinolinic Acid (QUIN)—on various neuronal cell lines.

The kynurenine pathway is a primary route for tryptophan metabolism, producing several neuroactive metabolites that can have either neuroprotective or neurotoxic effects.[1][2][3][4] The balance between these metabolites is crucial for neuronal health and is implicated in a range of neurological disorders.[5][6][7] This guide will delve into the differential effects of KYNA, 3-HK, and QUIN, providing a comparative overview of their impact on neuronal viability, signaling pathways, and neurite dynamics.

Comparative Effects on Neuronal Cell Viability and Function

The effects of KYNA, 3-HK, and QUIN have been characterized in several commonly used neuronal cell lines, including the human neuroblastoma SH-SY5Y line, the rat pheochromocytoma PC12 line, and primary neuronal cultures. A summary of their comparative effects is presented below.

MetabolitePrimary EffectMechanism of ActionAffected Neuronal Cell Lines
Kynurenic Acid (KYNA) NeuroprotectiveAntagonist of NMDA and α7 nicotinic acetylcholine receptors; induces neprilysin, an amyloid-degrading enzyme.[8][9][10][11]SH-SY5Y, Mouse Cortical Neurons[8]
3-Hydroxykynurenine (3-HK) NeurotoxicInduces apoptosis through the generation of reactive oxygen species (ROS) and H2O2.[5][12][13][14]Cerebellar Granule Cells, PC12, GT1-7[12][13]
Quinolinic Acid (QUIN) Excitotoxic, NeurotoxicAgonist of the NMDA receptor, leading to excitotoxicity; can also induce neuritogenesis in specific contexts.[6][7][9][15][16]PC12, SH-SY5Y[15][16][17][18][19]

Signaling Pathways and Experimental Workflows

The distinct effects of these metabolites are mediated by their engagement with different cellular signaling pathways. Understanding these pathways is critical for designing experiments and interpreting results.

Kynurenic Acid (KYNA) Neuroprotective Pathway

Kynurenic acid primarily exerts its neuroprotective effects by antagonizing ionotropic glutamate receptors, thereby reducing excitotoxicity. Additionally, it can promote neuronal survival by upregulating the expression of neprilysin, an enzyme involved in the degradation of amyloid-beta peptides.

KYNA_Pathway KYNA Kynurenic Acid (KYNA) NMDAR NMDA Receptor KYNA->NMDAR Antagonizes NEP Neprilysin (NEP) Expression KYNA->NEP Induces Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Mediates Survival Neuronal Survival NEP->Survival Promotes Excitotoxicity->Survival Reduces

Caption: Kynurenic Acid's dual neuroprotective mechanism.

3-Hydroxykynurenine (3-HK) Induced Apoptosis

3-Hydroxykynurenine is a pro-oxidant that can lead to neuronal cell death. Its auto-oxidation generates reactive oxygen species, including hydrogen peroxide, which in turn triggers the apoptotic cascade.

HHK_Pathway HHK 3-Hydroxykynurenine (3-HK) ROS Reactive Oxygen Species (ROS) H2O2 HHK->ROS Generates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Apoptotic pathway induced by 3-Hydroxykynurenine.

Quinolinic Acid (QUIN) Excitotoxicity and Neurite Outgrowth

Quinolinic acid is a potent NMDA receptor agonist, and its over-activation of these receptors leads to an influx of calcium, causing excitotoxicity. Interestingly, in some contexts, such as in SH-SY5Y cells, it has also been shown to promote neurite outgrowth through mechanisms that may be independent of NMDA receptor activation.[16][17][18][19]

QUIN_Pathway QUIN Quinolinic Acid (QUIN) NMDAR NMDA Receptor QUIN->NMDAR Activates Neurite Neurite Outgrowth (SH-SY5Y) QUIN->Neurite Promotes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Increases Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Dual roles of Quinolinic Acid in neuronal cells.

Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative study of these neuroactive compounds in neuronal cell lines is depicted below.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Neuronal Cell Line Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with KYNA, 3-HK, or QUIN Cell_Culture->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V, Caspase Activity) Treatment->Apoptosis ROS ROS Measurement (DCFDA) Treatment->ROS Neurite Neurite Outgrowth Analysis Treatment->Neurite Data_Analysis Quantitative Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Neurite->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

References

Validating the Role of DL-Kynurenine Sulfate in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DL-kynurenine sulfate and its enantiomeric components in preclinical disease models of neuroinflammation and ischemic stroke. The information presented is based on published experimental data to assist researchers in evaluating its potential as a therapeutic modulator of the kynurenine pathway.

Introduction to DL-Kynurenine Sulfate and the Kynurenine Pathway

DL-kynurenine sulfate is a racemic mixture of the L- and D-enantiomers of kynurenine, a central metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP). This pathway is a critical regulator of inflammation and immune responses. Dysregulation of the KP has been implicated in a variety of disorders, including neurodegenerative diseases, cardiovascular conditions, and autoimmune diseases. The activation of the kynurenine pathway is often initiated by inflammatory stimuli, which upregulate the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).

The metabolites of this pathway have distinct biological activities. L-kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses. It is also a precursor to both the neuroprotective kynurenic acid (KYNA) and the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). The balance between these metabolites can significantly influence disease progression. D-kynurenine, on the other hand, is primarily metabolized to the neuroprotective KYNA. This guide will delve into the experimental evidence validating the roles of these components in relevant disease models.

Data Presentation: Quantitative Comparison of Kynurenine Interventions

The following tables summarize the quantitative data from key experimental studies investigating the effects of kynurenine administration in disease models.

Table 1: Effects of L-Kynurenine Sulfate in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Treatment GroupDosage and AdministrationKey OutcomeResultp-value
Vehicle ControlVehicleMean EAE Disease ScoreConsistently higher scores
Prophylactic L-Kynurenine200 mg/kg, i.p., once daily for 10 days, starting on day 1Mean EAE Disease ScoreSignificantly lower scores, diminished relapse rate< 0.0001
Therapeutic L-Kynurenine200 mg/kg, i.p., once daily for 10 days, starting at disease peakMean EAE Disease ScoreNo significant decrease until day 36, then significant reduction in relapse0.4463 (until day 36), 0.0479 (after day 36)

EAE is a widely used model for multiple sclerosis.

Table 2: Effects of L-Kynurenine Sulfate in a Mouse Model of Focal Cerebral Ischemia (dMCAO)
Treatment GroupDosage and AdministrationKey OutcomeResultp-value
Vehicle ControlVehicleInfarct Size (surface area)Baseline infarct size
L-Kynurenine Sulfate30 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction10%< 0.05
L-Kynurenine Sulfate100 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction24%< 0.01
L-Kynurenine Sulfate300 mg/kg, i.p., 15 min before ischemiaInfarct Size Reduction25%< 0.01

dMCAO (distal Middle Cerebral Artery Occlusion) is a model for ischemic stroke.[1]

Table 3: Comparative In Vivo Production of Kynurenic Acid (KYNA) from D-Kynurenine
Treatment GroupAdministrationBrain RegionOutcomeResult
BasalCerebellumExtracellular KYNA3.1 ± 1.9 nM
D-Kynurenine100 µM via reverse dialysisCerebellumMaximum Extracellular KYNA237.6 ± 19.1 nM
D-Kynurenine + Kojic Acid (D-AAO inhibitor)100 µM D-Kyn + 1 mM Kojic AcidCerebellumMaximum Extracellular KYNA128.1 ± 17.8 nM

This study highlights the efficient conversion of D-kynurenine to the neuroprotective KYNA by D-amino acid oxidase (D-AAO) in the cerebellum.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To induce a model of multiple sclerosis to test the therapeutic efficacy of kynurenine.

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • L-kynurenine sulfate

  • Sterile 0.9% saline (vehicle)

  • 6-8 week old female C57BL/6 mice

Protocol:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of 100 µg MOG35-55 in CFA.

    • On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).

  • Treatment Regimens:

    • Prophylactic: Administer 200 mg/kg L-kynurenine sulfate (dissolved in sterile saline) i.p. once daily for 10 consecutive days, starting on day 1 post-immunization.

    • Therapeutic: Begin i.p. administration of 200 mg/kg L-kynurenine sulfate once daily for 10 days at the peak of the disease (typically 14-16 days post-immunization).

    • Control: Administer an equivalent volume of sterile saline i.p. on the same schedule.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Record body weight daily.

Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice

Objective: To induce a focal ischemic stroke to evaluate the neuroprotective potential of kynurenine.

Materials:

  • L-kynurenine sulfate

  • Vehicle (e.g., 0.2 M phosphate buffer, pH 7.4)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for craniotomy and vessel occlusion

  • Adult male mice (e.g., C57Bl/6)

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse and maintain body temperature at 37°C.

  • Drug Administration:

    • Administer L-kynurenine sulfate (30, 100, or 300 mg/kg) or vehicle i.p. 15 minutes prior to the ischemic insult.

  • Surgical Procedure (dMCAO):

    • Perform a craniotomy to expose the middle cerebral artery (MCA).

    • Induce permanent focal ischemia by electrocoagulation of the distal portion of the MCA.

  • Post-operative Care and Analysis:

    • Provide post-operative care, including analgesia.

    • After a predetermined survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

    • Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kynurenine_AhR_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Immune Cell, Neuron) L-Kynurenine_ext L-Kynurenine L-Kynurenine_int L-Kynurenine L-Kynurenine_ext->L-Kynurenine_int Transport AhR_complex AhR-Hsp90 Complex (inactive) L-Kynurenine_int->AhR_complex Binds to AhR_active Active AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerizes with ARNT in Nucleus nucleus Nucleus AhR_active->nucleus Translocation ARNT ARNT ARNT->AhR_ARNT ARNT->nucleus DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO1, KISS1) DRE->Target_Genes Initiates

Caption: L-Kynurenine activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Kynurenine_Metabolism Tryptophan Tryptophan L_Kyn L-Kynurenine Tryptophan->L_Kyn IDO/TDO DL_Kyn DL-Kynurenine Sulfate (Administered Compound) DL_Kyn->L_Kyn D_Kyn D-Kynurenine DL_Kyn->D_Kyn KYNA Kynurenic Acid (Neuroprotective) L_Kyn->KYNA KATs 3HK 3-Hydroxykynurenine (Neurotoxic) L_Kyn->3HK KMO D_Kyn->KYNA D-AAO / KATs QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN Kynureninase, 3-HAO

Caption: Metabolic fate of administered DL-Kynurenine Sulfate.

Experimental_Workflow Start Start Disease_Induction Induce Disease Model (e.g., EAE, MCAO) Start->Disease_Induction Grouping Randomize Animals into Treatment Groups Disease_Induction->Grouping Treatment Administer DL-Kynurenine Sulfate or Vehicle Grouping->Treatment Monitoring Monitor Disease Progression (e.g., Clinical Scores, Behavior) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint Data_Analysis Statistical Analysis of Outcomes Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for validating DL-Kynurenine Sulfate.

Conclusion

The available preclinical data suggests that the components of DL-kynurenine sulfate have significant modulatory effects in disease models of neuroinflammation and ischemic stroke. L-kynurenine has demonstrated dose-dependent neuroprotective effects in stroke models and ameliorates disease severity in EAE, likely through the activation of the AhR pathway and the production of the neuroprotective metabolite KYNA. The D-enantiomer appears to be a promising precursor for targeted KYNA production in the brain.

However, it is crucial to note that the effects of L-kynurenine can be context-dependent, with some studies reporting exacerbation of neuronal damage when administered post-ischemia. This highlights the importance of the timing of administration and the underlying pathological state.

A significant gap in the current literature is the lack of direct comparative studies using the DL-kynurenine sulfate racemic mixture versus its individual enantiomers. Future research should focus on elucidating the specific contributions of each isomer to the overall effect of the racemic mixture in various disease models. Such studies will be essential for determining the optimal formulation and therapeutic strategy for targeting the kynurenine pathway in human diseases. Researchers are encouraged to consider the distinct metabolic fates and biological activities of L- and D-kynurenine when designing experiments and interpreting results.

References

Unraveling Receptor Affinities: A Comparative Analysis of Kynurenic Acid and Einecs 266-502-9

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the receptor binding profiles of Kynurenic Acid, an endogenous neuromodulator, and the compound identified as Einecs 266-502-9 reveals significant challenges in direct comparison due to a lack of available pharmacological data for the latter. While extensive research elucidates the multifaceted interactions of Kynurenic Acid with various central nervous system receptors, public domain data on the receptor binding characteristics of this compound, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, is not available. This guide, therefore, provides a detailed overview of the receptor binding profile of Kynurenic Acid, offering a foundational understanding for researchers in neuropharmacology and drug development, and highlights the current informational gap regarding this compound.

Kynurenic Acid: A Promiscuous Ligand at Key Neuromodulatory Receptors

Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a well-established endogenous antagonist at ionotropic glutamate receptors.[1][2] Its highest affinity is for the N-methyl-D-aspartate (NMDA) receptor, where it acts at the glycine co-agonist site.[3][4] Beyond its primary role as a glutamate receptor antagonist, KYNA also interacts with other significant receptor systems, including the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), showcasing its pleiotropic effects within the central nervous system and periphery.[1][5][6]

Receptor Binding Profile of Kynurenic Acid

The following table summarizes the quantitative binding affinities of kynurenic acid for its principal receptor targets.

Receptor TargetLigand ActionBinding Affinity (IC₅₀/Kᵢ/EC₅₀)Assay TypeReference
NMDA Receptor (Glycine Site) AntagonistIC₅₀: ~15 µM (in absence of glycine)[7]Radioligand Binding Assay[7]
IC₅₀: ~235 µM (in presence of 10 µM glycine)[7]Electrophysiology[7]
pKᵢ: 7.2Patch-clamp on cultured cortical neurons[3]
AMPA Receptor AntagonistLow affinityRadioligand Binding Assay[8]
Kainate Receptor AntagonistIC₅₀: ~500 µMRadioligand Binding Assay[8]
α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Non-competitive AntagonistIC₅₀: ~7 µMElectrophysiology[7]
G Protein-Coupled Receptor 35 (GPR35) AgonistMicromolar concentrations required for activation[35S]GTPγS Binding Assay, Ca²⁺ Mobilization Assay[5][9][10]
Aryl Hydrocarbon Receptor (AHR) AgonistEC₂₅: 104 nM (human)Reporter Gene Assay[6]
EC₂₅: 10 µM (mouse)Reporter Gene Assay[6]

Experimental Methodologies

Detailed protocols for the key receptor binding assays are crucial for the replication and validation of experimental findings.

NMDA Receptor Glycine Site Binding Assay

Objective: To determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical or hippocampal P2 membranes are prepared through a series of homogenization and centrifugation steps.

  • Radioligand: [³H]glycine is used as the radiolabeled ligand.

  • Assay Conditions: Membranes are incubated with [³H]glycine in the presence and absence of varying concentrations of the test compound (e.g., kynurenic acid).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

GPR35 Activation Assay ([35S]GTPγS Binding)

Objective: To measure the activation of GPR35 by an agonist through its coupling to G proteins.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing GPR35 are used.

  • Membrane Preparation: Cell membranes are prepared from the cultured cells.

  • Assay Conditions: Membranes are incubated with the test compound (e.g., kynurenic acid) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated.[5][10]

Signaling Pathways and Experimental Visualizations

The diverse receptor interactions of kynurenic acid translate into complex intracellular signaling cascades.

Kynurenic Acid Signaling at the NMDA Receptor

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine Glycine->NMDAR Binds to Co-agonist Site KYNA Kynurenic Acid KYNA->NMDAR Antagonizes Glycine Site Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: Kynurenic acid antagonizes the glycine co-agonist site on the NMDA receptor.

GPR35 Activation and Downstream Signaling

GPR35_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space KYNA Kynurenic Acid GPR35 GPR35 KYNA->GPR35 Agonist Binding G_protein Gαi/o Protein GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production

Caption: Agonist binding of Kynurenic acid to GPR35 leads to Gαi/o-mediated signaling.

Experimental Workflow for Receptor Binding Assay

Assay_Workflow Membrane_Prep Membrane Preparation (Source of Receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Kynurenic Acid) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Scintillation->Data_Analysis

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

References

Independent Verification of Tocainide's Published Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic agent Tocainide (Einecs 266-502-9) with its alternatives for the treatment of ventricular arrhythmias. The information presented is collated from published scientific literature to aid in research and development.

I. Overview of Tocainide and Alternatives

Tocainide is a Class Ib antiarrhythmic drug, structurally similar to lidocaine, used to treat ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells. This guide compares Tocainide with other commonly used antiarrhythmic agents for ventricular arrhythmias, including other Class I drugs (Lidocaine, Mexiletine, Flecainide, Propafenone) and a Class III drug (Amiodarone).

II. Comparative Efficacy and Safety

The following tables summarize the quantitative data on the efficacy and safety of Tocainide and its alternatives in the management of ventricular arrhythmias. Data is compiled from various clinical studies and may not be from direct head-to-head comparisons unless specified.

Table 1: Efficacy in Suppressing Ventricular Arrhythmias
DrugClassEfficacy EndpointReported EfficacyCitation(s)
Tocainide Ib≥75% reduction in Ventricular Premature Beats (VPBs)60% of patients[3]
Abolition of Ventricular Tachycardia (VT)73% of patients (8 of 11)[3]
≥75% reduction in total VPBs40% of patients[4]
>90% suppression of paired VPBs69% of patients[4]
Total abolition of VT45% of patients[4]
Lidocaine IbRegression of ventricular arrhythmias79.3% of patients[5]
≥75% reduction in total VPBs57% of patients[4]
>90% suppression of paired VPBs54% of patients[4]
Total abolition of VT33% of patients[4]
Mexiletine IbSuccessful treatment of symptomatic ventricular arrhythmias38% of patients (5 of 13) initially; 36% (5 of 14) after Tocainide failure[2]
Flecainide IcConversion of acute atrial fibrillation to sinus rhythm (12h)90% of patients[6]
Propafenone Ic90-100% reduction of VPCs (3 months)11 of 12 patients[7]
Conversion of acute atrial fibrillation to sinus rhythm (12h)72% of patients[6]
Amiodarone IIIConversion of acute atrial fibrillation to sinus rhythm (12h)64% of patients[6]
Table 2: Pharmacokinetic Properties
DrugClassBioavailabilityPlasma Half-lifeProtein Binding
Tocainide Ib~100%10-20 hours10%
Lidocaine IbN/A (IV admin)1.5-2 hours~65%
Mexiletine Ib~90%10-12 hours50-60%
Flecainide Ic~90%12-27 hours~40%
Propafenone IcDose-dependent (3-11%)2-10 hours~97%
Amiodarone III22-86%11-21 hours (initial)>96%
Table 3: Common Adverse Effects (Reported User Percentages)
DrugClassDizzinessShortness of BreathFatigue/TirednessOther Notable EffectsCitation(s)
Tocainide Ib---GI and CNS effects (transient or dose-responsive in 70% of patients)[3]
Lidocaine Ib---CNS effects at high concentrations[5][8]
Mexiletine Ib----
Flecainide Ic11.7%9.5%17.3%Headaches (6.1%), Weakness (5.6%)[9][10]
Propafenone Ic9.9%7.0%11.2%Metallic taste (8.5%), Constipation (5.6%)[9]
Amiodarone III10.4%10.4%14.6%Insomnia (10.4%), Weakness (6.3%)[10]

Note: Adverse effect percentages are from user-reported data and not from controlled clinical trials, and therefore may not be directly comparable.

III. Experimental Protocols

The efficacy of antiarrhythmic drugs is primarily evaluated through two key experimental methods: Holter Monitoring and Electrophysiology Studies.

Holter Monitoring Protocol for Assessing Antiarrhythmic Drug Efficacy

Holter monitoring provides continuous ambulatory electrocardiographic (ECG) recording, typically for 24-48 hours, to quantify the frequency and complexity of ventricular arrhythmias.[11][12]

Objective: To assess the reduction in premature ventricular complexes (PVCs) and non-sustained ventricular tachycardia (NSVT) following drug administration compared to a baseline period.

Methodology:

  • Baseline Monitoring: A 24 to 48-hour Holter recording is performed to establish the baseline frequency and characteristics of ventricular arrhythmias.[11]

  • Drug Administration: The investigational drug is administered according to the study protocol.

  • On-Treatment Monitoring: A second Holter recording of the same duration as the baseline is performed once steady-state plasma concentrations of the drug are expected to be achieved.

  • Data Analysis: The recordings are analyzed to quantify the number of single PVCs, couplets, and runs of NSVT.

  • Efficacy Criteria: A significant reduction in arrhythmia frequency is typically defined as a pre-specified percentage decrease from baseline (e.g., ≥75% reduction in total PVCs and ≥90% reduction in runs of NSVT).[11]

Electrophysiology Study (EPS) Protocol for Assessing Antiarrhythmic Drug Efficacy

An electrophysiology study is an invasive procedure that allows for the controlled induction and termination of arrhythmias to evaluate the electrophysiological effects of a drug.[13][14]

Objective: To determine if an antiarrhythmic drug can prevent the induction of sustained ventricular tachycardia.

Methodology:

  • Catheter Placement: Electrode catheters are inserted into a vein and advanced to the heart under fluoroscopic guidance.[14]

  • Baseline Stimulation: A series of programmed electrical stimuli are delivered to the ventricle to attempt to induce ventricular tachycardia. The stimulation protocol typically involves the delivery of a drive train of paced beats followed by one to three extrastimuli at progressively shorter coupling intervals.[13]

  • Drug Infusion: The antiarrhythmic drug is administered intravenously.

  • Post-Drug Stimulation: The same programmed electrical stimulation protocol is repeated after drug administration.

  • Efficacy Criteria: The drug is considered effective if it prevents the induction of sustained ventricular tachycardia that was inducible at baseline.[15]

IV. Signaling Pathway and Mechanism of Action

Tocainide, as a Class Ib antiarrhythmic, exerts its effect by blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac myocytes.[16][17]

Tocainide_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Time-dependent inactivation Inactivated->Resting Repolarization Action_Potential Cardiac Action Potential Inactivated->Action_Potential Blocks Late Na+ Current Tocainide Tocainide Tocainide->Inactivated Preferential Binding Effect Shortened Phase 3 Repolarization Decreased Action Potential Duration Action_Potential->Effect Alters Shape

Caption: Mechanism of action of Tocainide on the cardiac sodium channel.

Class Ib antiarrhythmics, including Tocainide, preferentially bind to the inactivated state of the sodium channel.[16][18] This "use-dependent" or "state-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as during a tachyarrhythmia, or in ischemic tissue where cells are partially depolarized and more channels are in the inactivated state.[19] By blocking the late sodium current, these drugs shorten the duration of the action potential and the effective refractory period in ventricular cells, thereby suppressing re-entrant arrhythmias.[20]

References

Validation of Kynurenine Pathway Metabolites as Biomarkers for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the kynurenine pathway's role in various pathologies has positioned its metabolites as promising biomarker candidates. This guide provides a comparative analysis of established and emerging biomarkers within this pathway for neurodegenerative diseases, with a specific focus on the potential validation of Einecs 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, a compound structurally related to kynurenine.

While direct clinical validation of this compound as a standalone biomarker is not yet established in the literature, its close relationship to L-kynurenine suggests its potential utility. This guide will, therefore, compare the well-documented performance of key kynurenine pathway metabolites with the hypothetical application of this compound, assuming a similar biological role.

Data Presentation: Comparative Analysis of Kynurenine Pathway Biomarkers

The following table summarizes the performance and characteristics of key kynurenine pathway metabolites as potential biomarkers in the context of neurodegenerative diseases.

BiomarkerDisease AssociationSample TypeTypical ChangeAnalytical MethodKey Findings
Kynurenine (KYN) Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), COVID-19[1][2][3][4]CSF, Serum, Plasma, SalivaIncreasedLC-MS/MS, HPLCElevated levels often correlate with disease severity and inflammatory status.[1][2][3]
Kynurenic Acid (KYNA) Alzheimer's Disease, ALS, SchizophreniaCSF, Serum, Brain TissueAltered (Increased or Decreased depending on disease and stage)LC-MS/MS, HPLCActs as a neuroprotective agent by antagonizing glutamate receptors.[5][6][7]
Quinolinic Acid (QA) Huntington's Disease, Alzheimer's Disease, MSCSF, Brain TissueIncreasedGC-MS, LC-MS/MSA known neurotoxin that can lead to excitotoxicity and neuronal cell death.[8]
Kynurenine/Tryptophan Ratio (KTR) Various inflammatory and neurodegenerative diseasesSerum, PlasmaIncreasedCalculated from LC-MS/MS or HPLC measurementsReflects the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), a key inflammatory marker.[9][10]
(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (this compound) Hypothetical: Neurodegenerative DiseasesNot establishedNot establishedLC-MS/MS (predicted)As a kynurenine analog, it may reflect pathway activity and neuroinflammation. Further validation is required.

Experimental Protocols: Methodologies for Biomarker Quantification

The accurate quantification of kynurenine pathway metabolites is crucial for their validation as biomarkers. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Kynurenine Pathway Metabolites in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard mix (containing isotopically labeled analogs of the target analytes).

    • Precipitate proteins by adding 200 µL of ice-cold methanol.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

Visualizations: Pathways and Workflows

The following diagrams illustrate the central role of the kynurenine pathway in disease and the workflow for biomarker validation.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine (this compound analog) Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT QA Quinolinic Acid (Neurotoxic) Kynurenine->QA KMO Disease Neurodegenerative Disease KYNA->Disease Inhibits QA->Disease Promotes Neuroinflammation Neuroinflammation Neuroinflammation->Tryptophan Activates IDO

Caption: The Kynurenine Pathway and its role in neurodegeneration.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Method Validation (LC-MS/MS) Discovery->Analytical Clinical Clinical Validation (Patient Cohorts) Analytical->Clinical Performance Performance Evaluation (Sensitivity, Specificity) Clinical->Performance Application Clinical Application (Diagnosis, Prognosis) Performance->Application

Caption: A generalized workflow for biomarker validation.

References

A head-to-head comparison of different commercial sources of DL-kynurenine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount. DL-kynurenine sulfate, a key metabolite in the tryptophan degradation pathway, is widely used in studies related to neurodegenerative diseases, immunology, and oncology. However, variability among commercial sources can significantly impact experimental outcomes. This guide provides a framework for a head-to-head comparison of DL-kynurenine sulfate from different commercial suppliers, offering objective methodologies and data presentation formats to aid in the selection of the most suitable product for your research needs.

Data Presentation

The following tables summarize the key quantitative parameters for comparing different commercial sources of DL-kynurenine sulfate. The data presented here are illustrative and should be replaced with experimental results.

Table 1: Physicochemical Properties

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white powderWhite crystalline powderOff-white powder
Purity by HPLC (%) 99.598.299.8
Solubility in PBS (mg/mL) 10.59.811.2
Moisture Content (%) 0.20.50.1

Table 2: Impurity Profile by LC-MS/MS

ImpuritySupplier A (µg/g)Supplier B (µg/g)Supplier C (µg/g)
Tryptophan < 1.05.2< 1.0
3-Hydroxykynurenine 2.18.71.5
Anthranilic Acid < 0.52.1< 0.5
Unknown Impurity 1 Not Detected1.2Not Detected
Unknown Impurity 2 0.83.40.6

Table 3: Biological Activity in an In Vitro Assay

ParameterSupplier ASupplier BSupplier C
IC50 in IDO1 Inhibition Assay (µM) 15.225.814.9
Aryl Hydrocarbon Receptor (AhR) Activation (EC50, µM) 5.39.15.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of DL-kynurenine sulfate from different commercial sources.

  • Materials:

    • DL-kynurenine sulfate samples

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Trifluoroacetic acid (TFA)

    • Reference standard of DL-kynurenine sulfate (highest available purity)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Method:

    • Prepare a stock solution of the reference standard and samples in HPLC-grade water at a concentration of 1 mg/mL.

    • The mobile phase consists of A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).

    • Use a gradient elution from 5% to 95% B over 20 minutes.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 365 nm.

    • Inject 10 µL of each sample and the reference standard.

    • Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

2. Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To identify and quantify known and unknown impurities.

  • Materials:

    • DL-kynurenine sulfate samples

    • LC-MS grade water and acetonitrile

    • Formic acid

    • Reference standards for potential impurities (tryptophan, 3-hydroxykynurenine, anthranilic acid)

  • Instrumentation:

    • LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

    • C18 reverse-phase column

  • Method:

    • Prepare sample solutions as in the HPLC protocol.

    • The mobile phase consists of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

    • Use a suitable gradient to separate the impurities.

    • The mass spectrometer is operated in positive ion mode.

    • Use multiple reaction monitoring (MRM) for targeted impurity analysis and full scan mode for detecting unknown impurities.

    • Quantify impurities using calibration curves of their respective reference standards.

3. Biological Activity Assay: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

  • Objective: To assess the functional activity of DL-kynurenine sulfate by its ability to inhibit the IDO1 enzyme.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Potassium phosphate buffer

    • DL-kynurenine sulfate samples

  • Method:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains IDO1 enzyme, L-tryptophan, and the necessary co-factors in a potassium phosphate buffer (pH 6.5).

    • Add serial dilutions of DL-kynurenine sulfate from each supplier to the wells.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction and measure the formation of N-formylkynurenine, which is then converted to kynurenine. The product can be quantified by measuring the absorbance at 321 nm after a colorimetric reaction.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow cluster_sourcing Sourcing & Initial Characterization cluster_purity Purity & Impurity Analysis cluster_activity Biological Activity Assessment cluster_decision Data Analysis & Supplier Selection S1 Source DL-Kynurenine Sulfate (Supplier A, B, C) S2 Physicochemical Analysis (Appearance, Solubility, Moisture) S1->S2 P1 HPLC Purity Assay S2->P1 P2 LC-MS/MS Impurity Profiling S2->P2 B1 In Vitro IDO1 Inhibition Assay P2->B1 B2 AhR Activation Assay P2->B2 D1 Comparative Data Analysis B1->D1 B2->D1 D2 Select Optimal Supplier D1->D2

Caption: Experimental workflow for the comparative analysis of commercial DL-kynurenine sulfate.

kynurenine_pathway cluster_main_pathway Kynurenine Pathway cluster_downstream Downstream Metabolites cluster_receptor Signaling Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO N_Formylkynurenine N-Formylkynurenine IDO_TDO->N_Formylkynurenine Formamidase Formamidase N_Formylkynurenine->Formamidase Kynurenine DL-Kynurenine Formamidase->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT KYNU KYNU Kynurenine->KYNU AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine Kynurenic_Acid Kynurenic Acid KAT->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid KYNU->Anthranilic_Acid Immune_Response Modulation of Immune Response AhR->Immune_Response

Caption: Simplified diagram of the kynurenine signaling pathway.

Validating the downstream targets of Einecs 266-502-9 in a signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream targets of the chemical compound Einecs 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. Due to the limited publicly available information on the specific signaling pathways and biological functions of this compound, this document outlines a generalized workflow and comparative methodologies applicable to the investigation of novel small molecules within cellular signaling cascades.

Introduction to this compound

This compound is a chemical entity registered in the European Inventory of Existing Commercial Chemical Substances. Its chemical name is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. At present, there is a notable absence of published research detailing its specific mechanism of action, associated signaling pathways, or validated downstream molecular targets. Therefore, the initial and most critical step for any research endeavor involving this compound is to elucidate its primary cellular function.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the process of target validation, we will hypothesize a potential signaling pathway that could be modulated by a small molecule like this compound. The following diagrams and protocols are presented as a template for investigation.

Proposed Experimental Workflow

The logical flow for identifying and validating downstream targets is crucial. The following diagram outlines a generalized experimental approach.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Treat Cells with This compound B Transcriptomic Analysis (RNA-Seq) A->B C Proteomic Analysis (Mass Spectrometry) A->C D Identify Differentially Expressed Genes/Proteins B->D C->D E Select Candidate Downstream Targets D->E Hypothesis Generation F Gene Knockdown/Knockout (siRNA/CRISPR) E->F H Confirm Target Engagement (e.g., CETSA, DARTS) E->H G Validate Functional Effect of Target Depletion F->G

Caption: A generalized workflow for identifying and validating downstream targets of a novel compound.

Hypothetical Signaling Pathway

Let us assume for illustrative purposes that this compound acts as an inhibitor of a hypothetical kinase, "Kinase A," which is part of a well-characterized signaling pathway, such as the MAPK cascade.

G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Point of Intervention Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Kinase_A Kinase A (Hypothetical Target) Raf->Kinase_A MEK MEK Kinase_A->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., c-Myc) ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Einecs This compound Einecs->Kinase_A Inhibition

Caption: A hypothetical signaling pathway where this compound inhibits "Kinase A".

Comparative Data on Target Validation

Once potential downstream targets are identified (e.g., through transcriptomic or proteomic screens), quantitative validation is essential. The following table provides a template for presenting comparative data between treatment with this compound and a known inhibitor of the hypothetical pathway.

Downstream Target Method This compound (Fold Change) Alternative Inhibitor (e.g., MEK Inhibitor) (Fold Change) p-value (vs. Control)
Gene X (mRNA)qRT-PCR-2.5-3.1< 0.01
Protein Y (Total)Western Blot-1.8-2.2< 0.05
Protein Z (Phospho)ELISA-4.2-5.0< 0.001

Experimental Protocols

Detailed and reproducible protocols are fundamental for validating research findings. Below are example methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR)
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) at a density of 1x10^6 cells/well in a 6-well plate. After 24 hours, treat cells with this compound (at a predetermined optimal concentration), a positive control inhibitor, or a vehicle control (e.g., DMSO) for the desired time course (e.g., 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB). The reaction should be run on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting
  • Cell Lysis and Protein Quantification: Following cell treatment as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein lysate per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment and Heating: Treat intact cells with this compound or a vehicle control. After incubation, heat the cell suspensions at various temperatures for a defined period.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Conclusion

While the specific biological role of this compound remains to be elucidated, this guide provides a robust framework for its investigation. By employing a systematic approach of target identification followed by rigorous quantitative validation using the methodologies outlined, researchers can effectively characterize the downstream effects of this and other novel chemical entities. The provided templates for data presentation and experimental design are intended to facilitate objective comparison and ensure the generation of high-quality, reproducible data. Future research should focus on initial screening assays to determine the primary cellular phenotype affected by this compound, which will then inform the selection of relevant signaling pathways for more detailed investigation.

Safety Operating Guide

Sichere Entsorgung von EINECS 266-502-9: Ein Leitfaden für Forschungseinrichtungen

Author: BenchChem Technical Support Team. Date: November 2025

Für Fachleute in Forschung, Wissenschaft und pharmazeutischer Entwicklung ist die ordnungsgemäße Entsorgung chemischer Substanzen von entscheidender Bedeutung, um die Sicherheit des Personals zu gewährleisten und die Umwelt zu schützen. Die Chemikalie mit der EINECS-Nummer 266-502-9, bekannt als (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat (CAS-Nr. 66866-42-0), erfordert aufgrund ihrer potenziellen Gefahren besondere Handhabungs- und Entsorgungsverfahren.

Diese Substanz wird als gefährlich eingestuft, da sie schwere Augenschäden verursachen kann und im Verdacht steht, bei längerer oder wiederholter Exposition durch Einatmen Organschäden hervorzurufen. Darüber hinaus ist sie schädlich für Wasserorganismen, mit langfristiger Wirkung. Die strikte Einhaltung der Entsorgungsprotokolle ist daher unerlässlich.

Zusammenfassung der Gefahren- und Entsorgungsdaten

Die folgende Tabelle fasst die wesentlichen Informationen zur sicheren Handhabung und Entsorgung der Substanz zusammen.

EigenschaftInformationQuelle
EINECS-Nummer 266-502-9-
CAS-Nummer 66866-42-0-
Chemische Bezeichnung (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat-
Bekannte Gefahren Verursacht schwere Augenschäden (H318), Kann die Organe schädigen bei längerer Exposition (H373), Schädlich für Wasserorganismen (H402), Giftig für Wasserorganismen mit langfristiger Wirkung (H411)
Primäre Entsorgungsmethode Entsorgung als gefährlicher Abfall in einer zugelassenen Abfallbeseitigungsanlage
Handhabung von Behältern Chemikalien in Originalbehältern belassen; ungereinigte Behälter wie das Produkt selbst behandeln
Wichtige Vorsichtsmaßnahme Freisetzung in die Umwelt vermeiden (P273) und Verschüttetes Material sammeln (P391)

Detailliertes Entsorgungsprotokoll

Befolgen Sie diese schrittweisen Anweisungen, um eine sichere und vorschriftsmäßige Entsorgung von (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat zu gewährleisten.

  • Vorbereitung und Persönliche Schutzausrüstung (PSA):

    • Stellen Sie sicher, dass Sie die geeignete PSA tragen, einschließlich Schutzbrille oder Gesichtsschutz, chemikalienbeständige Handschuhe und Laborkittel.

    • Führen Sie alle Arbeiten in einem gut belüfteten Bereich oder unter einem Abzug durch.

  • Abfallklassifizierung und -sammlung:

    • Klassifizieren Sie Abfälle, die (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat enthalten, als gefährlichen chemischen Abfall.

    • Sammeln Sie den Abfall direkt am Entstehungsort. Belassen Sie die Chemikalie im Originalbehälter, sofern dieser intakt und ordnungsgemäß beschriftet ist.

    • Mischen Sie diesen Abfall nicht mit anderen Abfallströmen.

  • Verpackung und Kennzeichnung:

    • Verwenden Sie für die Sammlung von Abfallresten und kontaminiertem Material (z. B. Wischtücher, Einweg-PSA) einen dafür vorgesehenen, chemikalienbeständigen und verschließbaren Abfallbehälter.

    • Kennzeichnen Sie den Abfallbehälter deutlich mit "Gefährlicher Abfall", dem Namen der Chemikalie "(±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat" und den entsprechenden Gefahrenpiktogrammen (z. B. Ätzwirkung, Gesundheitsgefahr, Umweltgefahr).

  • Lagerung vor der Entsorgung:

    • Lagern Sie die verschlossenen Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, der für die Lagerung von Chemikalienabfällen ausgewiesen ist.

    • Stellen Sie die Kompatibilität mit anderen in der Nähe gelagerten Chemikalien sicher, um gefährliche Reaktionen zu vermeiden.

  • Entsorgungsverfahren:

    • Die Entsorgung muss über eine zugelassene Abfallbeseitigungsanlage erfolgen.

    • Kontaktieren Sie den Sicherheits- oder Umweltbeauftragten Ihrer Einrichtung, um die Abholung und Entsorgung des gefährlichen Abfalls zu veranlassen.

    • Halten Sie sich strikt an die nationalen und lokalen Vorschriften zur Entsorgung von gefährlichem Abfall.

  • Dokumentation:

    • Führen Sie Aufzeichnungen über die Menge des entsorgten Abfalls, das Datum und die Entsorgungsmethode gemäß den internen Richtlinien und gesetzlichen Anforderungen.

Logisches Diagramm des Entsorgungsworkflows

Das folgende Diagramm visualisiert den schrittweisen Prozess für die ordnungsgemäße Entsorgung von EINECS 266-502-9.

G A 1. Vorbereitung (PSA anlegen, Arbeitsbereich prüfen) B 2. Abfall identifizieren und klassifizieren A->B C 3. Abfall sammeln (Nicht mischen, in Originalbehältern belassen) B->C D 4. Behälter sicher verschließen und kennzeichnen C->D E 5. Zwischenlagerung im Chemikalienabfallbereich D->E F 6. Entsorgung beauftragen (Zugelassener Dienstleister) E->F G 7. Abholung und Transport F->G H 8. Fachgerechte Entsorgung (Abfallbeseitigungsanlage) G->H I 9. Dokumentation des Vorgangs H->I

Bildunterschrift: Workflow für die sichere Entsorgung von this compound.

Comprehensive Safety and Handling Protocol for Acrylic Acid (Einecs 266-502-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Acrylic Acid (Einecs 266-502-9). Strict adherence to these guidelines is critical to ensure personnel safety and operational integrity within the laboratory environment.

Acrylic acid is a flammable, corrosive, and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed or inhaled.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling acrylic acid, compiled from safety data sheets.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes and Face Chemical Splash Goggles & Full Face ShieldGoggles should be worn to protect against splashes. A full face shield is necessary when there is a higher risk of splashing or spraying of the liquid.[3]
Skin and Body Chemical-Resistant GlovesNitrile or neoprene rubber gloves are recommended. For frequent or prolonged contact, consult the glove manufacturer's specific permeation data.[3]
Protective ClothingWear sufficient protective clothing to cover all exposed skin. For significant exposure risk, impermeable clothing made of neoprene or nitrile rubber is advised.[3] Flame-retardant and antistatic protective clothing should be considered.
Respiratory Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] Ensure proper ventilation, such as a chemical fume hood, is always used.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling of acrylic acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Spill Kit prep_hood->prep_materials handle_dispense Dispense Acrylic Acid Inside Fume Hood (Use spark-proof tools) prep_materials->handle_dispense Proceed to Handling handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Securely Close Container After Use handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste in Approved Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solids (e.g., gloves, wipes) in Designated Solid Waste Container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_solid->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill In Case of Spill: Evacuate, Ventilate, and Use Spill Kit with Non-combustible Absorbent emergency_exposure In Case of Exposure: Immediately Flush Affected Area with Water for 15 minutes and Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.